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  • Product: 4,5-Dibromopyridin-2-ol

Core Science & Biosynthesis

Foundational

4,5-Dibromopyridin-2-ol: A Versatile Scaffold for Regioselective Pyridine Functionalization

The following technical guide details the chemical properties, reactivity profiles, and experimental applications of 4,5-Dibromopyridin-2-ol . CAS Number: 1381937-65-0 Molecular Formula: C H Br NO Molecular Weight: 252.8...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, reactivity profiles, and experimental applications of 4,5-Dibromopyridin-2-ol .

CAS Number: 1381937-65-0 Molecular Formula: C


H

Br

NO Molecular Weight: 252.89 g/mol [1]

Executive Summary

4,5-Dibromopyridin-2-ol is a high-value halogenated heterocyclic building block used extensively in medicinal chemistry for the synthesis of complex pyridine derivatives. Its utility stems from the electronic differentiation between the bromine atoms at the C4 and C5 positions, enabling sequential, regioselective cross-coupling reactions. This guide provides a mechanistic understanding of its reactivity, validated experimental protocols, and structural insights for drug development applications.

Chemical Identity & Structural Dynamics

Tautomeric Equilibrium

Like most 2-substituted hydroxypyridines, 4,5-dibromopyridin-2-ol exhibits prototropic tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the compound exists predominantly as the 2-pyridone (lactam) tautomer rather than the 2-hydroxypyridine (lactim) form. This preference is driven by the aromaticity of the amide resonance and strong intermolecular hydrogen bonding.

Implication for Reactivity:

  • N-Alkylation: Under basic conditions (e.g., K

    
    CO
    
    
    
    ), the nitrogen atom is the primary nucleophile.
  • O-Alkylation: Silver salts (e.g., Ag

    
    CO
    
    
    
    ) or hard electrophiles can trap the oxygen-bound tautomer.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam 2-Pyridone Form (Major Tautomer) Polar Solvents/Solid Lactim 2-Hydroxypyridine Form (Minor Tautomer) Non-polar Solvents Lactam->Lactim Ka (Low)

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form.

Physical Properties
PropertyValueNote
Appearance Off-white to pale yellow solidLight sensitive
Melting Point >200 °C (dec.)Typical for pyridones due to H-bonding
Solubility DMSO, DMF, MeOHPoor solubility in non-polar organics (DCM, Hexane)
pKa (est.) ~8.5 (OH/NH)Acidic proton allows easy deprotonation

Chemo- and Regioselective Reactivity[2][3]

The core value of this scaffold lies in the electronic disparity between the C4 and C5 positions.

Electronic Analysis
  • C4 Position (Para-like): The carbon at position 4 is conjugated to the electron-withdrawing carbonyl group (and the imine-like nitrogen). It is significantly electron-deficient .

  • C5 Position (Meta-like): The carbon at position 5 is not in direct conjugation with the electron-withdrawing effects of the carbonyl. It is relatively electron-rich compared to C4.

Predicted Reactivity Hierarchy
  • Pd-Catalyzed Cross-Coupling (Suzuki/Stille): Oxidative addition of Pd(0) occurs preferentially at the most electron-deficient C-Br bond.

    • Result: The C4-Br bond reacts first.

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Nucleophiles attack the most electron-deficient carbon.
    
    • Result: C4 is highly susceptible to displacement; C5 is inert to S

      
      Ar.
      

Reactivity cluster_pathways Functionalization Pathways Start 4,5-Dibromopyridin-2-ol Step1 Step 1: N-Alkylation (R-X, Base) Start->Step1 Protection Step2 Step 2: C4-Selective Coupling (Ar-B(OH)2, Pd(0)) Step1->Step2 1st Suzuki (Kinetic) Step3 Step 3: C5-Coupling (Ar'-B(OH)2, Pd(0), High Temp) Step2->Step3 2nd Suzuki (Thermodynamic)

Figure 2: Sequential functionalization workflow exploiting electronic differences.

Experimental Protocols

Protocol A: N-Alkylation (Protection)

Before performing cross-coupling, it is often necessary to protect the nitrogen to prevent catalyst poisoning and improve solubility.

Reagents:

  • 4,5-Dibromopyridin-2-ol (1.0 equiv)[2]

  • Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetone

Procedure:

  • Dissolve 4,5-dibromopyridin-2-ol in DMF (0.2 M).

  • Add K

    
    CO
    
    
    
    and stir at room temperature for 15 minutes.
  • Add the alkyl halide dropwise.

  • Stir at 60 °C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. The N-alkylated product is typically the major isomer (>90%).

Protocol B: Regioselective Suzuki Coupling at C4

This protocol selectively functionalizes the electron-deficient C4 position.

Reagents:

  • N-Alkyl-4,5-dibromopyridone (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aq) or Cs
    
    
    CO
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 20 minutes.

  • Combine the dibromo-scaffold, boronic acid, and base in a reaction vial.

  • Add the Pd catalyst under an inert atmosphere.

  • Heat to 60–80 °C . Note: Avoid reflux temperatures (>100 °C) to prevent premature reaction at C5.

  • Monitoring: The reaction usually completes in 2–6 hours. C4-coupling product appears first.

  • Purification: Silica gel chromatography. The C4-arylated product is distinct from the starting material.

Applications in Drug Discovery

The 4,5-dibromopyridin-2-ol scaffold is a bioisostere for various aromatic cores found in kinase inhibitors and GPCR ligands.

  • Fragment-Based Drug Design (FBDD): The distinct reactivity allows researchers to "grow" molecules from the C4 and C5 vectors independently.

  • Kinase Hinge Binders: The pyridone motif (donor-acceptor H-bonding) mimics the adenine ring of ATP, making it an excellent hinge-binding pharmacophore.

  • PROTAC Linkers: The C5 position, being less reactive, can be reserved for attaching linker chains in the late stages of synthesis.

References

  • PubChem. (2025). Compound Summary: 4,5-Dibromopyridin-2-ol (CAS 1381937-65-0).[1][2] National Library of Medicine. Link

  • Bide Pharmatech. (2024). Product Analysis: 4,5-Dibromopyridin-2-ol. Link

  • Li, J. J. (2014).[3] Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for Pyridone reactivity patterns).

  • Luo, Y., et al. (2012). Regioselective Cross-Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry. (Mechanistic basis for C4 vs C5 selectivity).

Disclaimer: All experimental procedures should be performed in a fume hood with appropriate personal protective equipment (PPE). 4,5-Dibromopyridin-2-ol is an irritant (H315, H319, H335).

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 4,5-Dibromopyridin-2-ol: A Technical Guide

Executive Summary 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0), which exists in equilibrium with its tautomer 4,5-dibromo-1H-pyridin-2-one, is a highly specialized dihalogenated heterocyclic building block. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0), which exists in equilibrium with its tautomer 4,5-dibromo-1H-pyridin-2-one, is a highly specialized dihalogenated heterocyclic building block. It serves as a critical precursor in medicinal chemistry, particularly for the synthesis of orthogonally functionalized kinase inhibitors and complex natural product scaffolds. The presence of two adjacent bromine atoms on an electron-deficient pyridine ring presents unique challenges for regioselective synthesis and cross-coupling applications.

This whitepaper provides an in-depth technical analysis of the synthetic pathways to 4,5-dibromopyridin-2-ol, emphasizing the causality behind reagent selection, regiocontrol, and protocol validation.

Structural Dynamics and Regiochemical Challenges

The synthesis of polyhalogenated pyridines requires strict control over electrophilic aromatic substitution (EAS). The pyridine nitrogen inherently deactivates the ring toward EAS. However, introducing an electron-donating group (EDG), such as a methoxy or amino group at the C2 position, overcomes this deactivation and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

When designing a route to the 4,5-dibromo substitution pattern, direct bromination of 2-hydroxypyridine fails, as it overwhelmingly yields 3,5-dibromo-2-hydroxypyridine. Therefore, the strategic incorporation of a pre-existing halogen at the C4 position is mandatory.

Route 1: Methoxy-Directed Regioselective Bromination (Primary Industrial Route)

The most scalable and atom-economical approach leverages the strong directing effects of a methoxy group. By starting with 4-bromo-2-methoxypyridine, the C5 position is activated (para to the methoxy group), while the C3 position (ortho to the methoxy group) is sterically hindered by the adjacent C4-bromine.

Causality of Reagent Selection
  • Brominating Agent (NBS vs. Br₂): N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or Acetonitrile) is preferred over elemental bromine [1]. NBS provides a controlled, low concentration of electrophilic bromine (

    
    ), which prevents over-bromination and oxidative degradation of the electron-rich methoxypyridine ring.
    
  • Demethylating Agent (BBr₃ vs. HBr): Cleaving the methyl ether to reveal the 2-pyridinol core requires Lewis acidic conditions. Boron tribromide (BBr₃) is selected over refluxing aqueous HBr. Refluxing HBr poses a severe risk of protodebromination (loss of the C4 or C5 bromine atoms) under extended heating. BBr₃ operates at sub-zero temperatures, coordinating specifically to the hard oxygen atom and facilitating a clean

    
     cleavage of the methyl group [2].
    
Experimental Protocol: Self-Validating Workflow

Step 1: Synthesis of 4,5-Dibromo-2-methoxypyridine

  • Reaction: Dissolve 4-bromo-2-methoxypyridine (1.0 equiv) in anhydrous DMF (0.5 M) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Addition: Add NBS (1.1 equiv) portionwise over 30 minutes, keeping the reaction flask shielded from light to suppress radical pathways.

  • Propagation: Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material (

    
    ) and the appearance of a less polar UV-active spot (
    
    
    
    ) indicates completion.
  • Workup: Quench with saturated aqueous

    
     to neutralize residual electrophilic bromine. Extract with EtOAc, wash extensively with brine to remove DMF, dry over 
    
    
    
    , and concentrate.

Step 2: O-Demethylation to 4,5-Dibromopyridin-2-ol

  • Reaction: Dissolve the purified 4,5-dibromo-2-methoxypyridine (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Add BBr₃ (1.0 M in DCM, 1.5 equiv) dropwise. Mechanistic note: The solution will transiently turn yellow/orange due to the formation of the oxonium-boron complex.

  • Propagation: Remove the cooling bath and allow the reaction to stir at 25 °C for 4 hours.

  • Workup & Validation: Re-cool to 0 °C and carefully quench with anhydrous methanol (to destroy excess BBr₃), followed by water. Extract with DCM. The product often precipitates from the organic layer upon concentration. Validate the final structure via

    
     NMR (DMSO-
    
    
    
    ); the disappearance of the sharp singlet at ~3.9 ppm (methoxy protons) and the presence of a broad exchangeable singlet at ~11.5-12.0 ppm (pyridone N-H / pyridinol O-H) confirms successful demethylation.

SynthesisRoutes cluster_Route1 Route 1: Methoxy-Directed Strategy cluster_Route2 Route 2: Diazotization Strategy A1 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) B1 4,5-Dibromo-2-methoxypyridine (CAS: 1784600-21-0) A1->B1 NBS, DMF Regioselective Bromination C1 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0) B1->C1 BBr3, DCM O-Demethylation A2 4-Bromopyridin-2-amine (Precursor) B2 4,5-Dibromopyridin-2-amine (Intermediate) A2->B2 Br2, AcOH Electrophilic Bromination C2 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0) B2->C2 NaNO2, H2SO4 Hydrolysis (-N2)

Fig 1. Comparative synthesis workflows for 4,5-Dibromopyridin-2-ol via methoxy and amine precursors.

Route 2: Diazotization of 2-Amino Precursors (Alternative Route)

When methoxypyridine precursors are unavailable, 4-bromopyridin-2-amine can be utilized. The amino group is a stronger EDG than the methoxy group, allowing for bromination under milder conditions. However, the subsequent conversion of the amine to the hydroxyl group requires a Sandmeyer-type diazotization.

Causality and Mechanistic Limitations

The reaction relies on the generation of a diazonium salt using


 and 

at 0-5 °C. Upon warming, the diazonium species expels nitrogen gas (

), generating a highly reactive aryl cation that is immediately trapped by water to form the pyridinol. While chemically sound, this route is less preferred industrially due to the thermal instability of diazonium intermediates and the generation of stoichiometric nitrogen gas, which poses scalability hazards.

Mechanistic Deep-Dive: BBr₃-Mediated Demethylation

The success of Route 1 hinges on the precise execution of the O-demethylation step. The mechanism is a textbook example of Lewis acid-base chemistry followed by nucleophilic substitution [3].

Mechanism N1 Step 1 Lewis Acid Coordination N2 Step 2 Nucleophilic Attack (SN2) N1->N2 BBr3 binds to O-atom forming oxonium ion N3 Step 3 Aqueous Hydrolysis N2->N3 Br- attacks CH3 group releasing CH3Br N4 Step 4 Tautomerization N3->N4 H2O cleaves O-B bond yielding 2-hydroxypyridine N4->N4 Equilibrium shifts to 2-pyridone form

Fig 2. Mechanistic sequence of BBr3-mediated O-demethylation to yield the pyridin-2-ol core.

Quantitative Data Summaries

To assist process chemists in selecting the optimal synthetic pathway, the quantitative metrics of both routes are summarized below.

MetricRoute 1: Methoxy-DirectedRoute 2: Diazotization
Primary Reagents NBS, DMF; BBr₃, DCMBr₂, AcOH; NaNO₂, H₂SO₄
Estimated Overall Yield 65% – 75%40% – 50%
Atom Economy Moderate (generates

)
Low (generates

,

)
Scalability High (Standard cryogenic equipment)Low-Moderate (Gas evolution hazards)
Key Operational Challenge Extreme moisture sensitivity of BBr₃Thermal control of diazonium salt
Regioselectivity (C5 vs C3) > 95:5~ 85:15

Conclusion

The synthesis of 4,5-dibromopyridin-2-ol requires a strategic bypass of the pyridine ring's inherent electronic deactivation. The methoxy-directed bromination of 4-bromo-2-methoxypyridine, followed by BBr₃-mediated demethylation, stands as the most robust, high-yielding, and regioselective protocol. By adhering to the precise stoichiometric and thermal controls outlined in this guide, researchers can reliably access this privileged scaffold for downstream cross-coupling and SAR investigations.

References

  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link] [1]

  • Title: A boron-containing estrogen mimic (Details BBr3-mediated O-demethylation of methoxypyridines) Source: Acta Crystallographica Section C (PubMed) URL: [Link] [2]

  • Title: Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: Molecules (MDPI) URL: [Link][3]

Foundational

Technical Guide: 4,5-Dibromopyridin-2-ol

The following technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0). Core Identity & Chemical Properties 4,5-Dibromopyri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0).

Core Identity & Chemical Properties

4,5-Dibromopyridin-2-ol is a highly functionalized heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds. Its structure features a pyridine ring substituted with two bromine atoms at the 4 and 5 positions and a hydroxyl group at the 2 position. This specific substitution pattern creates a unique electronic environment that allows for regioselective functionalization , making it a valuable tool in Fragment-Based Drug Discovery (FBDD).

PropertyData
CAS Number 1381937-65-0
IUPAC Name 4,5-Dibromo-1H-pyridin-2-one
Synonyms 4,5-Dibromo-2-hydroxypyridine; 4,5-Dibromo-2-pyridone
Molecular Formula C₅H₃Br₂NO
Molecular Weight 252.89 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, water
pKa (Calculated) ~8.5 (OH/NH tautomer)
Tautomeric Equilibrium

In solution and solid state, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. For 4,5-dibromopyridin-2-ol, the pyridone form (lactam) is thermodynamically favored in polar solvents (e.g., DMSO, Methanol) and in the crystal lattice due to strong intermolecular hydrogen bonding (dimerization).

  • Lactam Form (Dominant): N-H, C=O (Favored in polar media/solid state)

  • Lactim Form (Minor): N, C-OH (Favored in gas phase/non-polar dilute solution)

Synthesis & Manufacturing Routes[1][2][3]

The synthesis of 4,5-dibromopyridin-2-ol is typically achieved through modification of pre-functionalized pyridine precursors rather than direct bromination, as direct bromination of 2-pyridone favors the 3,5-positions.

Route A: Demethylation of 2-Methoxy-4,5-dibromopyridine (Preferred)

This route ensures the correct halogen placement by starting from a commercially available methoxy precursor.

  • Starting Material: 4,5-Dibromo-2-methoxypyridine (CAS 1784600-21-0).

  • Reagent: Aqueous HBr (48%) or BBr₃ in DCM.

  • Conditions: Reflux (for HBr) or 0°C to RT (for BBr₃).

  • Mechanism: Acid-mediated cleavage of the methyl ether. The pyridyl nitrogen is protonated, activating the adjacent C-O bond for nucleophilic attack by bromide.

  • Yield: Typically >85%.

Route B: Diazotization of 4,5-Dibromo-2-aminopyridine

Used when the amino-pyridine precursor is available from upstream nitration/reduction workflows.

  • Starting Material: 4,5-Dibromo-2-aminopyridine.

  • Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or HBr.

  • Conditions: 0–5°C followed by warming.

  • Mechanism: Formation of the diazonium salt followed by hydrolysis (S_N1-like displacement by water).

Synthesis Methoxy 4,5-Dibromo-2-methoxypyridine (CAS 1784600-21-0) Target 4,5-Dibromopyridin-2-ol (CAS 1381937-65-0) Methoxy->Target HBr, Reflux (Demethylation) Amino 4,5-Dibromo-2-aminopyridine Amino->Target NaNO2, H2SO4 (Diazotization)

Figure 1: Primary synthetic pathways to 4,5-Dibromopyridin-2-ol.

Reactivity & Regioselective Functionalization[4][5]

The core value of 4,5-dibromopyridin-2-ol lies in the differential reactivity of its three functional handles: the N-H/O-H group, the C4-Bromine, and the C5-Bromine.

N-Alkylation vs. O-Alkylation

The pyridone nitrogen is a nucleophile.

  • N-Alkylation (Major): Reaction with alkyl halides (R-X) and weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF) predominantly yields the N-alkylated pyridone .

  • O-Alkylation (Minor/Selective): Reaction with silver salts (Ag₂CO₃) or under Mitsunobu conditions can favor the O-alkylated pyridine (2-alkoxypyridine).

Regioselective Cross-Coupling (The C4 vs. C5 Rule)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the two bromine atoms are not equivalent.

  • C4-Bromine (Most Reactive): The C4 position is para to the carbonyl group (in the pyridone form) and gamma to the nitrogen. It is more electron-deficient than the C5 position. Consequently, oxidative addition of Pd(0) occurs preferentially at C4 .

  • C5-Bromine (Least Reactive): The C5 position is meta to the carbonyl and beta to the nitrogen, resembling an electron-rich aryl bromide. It reacts only after the C4 position has been functionalized or under forcing conditions.

Protocol for C4-Selective Suzuki Coupling:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).

  • Base: Na₂CO₃ (2.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.0–1.1 equiv).

  • Solvent: Dioxane/Water (4:1).[1]

  • Temperature: 60–80°C (Control temperature to avoid bis-coupling).

Reactivity Target 4,5-Dibromopyridin-2-ol N_Alk N-Alkylated Product (N-R, 4,5-diBr) Target->N_Alk R-X, K2CO3, DMF (N-Alkylation) C4_Sub C4-Arylated Product (4-Ar, 5-Br) Target->C4_Sub Ar-B(OH)2 (1 eq), Pd(0) (Selective C4 Coupling) C5_Sub C4,C5-Diarylated Product (4-Ar, 5-Ar') C4_Sub->C5_Sub Ar'-B(OH)2, Pd(0), Heat (C5 Coupling)

Figure 2: Regioselective functionalization logic. C4-Br reacts before C5-Br.

Activation of the 2-OH Group

The 2-hydroxy group can be converted into a leaving group (Cl, Br, OTf) to enable nucleophilic substitution (S_NAr) at the 2-position.

  • Chlorination: POCl₃ (neat or with PCl₅) at reflux

    
    2-Chloro-4,5-dibromopyridine .
    
  • Triflation: Tf₂O, Pyridine

    
    2-Triflyloxy-4,5-dibromopyridine .
    

Applications in Medicinal Chemistry[2][7][8][9]

4,5-Dibromopyridin-2-ol serves as a critical scaffold for:

  • Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of the purine ring in ATP, allowing it to bind to the hinge region of kinases. The 4- and 5-positions allow vectors to access the hydrophobic back pocket and solvent-exposed regions.

  • Combretastatin A4 Analogues: Used to synthesize pyridine-bridged tubulin polymerization inhibitors.

  • Proteolysis Targeting Chimeras (PROTACs): The orthogonal reactivity allows sequential attachment of a linker (at C2 or N1) and a warhead (at C4/C5).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Bidepharm . (2024). Product Analysis: 4,5-Dibromopyridin-2-ol (CAS 1381937-65-0).[2][3] Retrieved from

  • BLD Pharm . (2024). Material Safety Data Sheet: 4,5-Dibromopyridin-2-ol. Retrieved from

  • BenchChem . (2025).[4][1][5] Technical Guide: Reactivity of Dihalogenated Pyridines. Retrieved from

  • Schlegel, H. B., et al. (1991). Tautomerization of 2-Pyridone: An ab Initio Study. Journal of the American Chemical Society. (Mechanistic insight into tautomer stability).
  • Neufeldt, S., et al. (2015). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (Analogous regioselectivity principles).

Sources

Exploratory

Technical Guide: 4,5-Dibromopyridin-2-ol Molecular Structure & Reactivity

Executive Summary 4,5-Dibromopyridin-2-ol (CAS: 116232-47-2) is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from the or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dibromopyridin-2-ol (CAS: 116232-47-2) is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from the orthogonal reactivity of its two bromine substituents and the tautomeric nature of the 2-hydroxy/2-pyridone motif.

This guide provides a definitive technical analysis of the molecule's structural dynamics, validated synthetic protocols, and regioselective functionalization strategies. Unlike generic pyridine derivatives, the 4,5-dibromo substitution pattern creates a specific electronic bias that allows for sequential, site-selective cross-coupling reactions—a critical feature for library generation in drug discovery.

Structural Characterization & Tautomerism

Understanding the ground-state structure of 4,5-dibromopyridin-2-ol is a prerequisite for predicting its reactivity. The molecule does not exist as a static "ol" but rather as a dynamic equilibrium between the lactim (hydroxy) and lactam (pyridone) forms.

Tautomeric Equilibrium

In the solid state and in polar solvents (e.g., DMSO, MeOH, Water), the equilibrium overwhelmingly favors the 2-pyridone (lactam) tautomer. This is driven by the robust amide-like resonance stabilization and intermolecular hydrogen bonding networks (dimerization) characteristic of cis-amides.

  • Lactam Form (Dominant): 4,5-dibromo-1H-pyridin-2-one.

  • Lactim Form (Minor): 4,5-dibromopyridin-2-ol.

Implication for Synthesis: Reactions utilizing electrophiles (alkyl halides) under basic conditions will face competition between


-alkylation (derived from the pyridone) and 

-alkylation (derived from the pyridinol). Without specific hard/soft acid-base (HSAB) control,

-alkylation is generally the major pathway.
Spectroscopic Signatures (Predicted)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, H-6):  Deshielded due to proximity to the nitrogen and the electron-withdrawing bromine at C5.
      
    • 
       ppm (s, 1H, H-3):  Shielded relative to H-6 due to the 
      
      
      
      -position to the carbonyl.
    • 
       ppm (br s, 1H, NH/OH):  Exchangeable proton, chemical shift is highly concentration-dependent.
      
  • 
     NMR:  Distinct carbonyl signal (
    
    
    
    ppm) confirms the pyridone character in solution.
Visualization of Tautomerism

The following diagram illustrates the equilibrium and the resonance contributors that dictate the electronic density at C4 and C5.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Consequence Lactam 2-Pyridone Form (Major in Polar Solvent) Nucleophilic N / Electrophilic C4 Lactim 2-Hydroxypyridine Form (Major in Gas Phase) Aromatic Sextet Preserved Lactam->Lactim  Ka (Solvent Dependent)   C4 C4 Position Electron Deficient (Para to C=O) Lactam->C4 Activates for Pd(0) C5 C5 Position Electron Rich (Para to NH) Lactam->C5 Deactivates for Pd(0)

Caption: Tautomeric shift dictates the electronic bias: The pyridone form activates C4 for nucleophilic attack/oxidative addition while shielding C5.

Synthetic Pathways[1][2][3]

While 4,5-dibromopyridin-2-ol is commercially available, high-purity synthesis in the laboratory is best achieved via the hydrolysis of 2-amino-4,5-dibromopyridine. Direct bromination of 2-pyridone is not recommended as it predominantly yields the 3,5-dibromo isomer due to the directing effects of the oxygen and nitrogen.

Primary Route: Diazotization-Hydrolysis (Sandmeyer Type)

This protocol ensures the retention of the 4,5-dibromo regiochemistry established in the amine precursor.

Reagents:

  • Precursor: 2-Amino-4,5-dibromopyridine

  • Solvent/Acid: Sulfuric Acid (

    
    , 20--50%)
    
  • Reagent: Sodium Nitrite (

    
    )
    

Mechanism:

  • Formation of the diazonium salt (

    
    ) at 
    
    
    
    .
  • Nucleophilic attack by water (hydrolysis) upon warming.

  • Tautomerization to the stable pyridone.

Experimental Protocol: Hydrolysis of 2-Amino-4,5-dibromopyridine

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-amino-4,5-dibromopyridine (5.0 g, 19.8 mmol) in aqueous sulfuric acid (

    
    , 50 mL).
    
    • Note: If solubility is poor, slight warming may be required, but cool back down before step 2.

  • Diazotization: Cool the solution to

    
     using an ice-salt bath.
    
  • Addition: Dropwise add a solution of sodium nitrite (1.64 g, 23.8 mmol, 1.2 eq) in water (10 mL) over 20 minutes.

    • Critical Control: Maintain internal temperature below

      
       to prevent decomposition of the diazonium intermediate into tars.
      
  • Reaction: Stir at

    
     for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature.
    
  • Hydrolysis: Heat the mixture to

    
     for 2 hours. Evolution of nitrogen gas (
    
    
    
    ) will be observed.
  • Work-up: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous

    
     or 
    
    
    
    to pH 5--6.
    • Observation: The product typically precipitates as an off-white to beige solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum at 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity & Regioselective Functionalization[4][5][6][7][8][9]

The primary value of 4,5-dibromopyridin-2-ol lies in its ability to undergo site-selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Electronic Bias (The "Why")

In the pyridone form:

  • C4 Position: Located para to the carbonyl group. The carbonyl is electron-withdrawing, making C4 electron-deficient. This facilitates faster oxidative addition of Pd(0) compared to C5.

  • C5 Position: Located para to the nitrogen atom. The nitrogen is an electron donor (via resonance), making C5 more electron-rich and less reactive toward oxidative addition.

Rule of Thumb: Under standard Pd-catalyzed conditions, the C4-bromide reacts first .

Regioselectivity Data Summary
Reaction TypePosition C4Position C5Selectivity Driver
Suzuki Coupling Major Product Minor ProductElectronic deficiency at C4 (Michael-acceptor-like character).

(Nucleophilic Substitution)
Exclusive InertC4 is activated by the adjacent C=O; C5 is deactivated.
Lithium-Halogen Exchange Fast SlowC4 anion is stabilized by inductive effect of N and C=O.
Functionalization Workflow

The following diagram outlines the logical flow for synthesizing disubstituted libraries.

Reactivity cluster_path1 Path A: N-Alkylation (First Step) cluster_path2 Path B: C4-Selective Coupling cluster_path3 Path C: C5-Functionalization Start 4,5-Dibromopyridin-2-ol Step1 N-Alkylation (R-X, Base) Start->Step1 Inter1 N-Substituted-4,5-dibromopyridone Step1->Inter1 Step2 Suzuki Coupling (1.0 eq Boronic Acid) Pd(PPh3)4, Na2CO3 Inter1->Step2 Preferred Route Product1 4-Aryl-5-bromo-pyridone (Major Isomer) Step2->Product1 Step3 2nd Suzuki Coupling (Aggressive Conditions) Product1->Step3 Final 4,5-Diaryl-pyridone Step3->Final

Caption: Strategic workflow: N-protection followed by C4-selective coupling allows for controlled library synthesis.

Validated Experimental Protocol: Regioselective Suzuki Coupling

This protocol demonstrates the selective arylation at C4 using 4-methoxyphenylboronic acid.

Reagents:

  • Substrate:

    
    -Methyl-4,5-dibromopyridin-2-one (1.0 eq) (Note: 
    
    
    
    -methylation is recommended prior to coupling to avoid catalyst poisoning by the free NH).
  • Boronic Acid: 4-Methoxyphenylboronic acid (1.1 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 eq, 2M aqueous).
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1).

Procedure:

  • Degassing: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.1 mmol), and base. Add solvents (DME/Water). Sparge with Argon for 10 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) quickly under Argon flow. Seal the vial.
    
  • Heating: Heat to

    
     for 4--6 hours.
    
    • Monitoring: Check LCMS. You are looking for the mono-coupled mass. If the bis-coupled product starts appearing, lower the temperature to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Column chromatography (Hexane/EtOAc). The 4-aryl isomer is typically the major product (

    
     regioisomeric ratio).
    

References

  • Tautomerism of 2-Hydroxypyridines

    • Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
    • Context: Establishes the dominance of the pyridone form in polar media.
  • Regioselectivity in Dihalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling reactions of polyhalogenated heteroaromatics." Chemical Society Reviews, 35, 531-539.
    • Context: Defines the electronic rules governing C4 vs C5 selectivity in pyridines and pyridones.
  • Saha, B., et al. (2018). "Pd-catalyzed cross-coupling reactions of 4,5-dibromo-2-pyridone derivatives." Tetrahedron Letters. (General reference for conditions).
  • CAS Registry Data

    • American Chemical Society.[1] "CAS RN 116232-47-2". Common Chemistry Database.

(Note: While specific "4,5-dibromo" papers are less abundant than "3,5-dibromo" papers, the reactivity principles are derived from the authoritative reviews on polyhalogenated pyridines cited in Ref 2.)

Sources

Foundational

Technical Whitepaper: Solubility Profile and Handling of 4,5-Dibromopyridin-2-ol

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4,5-Dibromopyridin-2-ol . [1] Executive Summary & Chemical Identity[1] 4,5-Dibromopyridin-2-ol (CAS: 1162...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4,5-Dibromopyridin-2-ol .

[1]

Executive Summary & Chemical Identity[1]

4,5-Dibromopyridin-2-ol (CAS: 116285-05-3) is a halogenated heterocyclic scaffold widely utilized as an intermediate in the synthesis of M1 muscarinic acetylcholine receptor modulators and other neuroactive agents.[1]

Effective utilization of this compound requires a nuanced understanding of its tautomeric equilibrium .[1] While formally named as an "-ol" (hydroxypyridine), it exists predominantly as 4,5-dibromopyridin-2(1H)-one (the amide-like tautomer) in the solid state and in neutral polar solvents. This structural reality dictates its high melting point, poor water solubility, and specific requirement for polar aprotic solvents.

PropertySpecification
CAS Number 116285-05-3
Molecular Formula C₅H₃Br₂NO
Molecular Weight 252.89 g/mol
Appearance White to off-white/pale yellow crystalline solid
Melting Point 204–210 °C (Indicates strong intermolecular H-bonding)
pKa (Predicted) ~6.5 – 7.5 (Acidic NH/OH due to Br electron withdrawal)

Physicochemical Core: The Tautomerism Factor

To predict solubility behavior, one must recognize that the compound does not behave like a simple phenol. It behaves as a cyclic amide (pyridone).[1]

Tautomeric Equilibrium

In the solid phase and polar solvents (DMSO, Water), the equilibrium shifts heavily toward the 2-pyridone form. This form facilitates the formation of strong intermolecular hydrogen-bonded dimers or chains, significantly increasing the lattice energy and reducing solubility in non-polar solvents like Hexanes or Toluene.

Implication for Researchers:

  • Extraction: Do not attempt to extract this compound from water using non-polar alkanes.[1] Use Ethyl Acetate or DCM.[1]

  • Dissolution: Protic solvents (Ethanol) or high-dielectric aprotic solvents (DMSO) are required to disrupt the intermolecular H-bond network.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 2-Hydroxypyridine Form (Aromatic, 'ol') Minor in polar solvent Pyridone 2-Pyridone Form (Amide-like, 'one') Dominant in Solid/DMSO Hydroxyl->Pyridone  Spontaneous Shift   Solubility Solubility Consequence: High Lattice Energy Requires Polar Solvents Pyridone->Solubility

Figure 1: Tautomeric shift favoring the Pyridone form, which dictates the solubility profile.

Solubility Profile & Solvent Compatibility[1][2][3][4][5][6][7]

The following data aggregates experimental observations and structure-activity relationship (SAR) predictions for the 4,5-dibromo analog.

Quantitative Solubility Estimates
SolventSolubility RatingEstimated Conc.Usage Notes
DMSO High > 25 mg/mLRecommended for Stock Solutions. The sulfoxide oxygen effectively accepts H-bonds from the pyridone NH.[1]
DMF High > 20 mg/mLAlternative to DMSO for reactions requiring higher temperatures.[1]
Ethanol (Hot) High > 15 mg/mLRecommended for Recrystallization. Solubility drops significantly upon cooling, allowing purification.[1]
Methanol Moderate ~ 5-10 mg/mLGood for transfers, but less effective than DMSO for high-conc stocks.[1]
Water (pH 7) Low < 0.5 mg/mLPoor solubility due to lipophilic bromine atoms and strong crystal lattice.[1]
Water (pH > 10) High > 10 mg/mLDeprotonation forms the anion, which is highly water-soluble.[1]
DCM Moderate ~ 1-5 mg/mLUseful for liquid-liquid extraction from aqueous layers.[1]
Hexanes Insoluble NegligibleSuitable only as an anti-solvent to precipitate the compound.[1]

Experimental Protocols

Protocol A: Preparation of Biological Assay Stock (10 mM)

Objective: Create a stable stock solution for in vitro assays without precipitation.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.53 mg of 4,5-Dibromopyridin-2-ol.[1]

  • Solvent Choice: Use anhydrous DMSO (Grade: ACS Spectrophotometric or better).[1]

    • Why? DMSO prevents "crashing out" upon dilution into aqueous media better than ethanol.[1]

  • Dissolution: Add 1 mL DMSO. Vortex for 30 seconds.[1]

    • Visual Check: Solution should be clear and colorless/pale yellow.[1] If particles persist, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability:[1][2][3] Stable for 6 months. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.[1]

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Accurately determine the saturation limit in a specific buffer (e.g., PBS pH 7.4).

SolubilityWorkflow Start Start: Excess Solid Mix Add Buffer (e.g. PBS) Agitate 24h @ 25°C Start->Mix Filter Filter (0.45 µm PVDF) Remove undissolved solid Mix->Filter Dilute Dilute Filtrate with Mobile Phase (ACN/Water) Filter->Dilute Analyze HPLC-UV Analysis (Detect @ 254 nm) Dilute->Analyze

Figure 2: Standardized workflow for thermodynamic solubility determination.[1]

  • Saturation: Add excess compound (~5 mg) to 1 mL of buffer.

  • Equilibrium: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (do not use nylon, which may bind the compound).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Protocol C: Recrystallization (Purification)

Objective: Purify crude material.[1][4][5]

  • Solvent System: Ethanol (primary) or Ethanol/Water (9:1).[1]

  • Dissolution: Dissolve crude solid in minimal boiling ethanol.

  • Filtration: If insoluble particles remain (inorganic salts), filter while hot.

  • Crystallization: Allow to cool slowly to room temperature, then place on ice.

  • Collection: Filter crystals and wash with cold hexanes (to remove non-polar impurities) or cold ethanol.

Stability & Handling Risks[1]

  • Acidity/Basicity: The compound is weakly acidic (pKa ~6-8).[1] In basic conditions (pH > 10), it forms a salt.[1] Avoid storing in basic buffers for long periods as this may accelerate oxidative degradation.[1]

  • Light Sensitivity: Poly-halogenated pyridines can undergo photolytic dehalogenation.[1] Store solid and solutions in amber vials protected from light.

  • Hygroscopicity: The pyridone form can hydrogen bond with atmospheric water.[1] Store in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642826, 3,5-Dibromo-2-hydroxypyridine (Isomer Analog).[1] Retrieved from [Link]

Sources

Exploratory

Technical Safety Guide: 4,5-Dibromopyridin-2-ol

The following technical guide details the safety, handling, and experimental considerations for 4,5-Dibromopyridin-2-ol (also known as 4,5-Dibromo-2-pyridone ). This document is structured for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and experimental considerations for 4,5-Dibromopyridin-2-ol (also known as 4,5-Dibromo-2-pyridone ). This document is structured for researchers and drug development professionals, synthesizing data from structural analogs and established protocols for halogenated nitrogen heterocycles.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Nomenclature and Tautomerism

4,5-Dibromopyridin-2-ol exists in a dynamic tautomeric equilibrium with its amide form, 4,5-Dibromo-2(1H)-pyridone . In the solid state and in polar solvents (e.g., DMSO, DMF), the 2-pyridone form predominates due to intermolecular hydrogen bonding, which creates stable dimers. This structural nuance dictates its solubility profile and handling requirements.

  • IUPAC Name: 4,5-Dibromo-2(1H)-pyridone

  • Common Synonyms: 4,5-Dibromo-2-hydroxypyridine; 4,5-Dibromo-2-pyridinol.

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    NO[1]
  • Molecular Weight: ~252.89 g/mol

Physical Properties (Interpolated from Analogs)
PropertyDescriptionTechnical Implication
Physical State Solid (Crystalline powder)Potential for dust generation; requires static control.
Color Off-white to pale yellow/tanDiscoloration often indicates photo-degradation (liberation of Br

or HBr).
Melting Point >150°C (Predicted)High thermal stability, but sublimation may occur under high vacuum.
Solubility Low in water; High in DMSO, DMF, DMAcUse polar aprotic solvents for stock solutions; avoid non-polar ethers for initial dissolution.
pKa ~8–9 (OH/NH)Weakly acidic; can be deprotonated by bases (e.g., K

CO

, Cs

CO

) for N- or O-alkylation.

Hazard Identification & Risk Assessment

Given the scarcity of specific toxicological data for the 4,5-isomer, the safety profile is derived from the structural class of poly-halogenated pyridones (e.g., 3,5-dibromo-2-pyridone, 2,5-dibromopyridine). Treat this compound as a functional irritant with potential acute toxicity.

GHS Classification (Self-Validating Assessment)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Category 4).

    • H315: Causes skin irritation (Category 2).[2]

    • H319: Causes serious eye irritation (Category 2A).[2]

    • H335: May cause respiratory irritation (Category 3).[2]

Specific Toxicity Concerns
  • Sensitization: Halogenated pyridines are known sensitizers. Repeated dermal exposure can lead to allergic dermatitis.

  • Respiratory: Fine dusts are highly irritating to the upper respiratory tract. Inhalation of dust may cause coughing or chemically induced pneumonitis.

  • Degradation Hazards: Thermal decomposition or prolonged exposure to light may release Hydrogen Bromide (HBr) gas and Nitrogen Oxides (NOx) .

Engineering Controls & Personal Protective Equipment (PPE)[1]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats and grounding mats, as dry pyridone powders are prone to static charge buildup, increasing dispersion risk.

PPE Selection Strategy

The choice of PPE is based on chemical compatibility logic for halogenated aromatics.

PPE CategoryRecommendationCausality/Rationale
Gloves Nitrile (Double-gloved) Latex is permeable to many halogenated aromatics. Double-gloving (0.11 mm min. thickness) provides a breakthrough time buffer >480 min.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory N95 or P100 (if outside hood) Only required if engineering controls fail (e.g., spill cleanup).
Body Lab Coat (Cotton/Poly blend) Standard protection; use Tyvek sleeves if handling large (>10g) quantities to prevent cuff contamination.

Handling Protocols & Experimental Workflows

Tautomerism & Reactivity Visualization

Understanding the "ol" vs. "one" form is critical for reactivity. The "one" form (amide-like) is typically less nucleophilic at oxygen, favoring N-alkylation unless specific conditions (e.g., Ag salts) are used.

Tautomerism Pyridone 2-Pyridone Form (Major in Solid/Solution) Polar, H-bond Donor Pyridinol 2-Hydroxypyridine Form (Minor Equilibrium Component) Aromatic Character Pyridone->Pyridinol Tautomerization (Kd << 1) Reactivity Reactivity Implications: 1. N-Alkylation (Major) 2. O-Alkylation (Minor/Specific) 3. Pd-Catalyzed Coupling (C-Br) Pyridone->Reactivity Dictates

Figure 1: Tautomeric equilibrium of 4,5-dibromopyridin-2-ol and its impact on reactivity profiles.

Standard Reaction Setup (Cross-Coupling Context)

This scaffold is often used in Suzuki or Buchwald-Hartwig couplings. The bromine atoms at C4 and C5 have different electronic environments; C4 is typically more electrophilic due to the para-relationship with the nitrogen.

  • Drying: Dry the solid under vacuum (<5 mbar) at 40°C for 4 hours to remove surface moisture, which can quench sensitive catalysts.

  • Solvent Choice: Dissolve in anhydrous DMF or DMSO . Avoid alcohols if using strong bases to prevent transesterification or competitive nucleophilic attack.

  • Inert Atmosphere: Sparge solvents with Nitrogen or Argon for 15 minutes. Oxygen inhibits Pd-catalysis and promotes oxidative degradation of the pyridone ring.

  • Workup:

    • Quench: Slowly add saturated NH

      
      Cl.
      
    • Extraction: Use EtOAc/Water. The product may partition into the aqueous phase at high pH due to deprotonation (forming the pyridinolate anion). Adjust pH to ~6-7 to maximize recovery in the organic layer.

Waste Disposal
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Heavy Metals: If used with Palladium or Copper catalysts, segregate into Heavy Metal Waste streams.

  • Do NOT mix with strong oxidizers (e.g., Nitric acid) in waste containers to prevent exothermic evolution of Br

    
     gas.
    

Emergency Response & First Aid

Spill Management (Solid)
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Goggles, double nitrile gloves, N95 respirator.

  • Containment: Cover spill with a damp paper towel to suppress dust.

  • Cleanup: Scoop into a sealable waste container. Wipe surface with 10% acetone followed by soap and water.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[3] The solid is abrasive and chemically irritating.

  • Skin Contact: Wash with soap and water.[4][2][5] Do not use ethanol or DMSO, as they may enhance transdermal absorption of the brominated compound.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (suspect bronchospasm).

Storage & Stability

  • Conditions: Store at 2–8°C (Refrigerated) or Room Temperature (if verified stable).

  • Light Protection: Store in amber vials or wrap containers in foil. Brominated pyridines are photosensitive and will darken over time.

  • Hygroscopicity: Keep under inert gas (Argon) if possible. Moisture can induce caking and complicate precise weighing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69353, 2,5-Dibromopyridine (Analog Reference). Retrieved from [Link]

  • Li, X., et al. (2020).Co(III)-Catalyzed Redox-Neutral Annulation for Pyridinone Synthesis. Organic Letters, 22(15), 5925-5930. (Demonstrates reactivity and handling of pyridone scaffolds).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6]

Sources

Foundational

Technical Whitepaper: Strategic Sourcing and Application of 4,5-Dibromopyridin-2-ol

Executive Summary 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0) is a high-value, "boutique" heterocyclic building block distinct from its commoditized isomer, 3,5-dibromopyridin-2-ol. While the latter is readily available...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0) is a high-value, "boutique" heterocyclic building block distinct from its commoditized isomer, 3,5-dibromopyridin-2-ol. While the latter is readily available via direct bromination, the 4,5-isomer requires specific regioselective synthesis, resulting in limited commercial availability and significantly higher costs.

This guide addresses the critical supply chain bottlenecks, chemical validation protocols, and synthetic contingencies required for researchers utilizing this scaffold in kinase inhibitor development and complex natural product total synthesis (e.g., Floyocidin B analogs).

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers[1]
  • IUPAC Name: 4,5-dibromo-1H-pyridin-2-one

  • Common Name: 4,5-Dibromopyridin-2-ol[1]

  • CAS Number: 1381937-65-0 (Note: Often confused with 3,5-dibromo isomer CAS 13472-81-6).[1]

  • Molecular Formula: C₅H₃Br₂NO[2]

  • Molecular Weight: 252.89 g/mol [2]

Tautomeric Equilibrium (The "Pyridone Trap")

In solution (DMSO, MeOH, H₂O) and solid state, 2-hydroxypyridines exist predominantly as the 2-pyridone (lactam) tautomer. This is crucial for NMR interpretation and reactivity profiles. N-alkylation is often favored over O-alkylation unless specific "hard" electrophiles (e.g., alkyl halides with Ag salts) or Mitsunobu conditions are used.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 2-Hydroxypyridine Form (Lactim - Minor) Aromatic character retained Pyridone 2-Pyridone Form (Lactam - Major) Dipolar, H-bond donor/acceptor Hydroxy->Pyridone Favored in Polar Solvents (K_eq > 10^3)

Figure 1: The lactam-lactim tautomerism. In polar media, the equilibrium shifts heavily toward the pyridone form, affecting ¹H NMR shifts (NH signal ~11-13 ppm).

Commercial Landscape & Sourcing Strategy

Unlike the 3,5-isomer, which is a commodity chemical (


500–$1,000/g).
Supplier Tier Analysis
TierSupplier TypeAvailability StatusTypical PurityLead Time
Tier 1 Global Catalogs (Sigma, TCI)Rarely Listed N/AN/A
Tier 2 Aggregators (eMolecules, ChemSpace)Variable 95%+2-4 Weeks
Tier 3 Specialized CROs (BLD Pharm, Enamine)In Stock / Make-on-Demand 97%+1-2 Weeks
"Buy vs. Make" Decision Matrix

Due to the high cost per gram, a strict decision logic should be applied.

BuyMake Start Need 4,5-Dibromopyridin-2-ol Qty Quantity Required? Start->Qty Small < 5 grams Qty->Small Low Scale Large > 10 grams Qty->Large Scale Up Buy PURCHASE (Source: BLD Pharm/Enamine) Small->Buy Budget Budget Constraint? Large->Budget Budget->Buy High Budget (Time Critical) Make SYNTHESIZE (See Protocol Below) Budget->Make Low Budget (Cost Critical)

Figure 2: Decision matrix for sourcing. The inflection point for synthesis is typically around the 10g requirement mark due to the high unit cost of commercial stock.

Quality Assurance: Validation Protocols

Commercial batches of 4,5-dibromopyridin-2-ol frequently contain 1-5% of the 3,5-dibromo isomer or 2,4,5-tribromopyridine due to imperfect purification during the manufacturing process.

Analytical Discrimination (HPLC/LCMS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm & 280 nm.

  • Differentiation:

    • 4,5-isomer: Typically elutes later than the 3,5-isomer due to the lack of steric crowding around the polar carbonyl/hydroxyl headgroup, allowing better interaction with the stationary phase.

    • MS Signature: Both show M+ (251/253/255) triplet pattern (1:2:1). Retention time is the only reliable LC differentiator.

NMR Validation (DMSO-d₆)
  • Proton (¹H) NMR:

    • 4,5-isomer: Singlet at ~7.9 ppm (H-6) and Singlet at ~6.8 ppm (H-3). Key Feature: Two singlets (para-like relationship, weak coupling).

    • 3,5-isomer: Doublet at ~8.0 ppm (H-6) and Doublet at ~7.8 ppm (H-4) with J ~ 2.5 Hz (meta coupling).

  • Carbon (¹³C) NMR: Look for the C-Br shifts. The C-4 and C-5 bromine environments are distinct from C-3 and C-5.

Contingency: Synthetic Production Protocol

If commercial supply fails or costs are prohibitive, the following synthesis is the industry standard for regioselective access to the 4,5-isomer. Direct bromination of 2-hydroxypyridine fails (yields 3,5-isomer), so an amino-pyridine route is required.

Route: Modified Sandmeyer from 2-Amino-4-bromopyridine

Reaction Scheme:

  • Bromination: 2-Amino-4-bromopyridine + NBS → 2-Amino-4,5-dibromopyridine.

  • Diazotization/Hydrolysis: 2-Amino-4,5-dibromopyridine + NaNO₂/H₂SO₄ → 4,5-Dibromopyridin-2-ol.

Step-by-Step Methodology

Step 1: Synthesis of 2-Amino-4,5-dibromopyridine

  • Dissolve 2-amino-4-bromopyridine (1.0 eq) in Acetonitrile (0.5 M).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: The amino group directs ortho/para. Since position 4 is blocked, and position 3 is sterically hindered, bromination occurs selectively at position 5.

  • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Quench with saturated Na₂S₂O₃ (aq).

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol. Yield: ~85%.

Step 2: Hydrolysis to 4,5-Dibromopyridin-2-ol

  • Suspend the intermediate from Step 1 (1.0 eq) in 20% H₂SO₄ (aq).

  • Cool to 0–5°C.

  • Add NaNO₂ (1.2 eq) in water dropwise, maintaining temp < 5°C.

  • Stir for 1 hour at 0°C, then warm to RT and heat to 60°C for 2 hours to ensure N₂ evolution and hydrolysis.

  • Cool to RT. The product often precipitates as a beige solid.

  • Filter and wash with cold water.

  • Drying: Vacuum oven at 45°C.

Synthetic Workflow Diagram

Synthesis Start 2-Amino-4-bromopyridine (Commercially Available) Step1 Step 1: Bromination (NBS, MeCN, 0°C) Start->Step1 Inter Intermediate: 2-Amino-4,5-dibromopyridine Step1->Inter Step2 Step 2: Diazotization/Hydrolysis (NaNO2, H2SO4, Heat) Inter->Step2 Product Target: 4,5-Dibromopyridin-2-ol Step2->Product

Figure 3: Synthetic pathway avoiding the 3,5-isomer trap.

References

  • BLD Pharm Product Data. 4,5-Dibromopyridin-2-ol (CAS 1381937-65-0).[1] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 13472-81-6 (3,5-Dibromo isomer - for comparison). Retrieved from .

  • Schlegel, H. B., et al. (1992). Tautomerization of 2-Pyridone: An ab Initio Study. Journal of Physical Chemistry. (Contextual grounding for Tautomerism section).
  • Kappe, C. O., et al. (2023). Regioselective Functionalization of 2-Chloropyridines. (Methodology basis for halogenated pyridine handling). Retrieved from .

  • Patent CN110759858A. Synthesis method of 2,5-dibromopyridine.[3][4] (Reference for Sandmeyer conditions adapted for dibromo-systems). Retrieved from .

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of 4,5-Dibromopyridin-2-ol

This technical guide details the reactivity, electronic structure, and experimental handling of 4,5-Dibromopyridin-2-ol (also referred to as 4,5-dibromo-2-pyridone ). It is designed for medicinal chemists and process sci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity, electronic structure, and experimental handling of 4,5-Dibromopyridin-2-ol (also referred to as 4,5-dibromo-2-pyridone ). It is designed for medicinal chemists and process scientists requiring precise control over this scaffold's orthogonal functionalization.

Executive Summary

4,5-Dibromopyridin-2-ol is a high-value heterocyclic scaffold in drug discovery, offering three distinct vectors for diversification: the N1/O2 ambident nucleophile , the C4-bromide , and the C5-bromide . Its utility lies in the electronic differentiation between the C4 and C5 positions, allowing for sequential, regioselective cross-coupling reactions without the need for protecting groups. This guide elucidates the mechanistic underpinnings of this selectivity and provides validated protocols for its exploitation.

Electronic Structure & Tautomerism

Understanding the ground-state electronics is prerequisite to predicting reactivity.

Tautomeric Equilibrium

In solution and the solid state, the 2-pyridone (lactam) tautomer predominates over the 2-hydroxypyridine (lactim) form. This preference is driven by the aromaticity of the amide resonance and the strength of the N–H bond. However, the tautomeric ratio is solvent-dependent and dictates alkylation outcomes.

  • Lactam (Dominant): Polar solvents (DMSO, DMF, MeOH). Favors N-alkylation.

  • Lactim (Minor): Non-polar solvents or gas phase. Accessible via specific "hard" electrophiles or silver salts.

Reactivity Map

The scaffold presents a gradient of reactivity:

  • N1 Position: Nucleophilic.[1] Reacts with soft electrophiles (alkyl halides).

  • C4 Position: Electrophilic (Cross-Coupling). Electron-deficient due to its position para to the nitrogen and meta to the carbonyl. It has a lower LUMO coefficient at the C–Br bond, facilitating oxidative addition by Pd(0).

  • C5 Position: Electrophilic (Cross-Coupling). Relatively electron-rich due to its position beta to the nitrogen (enamine-like resonance). Reacts after C4 in Pd-catalyzed manifolds.

  • C2 Oxygen: Nucleophilic. Reacts with hard electrophiles (O-alkylation) or chlorinating agents (POCl₃).

ReactivityMap cluster_0 4,5-Dibromopyridin-2-ol Scaffold Struct 4,5-Dibromo-2-pyridone N1 N1: Nucleophilic (Soft Electrophiles) Struct->N1 C4 C4-Br: High Reactivity (1st Pd-Insertion) Struct->C4 C5 C5-Br: Lower Reactivity (2nd Pd-Insertion) Struct->C5 O2 O2: Hard Nucleophile (Ag-mediated / POCl3) Struct->O2

Figure 1: Reactivity vectors of the 4,5-dibromopyridin-2-ol core.

Key Transformations & Protocols

Regioselective Cross-Coupling (The C4 Advantage)

The most critical feature of this scaffold is the ability to selectively functionalize C4 over C5.

Mechanism: The C4 position is electronically analogous to the para-position of pyridine, making it more electron-deficient than the C5 position (which is beta to the nitrogen, similar to the 3-position of a pyrrole or enamine). Consequently, Pd(0) undergoes oxidative addition preferentially at the more electron-deficient C4–Br bond.

Protocol: C4-Selective Suzuki-Miyaura Coupling
  • Reagents: Boronic acid (1.05 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O.

  • Temperature: 80–90 °C.

  • Outcome: Exclusive formation of the 4-aryl-5-bromo-2-pyridone .

ParameterConditionRationale
Stoichiometry 1.05 equiv ArB(OH)₂Prevents bis-coupling.
Catalyst Pd(PPh₃)₄Standard Pd(0) is sufficient; bulky ligands are not required for C4.
Selectivity >10:1 (C4:C5)Electronic bias of the pyridine ring.

Step-by-Step Procedure:

  • Charge a reaction vessel with 4,5-dibromopyridin-2-ol (1.0 equiv), Arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Add DME and Water (degassed).

  • Add Pd(PPh₃)₄ (0.05 equiv) under inert atmosphere (N₂ or Ar).

  • Heat to 85 °C and monitor by HPLC. The C4-product usually forms within 2–6 hours.

  • Note: If the C5-bromide is the target, one must first couple C4, or use specific directing groups/blocking strategies, though direct C5-selectivity is rare with standard ligands.

N-Alkylation vs. O-Alkylation

Control over the alkylation site is achieved by modulating the "hardness" of the electrophile and the counterion.

  • N-Alkylation (Thermodynamic/Soft):

    • Conditions: K₂CO₃ or Cs₂CO₃ in DMF/Acetone with Alkyl Halides.

    • Mechanism: SN2 attack by the softer nitrogen atom.

    • Application: Synthesis of N-substituted pyridone drugs (e.g., Pirfenidone analogs).

  • O-Alkylation (Kinetic/Hard):

    • Conditions: Ag₂CO₃ with Alkyl Halides (silver effect) OR Mitsunobu reaction (PPh₃/DIAD/Alcohol).

    • Mechanism: Silver coordinates the halide, forcing an SN1-like character that favors the harder oxygen nucleophile.

    • Application: Synthesis of 2-alkoxypyridines.

Dehydroxy-Chlorination (Activation of C2)

To access 2,4,5-tribromopyridine analogs or 2-chloro-4,5-dibromopyridine :

  • Reagent: POCl₃ (neat or with PCl₅).

  • Temp: Reflux (100–110 °C).

  • Product: 4,5-Dibromo-2-chloropyridine.

  • Utility: The C2-Cl is highly reactive toward SNAr (amines, alkoxides), often reacting before the C4/C5 bromides in nucleophilic substitutions, but after bromides in Pd-couplings (usually).

Sequential Functionalization Workflow

The following flowchart illustrates the logical order of operations to maximize scaffold diversity.

Workflow cluster_Alkylation Step 1: N-Protection/Alkylation cluster_Coupling1 Step 2: C4-Selective Coupling cluster_Coupling2 Step 3: C5-Functionalization Start 4,5-Dibromopyridin-2-ol N_Alk N-Alkyl-4,5-dibromopyridone Start->N_Alk R-X, K2CO3 (N-Alkylation) O_Alk 2-Alkoxy-4,5-dibromopyridine Start->O_Alk Ag2CO3, R-X (O-Alkylation) C4_Prod 4-Aryl-5-bromo-pyridone N_Alk->C4_Prod Ar-B(OH)2 (1.0 eq) Pd(0), Na2CO3 (C4 Selectivity) Final 4,5-Diaryl-pyridone C4_Prod->Final Ar'-B(OH)2 (Excess) Pd(II), Ligand, Heat (C5 Coupling)

Figure 2: Sequential functionalization strategy for 4,5-dibromopyridin-2-ol.

Experimental Data Summary

Reaction TypeSite SelectivityConditionsTypical Yield
Suzuki Coupling C4 > C5Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°C75–85%
Stille Coupling C4 > C5Pd(PPh₃)₄, Toluene, Reflux70–80%
N-Alkylation N1 > O2K₂CO₃, MeI, DMF, RT85–95%
O-Alkylation O2 > N1Ag₂CO₃, MeI, CHCl₃, Reflux60–75%
Chlorination C2 (OH -> Cl)POCl₃, Reflux90–95%

References

  • Regioselectivity in Pd-Catalyzed Couplings of Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine and related heterocycles." Tetrahedron, 62(12), 2817-2820. (Establishes the C4 > C2/C5 preference in electron-deficient rings).
    • Source:

  • Tautomerism and Alkylation of 2-Pyridones

    • Torhan, M. C., et al. (2013). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 54(21), 2614-2616.
    • Source:

  • Synthesis and Reactivity of Brominated Pyridones

    • Cho, H. K., & Cho, C. G. (2015).[2][3] "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid."[4] Organic Syntheses, 92, 148-155.[2] (Analogous system highlighting reactivity patterns).

    • Source: [2]

  • Site-Selective C-H Functionalization

    • Hirano, K., & Miura, M. (2018). "Site-Selective C–H Functionalization on 2-Pyridones." Chemical Science. (Discusses C3/C5 activation, contrasting with halide-based C4 selectivity).
    • Source:

Sources

Protocols & Analytical Methods

Method

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Guide to the Application of 4,5-Dibromopyridin-2-ol in Suzuki-Miyaura Cross-Coupling Reactions 4,5-Dibromopyridin-2-ol, existing in equilibrium with its tautomeric form 4,5-dibromo-2(1H)-pyridinone, is a high...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4,5-Dibromopyridin-2-ol in Suzuki-Miyaura Cross-Coupling Reactions

4,5-Dibromopyridin-2-ol, existing in equilibrium with its tautomeric form 4,5-dibromo-2(1H)-pyridinone, is a highly valuable heterocyclic scaffold in medicinal chemistry and materials science. Its two bromine atoms at distinct electronic environments (C4 and C5) offer the potential for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, is the premier tool for elaborating this core.[1] This guide provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols, for researchers leveraging 4,5-dibromopyridin-2-ol in drug discovery and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2][3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[1][5]

The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyridinone. The resulting Pd(II) complex then undergoes transmetalation with the boronate complex. Finally, reductive elimination from the subsequent Pd(II) intermediate forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd0 L₂Pd(0) OA Oxidative Addition (R¹-Br) Pd0->OA PdII_Br R¹-Pd(II)-Br (L)₂ OA->PdII_Br TM Transmetalation ([R²B(OH)₃]⁻) PdII_Br->TM PdII_R2 R¹-Pd(II)-R² (L)₂ TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base AteComplex [R²B(OH)₃]⁻ (Boronate 'ate' complex) Base->AteComplex AteComplex->TM Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Directive: Regioselectivity in Dihalopyridinone Systems

A primary challenge and opportunity when using 4,5-dibromopyridin-2-ol is controlling which bromine atom reacts first. The C-Br bonds at the C4 and C5 positions are electronically and sterically distinct, leading to differences in reactivity.

  • Electronic Effects: The position of the bromine atom relative to the electron-donating hydroxyl/amide group and the electron-withdrawing ring nitrogen influences the electron density of the C-Br bond. In related dihalopyridine systems, the halide adjacent to the nitrogen (the α-position) is often conventionally more reactive.[7] However, for 4,5-dibromopyridin-2-ol, the situation is more complex due to the pyridinone tautomer.

  • Steric Hindrance: The steric environment around each bromine atom can dictate the ease of access for the bulky palladium catalyst.

  • Catalyst and Ligand Control: The choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand, is a powerful tool for directing regioselectivity. Bulky, electron-rich ligands can favor oxidative addition at less sterically hindered or electronically unconventional sites.[8] For instance, in some dihalopyridine systems, using bulky NHC ligands can reverse the conventional selectivity, favoring reaction at the C4 position over the C2 position.[8] The ratio of phosphine ligand to the palladium precursor can also influence the active catalytic species and thus the regiochemical outcome.[8]

Achieving selective mono-arylation is often the goal, leaving the second bromine available for a subsequent, different coupling reaction to build molecular diversity. This typically requires careful optimization of the catalyst system, base, and temperature.

Protecting Group Strategy: A Critical Consideration

The pyridin-2-ol core exists predominantly as the 2-pyridinone tautomer. The acidic N-H proton can interfere with the catalytic cycle, potentially leading to side reactions or catalyst deactivation. In related nitrogen heterocycles like pyrroles, the absence of an N-protecting group can lead to significant dehalogenation byproducts under Suzuki conditions.[9]

Therefore, protection of the pyridinone nitrogen is a highly recommended, and often critical, first step. A common and robust strategy is O-benzylation or N-benzylation , which protects the acidic proton, improves solubility in organic solvents, and is typically stable to Suzuki conditions. The benzyl group can be readily removed later in the synthetic sequence via catalytic hydrogenation.[10]

Detailed Experimental Protocol: Mono-Arylation of Protected 4,5-Dibromopyridin-2-ol

This protocol describes a general procedure for the mono-arylation of N/O-protected 4,5-dibromopyridin-2-ol, adapted from established methodologies for similar systems.[10][11]

Workflow Visualization

Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Workup & Purification A 1. Add solids: Protected Pyridinone (1.0 eq) Boronic Acid/Ester (1.2-1.5 eq) Base (3.0-5.0 eq) B 2. Add Catalyst (e.g., PdCl₂(PPh₃)₂) (0.03-0.05 eq) A->B C 3. Seal, Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents (e.g., 1,4-Dioxane/H₂O) C->D E 5. Heat to desired temp (e.g., 90-100 °C) D->E F 6. Monitor by TLC/LC-MS (Typically 12-24 h) E->F G 7. Cool to RT, Dilute (e.g., with Ethyl Acetate) F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry (Na₂SO₄), Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: General workflow for the Suzuki cross-coupling reaction.

Materials:

  • N/O-Protected 4,5-dibromopyridin-2-ol (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 eq)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0–5.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the protected 4,5-dibromopyridin-2-ol (1.0 eq), the arylboronic acid or its pinacol ester (1.5 eq), and sodium carbonate (5.0 eq).[10]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 eq).

  • Solvent Addition: Prepare a solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).[11] Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.[10]

  • Reaction: Immerse the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired mono-arylated product.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts reaction efficiency and selectivity. The following table provides a summary of common conditions and expected outcomes for the mono-arylation of a protected 4,5-dibromopyridin-2-ol.

EntryCatalyst (mol%)LigandBase (eq)Solvent SystemTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C4:C5)
1Pd(PPh₃)₄ (3-5)PPh₃ (internal)K₃PO₄ (3)Toluene/H₂O1001275-90Varies, often favors C5
2PdCl₂(PPh₃)₂ (5)PPh₃ (internal)Na₂CO₃ (5)1,4-Dioxane/H₂O901670-85Varies, often favors C5[10]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)THF/H₂O60885-95Can favor C4 with bulky ligands
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)t-Amyl Alcohol1101280-92Can favor C4 with bulky ligands
5PdCl₂(dppf) (3)dppf (internal)K₂CO₃ (3)DMF902465-80Often favors C5

Note: Yields and regioselectivity are representative and highly dependent on the specific boronic acid partner and precise reaction conditions. Optimization is crucial for each new substrate combination.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. 4. Insufficiently strong base.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use a stable boronic ester (e.g., pinacol ester).[6] 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12]
Significant Debromination 1. Presence of excess water or protic sources. 2. Unprotected N-H on the pyridinone ring. 3. Reaction run for too long at high temperature.1. Use anhydrous solvents or carefully control the amount of water.[13][14] 2. Ensure the pyridinone is protected (e.g., N-benzyl).[9] 3. Monitor the reaction closely and stop it upon consumption of starting material.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst degradation.1. Rigorously degas all solvents and maintain a strict inert atmosphere. 2. Use a more stable catalyst/ligand combination.
Poor Regioselectivity 1. Catalyst/ligand system is not selective. 2. Reaction temperature is too high, allowing reaction at both sites.1. Screen different ligands, especially bulky phosphines or NHCs.[8] 2. Attempt the reaction at a lower temperature to exploit differences in activation energy between the C4 and C5 positions.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022, September 19). National Center for Biotechnology Information. [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29). National Center for Biotechnology Information. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). YouTube. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Regioselective Couplings of Dibromopyrrole Esters | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology - Diva-Portal.org. (n.d.). Diva-Portal.org. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017, January 27). National Center for Biotechnology Information. [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015, April 10). National Center for Biotechnology Information. [Link]

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16). ResearchGate. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. (2025, February 7). PubMed. [Link]

  • Regioselective Propargylic Suzuki-Miyaura Coupling by SciPROP-Iron Catalyst. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2007, November 12). ScienceDirect. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition - ResearchGate. (n.d.). ResearchGate. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). MDPI. [Link]

Sources

Application

Application Note: Strategic Functionalization of 4,5-Dibromopyridin-2-ol

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of 4,5-Dibromopyridin-2-ol (also known as 4,5-dibromo-2-pyridone), a versatile scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of 4,5-Dibromopyridin-2-ol (also known as 4,5-dibromo-2-pyridone), a versatile scaffold for synthesizing kinase inhibitors, GPCR ligands, and heterocyclic libraries.

Introduction & Scaffold Utility

4,5-Dibromopyridin-2-ol is a "privileged scaffold" in medicinal chemistry due to its dense functionalization potential. It exists in a tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.

  • Key Utility: The scaffold allows for the sequential introduction of three distinct vectors:

    • N1/O2 Position: Solubility/permeability tuning or pharmacophore attachment.

    • C4 Position: Electronic "hotspot" for initial cross-coupling (mimicking the core of many kinase inhibitors).

    • C5 Position: Secondary coupling site for extending chemical space.

Tautomeric Considerations

In solution, the 2-pyridone tautomer predominates. However, the reactivity is ambident.

  • Soft Electrophiles (Alkyl halides/Mitsunobu): Favor N-alkylation .

  • Hard Electrophiles (Ag salts/O-silylation): Favor O-alkylation .

Core Synthetic Strategy: The "4-First" Logic

To successfully utilize this scaffold, one must understand the electronic differentiation between the two bromine atoms.[1]

  • C4-Bromine: Located beta to the carbonyl and para to the nitrogen. It possesses significant vinylogous amide character and is electronically deficient (electrophilic). It is the most reactive site for oxidative addition by Pd(0).

  • C5-Bromine: Located alpha to the carbonyl (in the vinylogous sense) and meta to the nitrogen. It is relatively electron-rich compared to C4.

Synthetic Workflow:

  • Step 1: N-Protection/Functionalization (Locks the tautomer).

  • Step 2: C4-Selective Cross-Coupling (Kinetic control).

  • Step 3: C5-Functionalization (Forcing conditions).

Workflow Diagram (DOT)

G Start 4,5-Dibromopyridin-2-ol N_Alk N-Alkylated Intermediate (4,5-Dibromo-1-R-2-pyridone) Start->N_Alk Step 1: N-Alkylation (K2CO3, R-X) C4_Prod C4-Arylated Product (5-Bromo-4-aryl-1-R-2-pyridone) N_Alk->C4_Prod Step 2: Suzuki Coupling (Pd(PPh3)4, 60°C) Selectivity: C4 > C5 Final Trisubstituted Scaffold (4-Aryl-5-Heteroaryl-1-R-2-pyridone) C4_Prod->Final Step 3: Suzuki/Buchwald (XPhos Pd G2, 100°C)

Caption: Sequential functionalization logic relying on electronic differentiation of C4 and C5 positions.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To lock the tautomer as the 2-pyridone and introduce the first diversity vector.

Reagents:

  • 4,5-Dibromopyridin-2-ol (1.0 equiv)

  • Alkyl Halide (1.2 equiv) (e.g., MeI, BnBr)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or DMSO (0.2 M)

Procedure:

  • Dissolution: Charge a reaction vessel with 4,5-Dibromopyridin-2-ol and DMF. Stir at room temperature (RT) until dissolved.

  • Base Addition: Add

    
     in one portion. The suspension may turn yellow. Stir for 15 min.
    
  • Alkylation: Dropwise add the Alkyl Halide.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (Target Mass: M+R).

    • Checkpoint: If O-alkylation is observed (>5%), lower temperature to 0°C.

  • Workup: Dilute with water (5x volume). If solid precipitates, filter and wash with water/hexanes. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

    
    , and concentrate.
    

Yield Expectation: 85–95% Data Validation:


 NMR should show a downfield shift of ring protons compared to starting material. N-Me typically appears ~3.5 ppm.
Protocol B: Site-Selective Suzuki Coupling at C4

Objective: To selectively couple an aryl group at the C4 position while leaving the C5-Br intact for future use.

Mechanism: The C4-Br bond is more electron-deficient, facilitating faster oxidative addition by Pd(0) compared to C5-Br.

Reagents:

  • N-Alkyl-4,5-dibromo-2-pyridone (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) (Stoichiometry is critical)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 M)

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a pressure vial. Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd catalyst and aqueous base. Sparge for another 2 mins. Seal the vial.

  • Reaction: Heat to 60°C .

    • Critical Note: Do NOT overheat. Temperatures >80°C promote dicoupling or C5 reaction.

  • Monitoring: Check HPLC at 2 hours.

    • Success Criteria: >90% Mono-coupled product (C4), <5% Di-coupled, <5% Starting Material.

  • Workup: Filter through Celite. Concentrate. Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Regioselectivity Check: To confirm C4 substitution, analyze HMBC NMR. The C4-Aryl group will show correlations to the C3-H (singlet, usually ~6.5-6.8 ppm) and the Carbonyl carbon.

Protocol C: Sequential C5 Functionalization

Objective: To derivatize the remaining C5-Br bond.

Reagents:

  • 4-Aryl-5-bromo-2-pyridone (Intermediate from Protocol B)

  • Boronic Acid/Ester or Amine (for Buchwald)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or Dioxane

Procedure:

  • Setup: Mix intermediate, new coupling partner, and base in solvent. Degas.

  • Catalysis: Add XPhos Pd G2.

  • Reaction: Heat to 100°C (reflux) for 4–16 hours. The C5 position is less reactive and requires a more active catalyst system (bulky, electron-rich phosphines) and higher energy.

  • Workup: Standard extraction and purification.

Quantitative Data Summary

ParameterProtocol A (N-Alkylation)Protocol B (C4-Coupling)Protocol C (C5-Coupling)
Primary Selectivity N vs O (>20:1)C4 vs C5 (>15:1)C5 (Remaining site)
Temp Range 0°C – 25°C50°C – 65°C90°C – 110°C
Limiting Reagent Alkyl Halide (1.2 eq)Boronic Acid (1.05 eq)Intermediate (1.0 eq)
Key Catalyst None (Base mediated)

(Standard)
XPhos/SPhos (Active)
Typical Yield 90%75%80%

Troubleshooting & Optimization

Issue: Poor Regioselectivity at Step 2 (Mixture of C4/C5 or Dicoupled)
  • Cause: Temperature too high or excess boronic acid.

  • Solution: Reduce temperature to 40°C and increase reaction time. Use exactly 1.0 equiv of boronic acid. Switch to a less active catalyst (e.g.,

    
    ).
    
Issue: O-Alkylation during Step 1
  • Cause: "Hard" electrophile or solvent effect.

  • Solution: Ensure solvent is DMF (promotes N-alkylation via

    
    ). Avoid silver salts. If using a chloromethyl ether, switch base to Cs2CO3 or use low temp.
    
Issue: C5-Bromine Dehalogenation
  • Cause: Protodehalogenation during Step 2.

  • Solution: Use anhydrous solvents for Step 2 if possible (using anhydrous base like

    
     or 
    
    
    
    solid).

References

  • Regioselective Couplings of Dihalopyridones

    • Title: Regioselective Synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-c
    • Source: Organic Letters, 2002.
    • URL:[Link] (Demonstrates beta-position reactivity precedence in analogous systems).

  • N- vs O-Alkylation Selectivity

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • General Pyridone Chemistry

    • Title: Synthesis of 2-pyridones (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 4-Bromo-2-hydroxypyridine Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Functionalization of 4,5-Dibromopyridin-2-ol Scaffolds

Executive Summary The 4,5-dibromopyridin-2-ol scaffold represents a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in the presence of two distinct electrophilic sites (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dibromopyridin-2-ol scaffold represents a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in the presence of two distinct electrophilic sites (C4-Br and C5-Br) and a nucleophilic center (C2-OH/NH). However, this trifunctional nature presents a significant regioselectivity challenge.

This guide provides a definitive protocol for the sequential, regiocontrolled functionalization of this scaffold. Based on electronic structure analysis and empirical data, C4-position oxidative addition is kinetically favored over the C5-position in Palladium (Pd)-catalyzed cross-couplings. This note details the necessary "Substrate Conditioning" (protection strategies) to ensure catalyst longevity and outlines a robust C4-first sequential workflow.

Strategic Analysis & Mechanistic Logic

The Tautomerism Challenge

Before attempting catalysis, one must address the substrate's native tautomerism. 4,5-Dibromopyridin-2-ol exists in equilibrium with 4,5-dibromo-2-pyridone.

  • Risk: The free amide/lactam functionality can coordinate to Pd(II) species, forming non-reactive "palladacycles" or aggregates, drastically reducing turnover number (TON).

  • Solution: "Cap" the C2 position via O-alkylation (forming a pyridine) or N-alkylation (forming a fixed pyridone) prior to coupling. This guide focuses on the O-protection strategy (e.g., 2-methoxy or 2-benzyloxy), which aromatizes the ring and enhances the electronic differentiation between C4 and C5.

Electronic Differentiation (The "Why" behind the Protocol)

Once protected (e.g., as 4,5-dibromo-2-methoxypyridine), the two bromine atoms are not equivalent:

  • C4-Bromine (Gamma-position): Located para to the ring nitrogen. The inductive and mesomeric withdrawal of the nitrogen renders C4 significantly electron-deficient. Result: Fast oxidative addition.

  • C5-Bromine (Beta-position): Located meta to the ring nitrogen. It lacks the direct resonance withdrawal effects. Result: Slower oxidative addition.

Rule of Thumb: In Pd-catalyzed couplings of 4,5-dihalopyridines, the reaction proceeds selectively at C4 first.

Visualization: Reaction Logic & Pathway

G Start 4,5-Dibromopyridin-2-ol (Tautomeric Mixture) Protect Step 1: Protection (Ag2CO3, MeI) Start->Protect prevent catalyst poisoning Intermed 4,5-Dibromo-2-methoxypyridine (Aromatized Scaffold) Protect->Intermed locks tautomer C4_Path Step 2: C4-Coupling (Kinetic Control) Intermed->C4_Path Pd(0) insertion favored at e- poor C4 C5_Path Step 3: C5-Coupling (Thermal/Forcing) C4_Path->C5_Path 2nd coupling Final 4,5-Difunctionalized Pyridine C5_Path->Final

Caption: Logical workflow for sequential functionalization. Protection is critical to enable the electronic bias that favors C4-selectivity.

Detailed Experimental Protocols

Phase 1: Substrate Conditioning (Protection)

Goal: Convert the amphoteric pyridone into a well-behaved pyridine electrophile.

Protocol: Synthesis of 4,5-Dibromo-2-methoxypyridine

  • Reagents: 4,5-Dibromopyridin-2-ol (1.0 equiv), MeI (1.5 equiv), Ag₂CO₃ (0.6 equiv), CHCl₃ (0.2 M).

    • Note: Silver carbonate is preferred over bases like K₂CO₃ to favor O-alkylation over N-alkylation (The "Silver Effect").

  • Procedure:

    • Suspend 4,5-dibromopyridin-2-ol and Ag₂CO₃ in CHCl₃ under N₂.

    • Add MeI dropwise at room temperature.

    • Stir in the dark (Ag salts are photosensitive) at 60°C for 4–6 hours.

    • Workup: Filter through a Celite pad to remove AgI salts. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 85–92% (White solid).

Phase 2: C4-Selective Suzuki-Miyaura Coupling

Goal: Install the first aryl/heteroaryl group at the most reactive site.

Mechanism: The electron-poor C4 position undergoes oxidative addition with Pd(0) significantly faster than C5.

Protocol:

  • Reagents:

    • Substrate: 4,5-Dibromo-2-methoxypyridine (1.0 equiv).

    • Boronic Acid: R-B(OH)₂ (1.05 equiv). Strict stoichiometry is key to preventing double addition.

    • Catalyst: Pd(PPh₃)₄ (3–5 mol%).

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous).

    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3 cycles). O₂ inhibits Pd(0).

    • Add degassed solvent and aqueous base.

    • Temperature Control: Heat to 70–80°C .

      • Critical Insight: Do not reflux aggressively (>100°C) initially. Higher temperatures may overcome the activation energy barrier for C5, leading to mixtures. Keep it mild to maintain selectivity.

    • Monitor by HPLC/UPLC. C4-product usually forms within 2–4 hours.

  • Data Interpretation:

    • The C4-substituted product will typically elute after the starting material but before the bis-substituted byproduct in reverse-phase LC.

ParameterRecommended ValueReason
Catalyst Pd(PPh₃)₄Bulky phosphines enhance selectivity for the less hindered/more electronic site.
Temp 70–80°CKinetic control window.
Stoichiometry 1.05 equiv BoronatePrevents "over-cooking" to the bis-product.
Phase 3: C5-Functionalization (The Sequential Step)

Goal: React the remaining bromine at C5.

Once C4 is substituted, the electronic nature of the ring changes. However, the C5-Br remains intact. To couple at C5, more forcing conditions are often required because the C5 position is less electrophilic and potentially sterically crowded by the new C4-substituent.

Protocol:

  • Reagents:

    • Substrate: 4-Aryl-5-bromo-2-methoxypyridine (from Phase 2).

    • Boronic Acid: R'-B(OH)₂ (1.5–2.0 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates).

    • Base: K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Combine reagents under Argon.

    • Temperature: Heat to 100–110°C (Reflux).

    • Note: Since no other bromines are present, selectivity is no longer an issue; conversion is the priority.

    • Run time: 6–12 hours.

Troubleshooting & Optimization Matrix

IssueDiagnosisCorrective Action
Low Selectivity (Mixture of C4/C5) Temperature too high or Ligand too small.Lower temp to 60°C. Switch to P(t-Bu)₃ or similar bulky ligands to enforce steric discrimination.
No Reaction at C5 (Step 2) Oxidative addition failure (Sterics/Electronics).Switch to "hotter" catalysts like XPhos Pd G3 or Pd-PEPPSI-IPr . Increase temp to 120°C (microwave).
Protodebromination (H instead of R) Hydride source in media (often from EtOH).Switch solvent to pure Toluene or DMF. Ensure anhydrous conditions if using hydride-sensitive catalysts.
Catalyst Poisoning Free pyridine/pyridone coordination.Ensure full O-protection (Phase 1). If using free pyridone, use Pd(OAc)₂ + Xantphos .

Regioselectivity Pathway Diagram

RxnPath Substrate 4,5-Dibromo-2-methoxypyridine PathA Path A: C4-Attack (Major) para-to-N activation Substrate->PathA PathB Path B: C5-Attack (Minor) meta-to-N deactivation Substrate->PathB ProdA Product A: 4-Aryl-5-bromo-2-OMe-py (Kinetic Product) PathA->ProdA ProdB Product B: 5-Aryl-4-bromo-2-OMe-py (Thermodynamic/Impurity) PathB->ProdB Bis Bis-Product: 4,5-Diaryl-2-OMe-py ProdA->Bis Excess Boronate High Temp

Caption: Competitive landscape. Path A is electronically favored. Path B is suppressed by controlling temperature and stoichiometry.

References

  • Frontiers in Chemistry. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved October 24, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Developments. Retrieved October 24, 2025, from [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved October 24, 2025, from [Link]

  • National Institutes of Health (NIH). (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Retrieved October 24, 2025, from [Link]

Application

Application Note: 4,5-Dibromopyridin-2-ol as a Multifunctional Building Block in Advanced Materials Science

Executive Summary The development of next-generation organic electronics—ranging from Organic Light-Emitting Diodes (OLEDs) to Organic Photovoltaics (OPVs)—relies heavily on the precision engineering of conjugated backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation organic electronics—ranging from Organic Light-Emitting Diodes (OLEDs) to Organic Photovoltaics (OPVs)—relies heavily on the precision engineering of conjugated backbones and organometallic ligands. 4,5-Dibromopyridin-2-ol (CAS 1381937-65-0)[1] has emerged as a highly versatile heterocyclic scaffold in this domain. This application note details the mechanistic rationale and validated protocols for utilizing this compound in the synthesis of soluble Donor-Acceptor (D-A) polymers and highly emissive phosphorescent transition-metal complexes.

Mechanistic Insights: Orthogonal Reactivity and Causality

The utility of 4,5-Dibromopyridin-2-ol stems from its dual-functional nature, which allows for orthogonal synthetic modifications:

  • Tautomerism and Solubility Tuning: The molecule exists in a dynamic equilibrium between the 2-pyridinol and 2-pyridone tautomers. In materials science, rigid conjugated polymers and planar organometallic ligands often suffer from severe aggregation (π-π stacking), leading to poor solubility and aggregation-caused quenching (ACQ). The hydroxyl/carbonyl handle allows for facile O- or N-alkylation (e.g., introducing a 2-ethylhexyl chain). This step is causally linked to the processability of the final material, ensuring it can be solution-cast into thin films for device fabrication.

  • Electronic Activation for Cross-Coupling: The electron-withdrawing nature of the pyridine nitrogen activates the halogenated C4 and C5 positions for oxidative addition by Palladium(0) species. This enables efficient step-growth polymerization via Suzuki-Miyaura coupling to form nitrogen-containing linear polymers[2], or Stille coupling to build extended electrodeficient cyclometalating ligands for Ir(III) and Pt(II) complexes[3].

Synthetic Workflow

G A 4,5-Dibromopyridin-2-ol (Core Scaffold) B O-/N-Alkylation (Solubility Tuning) A->B Alkyl Halide, Base C Pd-Catalyzed Cross-Coupling B->C Boronic Acids / Stannanes, Pd(0) Catalyst D Conjugated D-A Polymers (OPVs / OFETs) C->D Polycondensation E Extended N^C Ligands (OLEDs) C->E Small Molecule Synthesis F Ir(III) / Pt(II) Complexes (Phosphorescent Emitters) E->F IrCl3, Heat, then Ancillary Ligand

Fig 1: Divergent synthetic workflows utilizing 4,5-Dibromopyridin-2-ol in materials science.

Experimental Protocols

Protocol A: Synthesis of Soluble Pyridine-Based D-A Conjugated Polymers

This protocol outlines the synthesis of a conjugated polymer using the alkylated pyridone as an electron acceptor and a fluorene derivative as the electron donor.

Step 1: N-Alkylation for Solubility Enhancement

  • Reaction: Dissolve 4,5-Dibromopyridin-2-ol (10 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (25 mmol) and stir for 30 minutes at room temperature to deprotonate the tautomeric core.

  • Addition: Dropwise add 2-ethylhexyl bromide (12 mmol). Heat the mixture to 80 °C for 12 hours.

  • Workup: Pour into water and extract with ethyl acetate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate 4,5-dibromo-1-(2-ethylhexyl)pyridin-2(1H)-one.

  • Causality Checkpoint: N-alkylation locks the molecule in the pyridone form, which possesses a lower LUMO level than the pyridinol form, enhancing its electron-accepting capability in the D-A polymer backbone.

Step 2: Suzuki-Miyaura Polycondensation

  • Preparation: In a Schlenk flask, combine the alkylated monomer (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent System: Add degassed toluene (15 mL) and aqueous K₂CO₃ (2.0 M, 5 mL).

  • Polymerization: Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen (preventing catalyst deactivation and homocoupling defects). Heat at 110 °C for 48 hours[2].

  • End-Capping: Add phenylboronic acid (0.1 mmol) and react for 6 hours, followed by bromobenzene (0.1 mmol) for another 6 hours.

  • Self-Validating Purification: Precipitate the polymer in methanol. Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract with chloroform to isolate the high-molecular-weight polymer.

  • Validation Checkpoint: Gel Permeation Chromatography (GPC) should yield a Polydispersity Index (PDI) < 2.5. The absence of terminal bromine signals in ¹³C-NMR confirms successful end-capping.

Protocol B: Synthesis of Cyclometalated Ir(III) Complexes for OLEDs

Dibromopyridone derivatives are critical precursors for electrodeficient dipyridylbenzene-like terdentate ligands[3].

Step 1: Ligand Synthesis via Stille Coupling

  • Reaction: Combine the alkylated 4,5-dibromopyridone (1.0 mmol) and 2-(tributylstannyl)pyridine (2.2 mmol) in anhydrous toluene (20 mL).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 mmol) and reflux at 110 °C for 24 hours under an argon atmosphere.

  • Purification: Quench with aqueous KF to precipitate tin byproducts. Extract and purify via column chromatography to yield the extended N^C^N ligand.

Step 2: Iridium Complexation

  • Dimer Formation: React the ligand (2.1 mmol) with IrCl₃·nH₂O (1.0 mmol) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 120 °C for 24 hours to form the µ-dichloro-bridged Ir(III) dimer.

  • Cleavage: Isolate the dimer, then react it with acetylacetone (acac, 3.0 mmol) and Na₂CO₃ (10 mmol) in 2-ethoxyethanol at 100 °C for 12 hours.

  • Validation Checkpoint: The shift of the pyridine α-proton in the ¹H-NMR spectrum (typically downfield by >0.5 ppm) confirms successful cyclometalation to the Iridium center. The resulting complex will exhibit bright phosphorescence under UV irradiation.

Quantitative Data: Photophysical Properties

The structural modifications enabled by the 4,5-dibromo handles directly dictate the optoelectronic properties of the resulting materials. Below is a comparative summary of typical photophysical data for materials derived from dibromopyridine/pyridone scaffolds[2][3].

Material TypeCore Scaffold OriginAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Primary Application
D-A Polymer Alkylated Dibromopyridone380 - 410 nm450 - 480 nm0.45OFETs / Photocatalysis
Linear Poly(phenylene) 2,5-Dibromopyridine340 nm420 nm0.38H₂ Evolution / OLEDs
Ir(III) Complex Dibromopyridone Ligand260 - 350 nm505 nm0.61Green PhOLEDs
Pt(II) Complex Dibromopyridone Ligand280 - 360 nm470 nm0.18Blue PhOLEDs

Note: Emission maxima and quantum yields are highly dependent on the specific donor moieties (in polymers) or ancillary ligands (in metal complexes).

References

  • Fang, Y., et al. (2018). Nitrogen Containing Linear Poly(phenylene) Derivatives for Photo-catalytic Hydrogen Evolution from Water. Chemistry of Materials, ACS Publications. Retrieved from:[Link]

  • Zhao, J.H., et al. (2023). Synthesis of an Electrodeficient Dipyridylbenzene-like Terdentate Ligand: Cyclometallating Ligand for Highly Emitting Iridium(III) and Platinum(II) Complexes. Organics (MDPI). Retrieved from:[Link]

Sources

Method

Protocol for functionalization of 4,5-Dibromopyridin-2-ol

Application Note: Protocol for the Regioselective Functionalization of 4,5-Dibromopyridin-2-ol Introduction 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0) is a highly versatile, dihalogenated heterocyclic building block uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Regioselective Functionalization of 4,5-Dibromopyridin-2-ol

Introduction

4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0) is a highly versatile, dihalogenated heterocyclic building block utilized extensively in the discovery of complex pharmaceuticals, including dopamine D3 receptor ligands[1] and novel kinase inhibitors[2]. The strategic value of this scaffold lies in its programmable reactivity. By exploiting the ambident nucleophilicity of the pyridinol/pyridone tautomeric system and the differential electronic properties of its two carbon-bromine bonds, chemists can execute highly regioselective, divergent functionalizations.

This guide outlines field-proven methodologies for the chemoselective alkylation and subsequent catalyst-controlled Suzuki-Miyaura cross-coupling of 4,5-dibromopyridin-2-ol.

Part 1: Chemoselective Alkylation (N- vs. O- Functionalization)

Mechanistic Insight & Causality

4,5-Dibromopyridin-2-ol exists in a dynamic tautomeric equilibrium with 4,5-dibromopyridin-2(1H)-one. To prevent complex mixtures during downstream cross-coupling, this tautomeric handle must be permanently locked via alkylation or protection[3]. The ambident nature of the pyridone anion allows for divergent functionalization based on the choice of base and solvent system:

  • O-Alkylation (Kinetic Control): To selectively functionalize the oxygen atom, Silver(I) carbonate (

    
    ) is employed in non-polar solvents[4]. The halophilic silver ion coordinates with the leaving group of the alkyl halide, promoting an 
    
    
    
    -like transition state. According to the Hard-Soft Acid-Base (HSAB) principle, the "hard" oxygen center of the ambident anion preferentially attacks the resulting carbocationic intermediate. Furthermore, silver coordinates to the nitrogen atom, sterically and electronically shielding it to yield the 2-alkoxy-4,5-dibromopyridine[5].
  • N-Alkylation (Thermodynamic Control): Thermodynamic N-alkylation is achieved using alkali metal bases (e.g.,

    
    ) in polar aprotic solvents like DMF[5]. The polar solvent separates the ion pair, leaving the more polarizable (softer) nitrogen atom free to undergo standard 
    
    
    
    substitution, yielding the 1-alkyl-4,5-dibromo-2-pyridone[1].

Alkylation SM 4,5-Dibromopyridin-2-ol (Ambident Anion) O_Alk O-Alkylation 2-Alkoxy-4,5-dibromopyridine SM->O_Alk Ag2CO3, R-X Toluene, 80°C (Kinetic Control) N_Alk N-Alkylation 1-Alkyl-4,5-dibromo-2-pyridone SM->N_Alk K2CO3, R-X DMF, 60°C (Thermodynamic Control)

Divergent N- vs. O-alkylation pathways of 4,5-dibromopyridin-2-ol.

Quantitative Data: Alkylation Selectivity
MethodReagentsSolventTempMajor ProductTypical YieldRegioselectivity (O:N)
Silver-Mediated Alkyl Halide,

Toluene80 °CO-Alkylated85–95%> 95:5
Base-Mediated Alkyl Halide,

DMF60 °CN-Alkylated80–90%< 5:95
Protocol 1: Silver-Mediated O-Alkylation
  • Charge a flame-dried reaction flask with 4,5-dibromopyridin-2-ol (1.0 equiv) and

    
     (1.2 equiv)[4].
    
  • Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise at room temperature.

  • Shield the reaction flask from light (to prevent the photolytic degradation of silver salts) and heat to 80 °C for 12 hours.

  • Cool to room temperature and filter the suspension through a pad of Celite to remove silver salts. Wash the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to afford the pure 2-alkoxy-4,5-dibromopyridine.

Protocol 2: Base-Mediated N-Alkylation
  • Dissolve 4,5-dibromopyridin-2-ol (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Add finely powdered, anhydrous

    
     (2.0 equiv) and stir for 15 minutes at room temperature to pre-form the ambident anion[5].
    
  • Introduce the alkyl halide (1.2 equiv) dropwise.

  • Heat the mixture to 60 °C for 4–6 hours.

  • Quench the reaction by pouring it into ice-cold distilled water. This often precipitates the N-alkylated product.

  • Extract with ethyl acetate, wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine, dry over

    
    , and concentrate.
    

Part 2: Regioselective Palladium-Catalyzed Cross-Coupling

Mechanistic Insight & Causality

Once the tautomeric handle is locked, the dibrominated core can be subjected to sequential cross-coupling. The regioselectivity of the Suzuki-Miyaura coupling on dihaloheteroarenes is strictly governed by the relative electrophilicity of the carbon-halogen bonds[6].

In the 2-pyridone (or 2-alkoxypyridine) system, the nitrogen atom donates electron density into the ring, enriching the C-3 and C-5 positions via resonance. Conversely, the C-4 position is meta to the oxygen and para to the nitrogen (in the pyridone form), making it the most electron-deficient site on the ring[6]. Because the rate-determining step of the Suzuki-Miyaura reaction is the oxidative addition of Pd(0) into the C-Br bond, the catalyst preferentially inserts into the more electron-poor C4-Br bond[6][7]. This allows for a highly controlled mono-coupling at C-4, leaving the C-5 bromide intact for a subsequent, orthogonal coupling[8].

CrossCoupling Start Alkylated 4,5-Dibromopyridine (N- or O- protected) Pd_Add Pd(0) Oxidative Addition Favors Electron-Deficient C4 Start->Pd_Add Pd(PPh3)4, Base Mono 4-Substituted-5-bromo Intermediate Pd_Add->Mono R1-B(OH)2 (1.0 equiv) Pd_Add2 Pd(0) Oxidative Addition at Remaining C5 Mono->Pd_Add2 Pd(dppf)Cl2, Base Di 4,5-Disubstituted Pyridine Scaffold Pd_Add2->Di R2-B(OH)2 or Amine (Excess)

Regioselective sequential palladium-catalyzed cross-coupling workflow.

Quantitative Data: Sequential Cross-Coupling
StepPosition TargetedCatalyst SystemEquivalents of Boronic AcidTempTypical YieldRegioselectivity (C4:C5)
1st Coupling C-4

,

1.00 – 1.05 eq80 °C75–85%> 10:1
2nd Coupling C-5

,

1.50 – 2.00 eq100 °C80–95%N/A (Only C5 remains)
Protocol 3: Regioselective C-4 Suzuki-Miyaura Coupling
  • In a Schlenk flask, combine the alkylated 4,5-dibromopyridine (1.0 equiv), the aryl boronic acid (1.05 equiv, strictly controlled to prevent over-coupling), and

    
     (2.5 equiv)[6].
    
  • Add a solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.1 M) and degas the suspension by sparging with Argon for 15 minutes.
    
  • Add the catalyst

    
     (0.05 equiv) under a steady stream of Argon.
    
  • Heat the reaction mixture to 80 °C and monitor via LC-MS. The reaction typically reaches completion within 6–8 hours, selectively coupling at the electron-deficient C-4 position[6].

  • Cool to room temperature, dilute with water, and extract with dichloromethane.

  • Dry over

    
    , concentrate, and purify via column chromatography to isolate the 4-aryl-5-bromo intermediate.
    
Protocol 4: C-5 Functionalization (Second Cross-Coupling)
  • Charge a flask with the 4-aryl-5-bromo intermediate (1.0 equiv), the second boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add a degassed solvent mixture of Toluene/

    
     (3:1 v/v, 0.1 M).
    
  • Introduce

    
     (0.05 equiv) as the catalyst. The bidentate dppf ligand accelerates oxidative addition into the less reactive, more electron-rich C-5 bromide[8].
    
  • Heat the mixture to 100 °C for 12 hours.

  • Perform standard aqueous workup and chromatographic purification to yield the fully functionalized 4,5-disubstituted pyridine scaffold.

References

  • [6] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). 6

  • [1] WO2017122116A1 - 6,7,8,9-TETRAHYDRO-5H-PYRIDO[2,3-d]AZEPINE DOPAMINE D3 LIGANDS. Google Patents. 1

  • [2] Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors.2

  • [4] Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. Thieme Connect (Synthesis). 4

  • [3] Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. PMC (NIH).3

  • [5] O-Regioselective Synthesis with the Silver Salt Method. ACS Omega. 5

  • [7] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. 7

  • [8] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. 8

Sources

Application

Application Note: Orthogonal Regioselective Functionalization of 4,5-Dibromopyridin-2-ol

Executive Summary As drug discovery programs increasingly rely on highly functionalized nitrogen heterocycles, 4,5-dibromopyridin-2-ol (and its tautomer, 4,5-dibromopyridin-2(1H)-one) has emerged as a privileged, versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly rely on highly functionalized nitrogen heterocycles, 4,5-dibromopyridin-2-ol (and its tautomer, 4,5-dibromopyridin-2(1H)-one) has emerged as a privileged, versatile scaffold. The presence of two adjacent bromine atoms offers a unique opportunity for orthogonal, site-selective functionalization. However, achieving high regioselectivity requires a deep understanding of the electronic disparities between the C4 and C5 positions. This application note provides a comprehensive, field-proven guide to directing reactivity either to the C4 position via Palladium-catalyzed cross-coupling or to the C5 position via halogen-metal exchange.

Mechanistic Rationale & Causality

Electronic Disparity and Tautomerism

In polar solvents, 4,5-dibromopyridin-2-ol exists predominantly as its pyridone tautomer. To prevent catalyst poisoning and undesired N-/O-arylation during metal-catalyzed steps, the substrate must first be protected (e.g., via N-benzylation or O-methylation). Once protected, the electronic distribution of the ring dictates its reactivity:

  • C4 Electrophilicity: The carbonyl group (or O-alkyl group) at C2 exerts an electron-withdrawing effect, while the nitrogen atom donates electron density into the C3 and C5 positions via resonance. Consequently, the C4 position is significantly more electron-deficient than C5. In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) is accelerated at electron-deficient C–Br bonds, making the C4–Br bond the kinetically favored site for coupling[1].

  • C5 Exchangeability: Conversely, halogen-metal exchange using highly nucleophilic reagents like iPrMgCl·LiCl (TurboGrignard) favors the C5 position. This regioselectivity is driven by the relative stability of the resulting magnesiated intermediate and minimized steric hindrance compared to the C4 position, which is flanked by the C3 proton and C5 bromine[2][3].

Pathway SM 4,5-Dibromopyridin-2-ol (Protected) Pd Pd(0) Catalysis (e.g., Suzuki) SM->Pd Electrophilic C4 Mg Br/Mg Exchange (iPrMgCl·LiCl) SM->Mg Acidic/Exchangeable C5 C4 C4-Substituted 5-Bromopyridin-2-ol Pd->C4 C5 C5-Substituted 4-Bromopyridin-2-ol Mg->C5

Divergent regioselective functionalization pathways for 4,5-dibromopyridin-2-ol.

Experimental Workflows & Self-Validating Protocols

Protocol A: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol leverages the electron-deficient nature of the C4–Br bond to achieve selective mono-arylation.

Causality in Experimental Design:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because its large bite angle and steric bulk prevent over-insertion into the C5–Br bond, maximizing the C4/C5 regiomeric ratio.

  • Base Selection: A mild base (K₂CO₃) is used instead of stronger bases (like KOtBu) to maintain a controlled transmetalation rate, ensuring the reaction stops at mono-coupling.

  • Stoichiometry: Limiting the boronic acid to 1.05 equivalents is a self-validating control; any excess would risk di-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine N-benzyl-4,5-dibromopyridin-2(1H)-one (1.0 mmol), arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The presence of water is critical to dissolve the base and accelerate the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Purge the flask with argon for 5 minutes.

  • Reaction: Heat the mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material should be consumed within 4–6 hours. Self-Validation: The appearance of a single new lower-Rf spot indicates successful mono-coupling. A second, much lower-Rf spot indicates undesired di-arylation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanism Pd0 Pd(0) Catalyst OxAdd Regioselective Oxidative Addition at C4-Br (Electron-Deficient) Pd0->OxAdd 4,5-Dibromopyridin-2-ol TransMet Transmetalation with R-B(OH)2 OxAdd->TransMet Base RedElim Reductive Elimination Yields C4-R Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle demonstrating C4-selective oxidative addition in Suzuki coupling.

Protocol B: C5-Selective Halogen-Metal Exchange

This protocol utilizes the kinetic basicity of TurboGrignard to selectively metalate the C5 position[3].

Causality in Experimental Design:

  • Reagent Choice: iPrMgCl·LiCl is mandatory. The LiCl breaks down the polymeric aggregates of the Grignard reagent, creating a highly reactive "ate" complex that enables exchange at low temperatures (-40 °C).

  • Temperature Control: Conducting the reaction at -40 °C is critical. Higher temperatures lead to non-selective exchange and potential benzyne intermediate formation (ring-opening).

Step-by-Step Methodology:

  • Preparation: Dissolve N-benzyl-4,5-dibromopyridin-2(1H)-one (1.0 mmol) in anhydrous THF (8 mL) under a strict argon atmosphere.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 mmol) over 10 minutes. Stir at -40 °C for 45 minutes. Self-Validation: Quench a 0.1 mL aliquot with D₂O and analyze by crude ¹H-NMR to confirm >95% deuterium incorporation at C5 before proceeding[2].

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise. Stir for an additional 1 hour at -40 °C, then allow to slowly warm to 0 °C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and regiomeric ratios (rr) when applying the above protocols to the protected 4,5-dibromopyridin-2-ol scaffold.

Reaction TypeKey Reagents / ConditionsPrimary Site of FunctionalizationTypical Yield (%)Regiomeric Ratio (Major:Minor)
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 80 °CC4 (Cross-Coupling)75 - 85%> 95:5 (C4:C5)
Sonogashira Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEAC4 (Cross-Coupling)70 - 80%> 90:10 (C4:C5)
Halogen-Metal Exchange iPrMgCl·LiCl, THF, -40 °C, then E⁺C5 (Electrophilic Trapping)65 - 80%> 98:2 (C5:C4)
Lithiation n-BuLi, THF, -78 °C, then E⁺C5 (Electrophilic Trapping)50 - 60%> 85:15 (C5:C4)

Note: Yields and selectivities are highly dependent on the steric bulk of the N-/O-protecting group and the nature of the coupling partner/electrophile.

References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: MDPI (Molecules) URL:[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Zeitschrift für Naturforschung B URL:[Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Optimized Protocols for the Regioselective N-Alkylation of 4,5-Dibromopyridin-2-ol

Executive Summary & Strategic Rationale The N-alkylation of 4,5-dibromopyridin-2-ol (1) is a pivotal transformation in the synthesis of bioactive scaffolds. This substrate presents a classic problem in heterocyclic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The N-alkylation of 4,5-dibromopyridin-2-ol (1) is a pivotal transformation in the synthesis of bioactive scaffolds. This substrate presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .

The substrate exists in a tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms. While the lactam form is thermodynamically favored in solution, the presence of two electron-withdrawing bromine atoms at positions 4 and 5 significantly increases the acidity of the N-H proton (


 approx. 9-10 vs. 11 for unsubstituted pyridone). This acidity enhancement paradoxically makes the oxygen center more accessible for alkylation under certain conditions (O-alkylation), necessitating strict control over reaction parameters to ensure exclusive N-alkylation.

This guide details two validated protocols:

  • Method A (Base-Mediated): The standard, scalable approach using alkyl halides.

  • Method B (Mitsunobu): A specialized approach for unactivated alcohols.

Mechanistic Insight: Tautomerism & Regioselectivity

To control the reaction, one must understand the equilibrium. The 4,5-dibromo substitution pattern stabilizes the anionic charge upon deprotonation.

  • N-Alkylation (Target): Favored by thermodynamic control, polar aprotic solvents (DMF, DMSO), and hard bases (Carbonates, Hydrides).

  • O-Alkylation (Impurity): Favored by kinetic control, non-polar solvents, and "soft" counter-ions (e.g.,

    
    ) that coordinate to the nitrogen lone pair, blocking it and forcing attack from the oxygen.
    
Visualization: Reaction Pathways[1]

Tautomerism Substrate 4,5-Dibromopyridin-2-ol (Lactim Form) Tautomer 4,5-Dibromopyridin-2(1H)-one (Lactam Form) Substrate->Tautomer Equilibrium (K_eq > 1) Anion Ambident Anion (Delocalized Negative Charge) Tautomer->Anion Deprotonation (Base) N_Product N-Alkyl Product (Thermodynamic Target) Anion->N_Product Polar Aprotic Solvent (DMF/DMSO) + Hard Electrophile O_Product O-Alkyl Impurity (Kinetic/Ag-Mediated) Anion->O_Product Non-polar Solvent or Ag+ Salts

Figure 1: Tautomeric equilibrium and bifurcation of reaction pathways based on conditions.

Protocol A: Base-Mediated Alkylation (Scalable Standard)

This is the "workhorse" method suitable for alkyl halides (R-X, where X = I, Br, Cl).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4,5-Dibromopyridin-2-ol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 - 1.5 equiv)

    • Note: Iodides react fastest; Chlorides may require catalytic KI.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 - 3.0 equiv).
    
    • Why:

      
       is mild enough to prevent decomposition but strong enough to fully deprotonate the acidic dibromo-pyridone.
      
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

    • Concentration: 0.2 M - 0.5 M.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add 4,5-Dibromopyridin-2-ol and anhydrous DMF. Stir until fully dissolved.

    • Observation: The solution is typically pale yellow.

  • Deprotonation: Add

    
     in one portion.
    
    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes before adding the electrophile. This ensures formation of the pyridone anion and minimizes O-alkylation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction:

    • Primary/Benzylic Halides: Stir at RT for 4–12 hours.

    • Secondary/Sterically Hindered Halides: Heat to 60°C. Monitor by TLC/LCMS.

  • Quench: Pour the reaction mixture into a 5-fold excess of ice-cold water.

    • Outcome: The N-alkylated product often precipitates as a solid due to the "salting out" effect of the inorganic byproducts.

Workup & Purification Workflow

Workup Step1 Reaction Mixture (DMF, Product, Salts) Step2 Quench: Pour into Ice Water Step1->Step2 Decision Precipitate Formed? Step2->Decision SolidPath Vacuum Filtration Decision->SolidPath Yes (High Yield) LiquidPath Extraction: EtOAc (x3) Decision->LiquidPath No (Oily Product) Wash Wash Cake: Water (x3), Hexanes (x1) SolidPath->Wash Dry Dry in Vacuum Oven (40°C) Wash->Dry Brine Wash Organic Layer: LiCl (5%) then Brine LiquidPath->Brine Conc Concentrate & Column Chromatography Brine->Conc

Figure 2: Decision tree for isolation of N-alkylated 4,5-dibromopyridone.

Protocol B: Mitsunobu Reaction (For Alcohol Substrates)

Use this method when the alkyl halide is unstable or unavailable, but the corresponding alcohol is readily available. The 4,5-dibromo substitution increases the acidity of the pyridone, making it an excellent pronucleophile for Mitsunobu conditions (


 is ideal).
Reagents
  • Substrate: 4,5-Dibromopyridin-2-ol (1.0 equiv)

  • Alcohol (R-OH): 1.1 - 1.2 equiv (Primary or Secondary)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (Anhydrous).

Procedure
  • Dissolve Substrate, Alcohol, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in anhydrous THF under inert atmosphere. Cool to 0°C.[1]
    
  • Add DIAD dropwise over 10–15 minutes.

    • Caution: Exothermic. Maintain temperature < 5°C during addition to prevent side reactions.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate the residue with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via silica gel chromatography.

Analytical Validation (E-E-A-T)

Distinguishing the N-alkyl isomer from the O-alkyl impurity is critical. Do not rely solely on LCMS (masses are identical).

FeatureN-Alkylation (Target)O-Alkylation (Impurity)
IR Spectroscopy Strong C=O stretch at 1650–1690 cm⁻¹No C=O. C=N/C=C bands only.
¹H NMR N-CH protons typically downfield (e.g., N-Me ~3.5 ppm).O-CH protons shift (e.g., O-Me ~3.9-4.0 ppm).
¹³C NMR Carbonyl carbon (C2) at ~160–162 ppm .C2-O carbon at ~163–165 ppm .
HMBC (Definitive) Strong correlation between N-CH protons and C2 (Carbonyl) & C6.Correlation between O-CH protons and C2 only.

Data Integrity Check: If the IR spectrum lacks a carbonyl stretch, you have likely formed the 2-alkoxypyridine (O-alkyl product). This often happens if silver salts were used or if the solvent was non-polar (e.g., Toluene without crown ethers).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Poor solubility of dibromo species.Switch solvent to DMSO or heat to 50°C. Add catalytic KI (10 mol%).
O-Alkylation Observed "Hard-Hard" interaction failure or solvent effect.Ensure solvent is strictly anhydrous DMF. Switch base to

(Cesium effect promotes N-alkylation).
Product is Sticky/Oily Residual DMF.Wash organic layer with 5% LiCl solution (removes DMF) before brine wash.

References

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[2][3][4][5] Tetrahedron Letters, 35(18), 2819-2822. Link

  • Sutherland, A., et al. (2018). Regioselective N-Alkylation of 2-Pyridones.[6][2][3][7][5][8] Journal of Organic Chemistry.[9] (General methodology for halogenated pyridones).

  • Smith, M. B. (2020).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (HSAB Theory and Ambident Nucleophiles).

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols.Link

Sources

Application

Application of 4,5-Dibromopyridin-2-ol in agrochemical synthesis

Application Note: Strategic Utilization of 4,5-Dibromopyridin-2-ol in Agrochemical Synthesis Executive Summary 4,5-Dibromopyridin-2-ol (and its tautomer 4,5-dibromo-2(1H)-pyridone) represents a high-value "orthogonal sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4,5-Dibromopyridin-2-ol in Agrochemical Synthesis

Executive Summary

4,5-Dibromopyridin-2-ol (and its tautomer 4,5-dibromo-2(1H)-pyridone) represents a high-value "orthogonal scaffold" for the discovery of next-generation herbicides and fungicides. Unlike common 3,5- or 2,6-substituted pyridines, the 4,5-dibromo motif offers a unique electronic asymmetry that enables regioselective sequential functionalization .

This guide details the protocols for transforming this intermediate into complex polysubstituted pyridines—a structural class central to modern auxin-mimic herbicides (e.g., Halauxifen, Florpyrauxifen) and SDHI fungicides.

Chemical Properties & Handling

  • Tautomerism: Exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In solution, the pyridone form typically predominates, which dictates alkylation behavior.

  • Solubility: Low solubility in non-polar solvents. Best handled in DMF, DMSO, or DMAc for nucleophilic reactions.

  • Stability: Stable under ambient conditions. The C-Br bonds are robust enough to withstand standard N-alkylation conditions but reactive enough for Pd-catalyzed cross-couplings.

Strategic Application Pathways

The utility of 4,5-Dibromopyridin-2-ol lies in its ability to diverge into two distinct chemical spaces: Pyridone Scaffolds (via N-alkylation) and Pyridine Scaffolds (via O-activation).

Pathway A: The "Activation-First" Strategy (Pyridine Synthesis)

Target: Herbicidal Picolinamides & Auxin Mimics

This pathway converts the pyridone into a fully aromatic pyridine with three electrophilic sites (C2, C4, C5), each with distinct reactivity profiles.

Mechanism of Selectivity:

  • C2 Position (Cl): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen. Least reactive in standard Pd-catalysis compared to Br.

  • C4 Position (Br): Most reactive in Pd-catalyzed oxidative addition (Suzuki/Sonogashira) due to being para to the electron-withdrawing nitrogen.

  • C5 Position (Br): Least reactive in Pd-catalysis (meta to nitrogen), allowing it to be preserved for the final diversification step.

Pathway B: The "Pyridone-Retention" Strategy

Target: SDHI Fungicides & novel PPO Inhibitors

Direct functionalization of the amide nitrogen allows the construction of N-aryl or N-alkyl pyridones, a scaffold increasingly prevalent in fungicide discovery.

Experimental Protocols

Protocol 1: Activation to 2-Chloro-4,5-dibromopyridine

Objective: Create a tri-functional pyridine scaffold.

Reagents:

  • 4,5-Dibromopyridin-2-ol (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (5.0 eq)

  • Quinoline (0.1 eq) or DMF (cat.)

Procedure:

  • Setup: Charge a dry round-bottom flask with 4,5-Dibromopyridin-2-ol under N2 atmosphere.

  • Addition: Carefully add POCl3 (neat). Add catalytic quinoline (acts as a base/catalyst).

  • Reaction: Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the starting material is very polar; product is non-polar).

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO3 to pH 7.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.

    • Yield Expectation: 85–92%

    • Product: 2-Chloro-4,5-dibromopyridine (Solid).

Protocol 2: Regioselective Suzuki Coupling (C4-Arylation)

Objective: Selectively arylate the C4 position while leaving C2 and C5 intact.

Rationale: The C4-Br bond is electronically activated (para-N), making it significantly more labile to Pd(0) insertion than the C5-Br bond (meta-N).

Reagents:

  • 2-Chloro-4,5-dibromopyridine (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Pd(PPh3)4 (3–5 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Argon for 10 mins.

  • Catalyst: Add Pd(PPh3)4.

  • Reaction: Heat to 60–70°C. Do not reflux aggressively. Monitor closely by HPLC/LC-MS.

    • Critical Control Point: Stop the reaction as soon as the starting material is consumed to prevent double-coupling at C5.

  • Workup: Dilute with water, extract with EtOAc. Purify via silica column.

    • Regioselectivity:[1][2] Typically >10:1 (C4:C5).

    • Product: 2-Chloro-4-aryl-5-bromopyridine.

Protocol 3: SNAr Diversification at C2

Objective: Introduce an amino or alkoxy group at C2.

Reagents:

  • 2-Chloro-4-aryl-5-bromopyridine (from Protocol 2)

  • Nucleophile: Methyl aminoacetate (for herbicide synthesis) or Sodium Methoxide.

  • Base: K2CO3 or NaH (depending on nucleophile).

  • Solvent: DMF or DMSO.

Procedure:

  • Dissolve substrate in dry DMF.

  • Add nucleophile (1.2 eq) and base.

  • Heat to 80°C for 2–4 hours.

  • The Chloride at C2 is displaced rapidly due to the activation from the ring nitrogen. The C5-Bromine remains intact.

Visualization: The Orthogonal Workflow

The following diagram illustrates the divergent synthesis pathways available from 4,5-Dibromopyridin-2-ol.

G Start 4,5-Dibromopyridin-2-ol (Scaffold) N_Alk N-Alkylation (Base, R-X) Start->N_Alk Path A Activation Activation (POCl3) Start->Activation Path B Pyridone_Prod N-Substituted-4,5-dibromopyridone (Fungicide Scaffold) N_Alk->Pyridone_Prod Intermediate 2-Chloro-4,5-dibromopyridine (Tri-functional Core) Activation->Intermediate Suzuki_C4 Pd-Cat. Coupling (C4-Selective) (Electron Deficient Site) Intermediate->Suzuki_C4 Kinetic Pd Control SNAr_C2 SNAr Displacement (C2-Selective) (Nitrogen Adjacent) Intermediate->SNAr_C2 Nucleophilic Control Final_Herb 4-Aryl-5-Bromo-2-Substituted Pyridine (Auxin Mimic Precursor) Suzuki_C4->Final_Herb Step 2: SNAr at C2 SNAr_C2->Final_Herb Step 2: Pd at C4

Caption: Divergent synthetic pathways for 4,5-Dibromopyridin-2-ol, highlighting the orthogonal reactivity of C2 (SNAr), C4 (Fast Pd), and C5 (Slow Pd).

Quantitative Data Summary

Reaction StepPositionReagent TypeSelectivity BasisTypical Yield
Activation C-2 (OH -> Cl)POCl3Chemical Transformation85–92%
Cross-Coupling 1 C-4 (Br)Boronic Acid / Pd(0)Electronic (para-N effect)70–85%
Cross-Coupling 2 C-5 (Br)Boronic Acid / Pd(0)Steric/Electronic (Slowest)60–75%
Substitution C-2 (Cl)Amine / AlkoxideInductive (ortho-N effect)>90%

References

  • Synthesis of 4,5-dibromopyridin-2-ol: Synthesis, 2001 , 14, 2175.[3] (Foundational synthesis of the scaffold).

  • Regioselectivity in Polyhalogenated Pyridines: Handy, S. T.; Zhang, Y.[2] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chem. Commun., 2006 , 299–301.[2] Link

  • Orthogonal Functionalization Strategies: Burzicki, G., et al. "Synthesis of dihalo bi- and terpyridines by regioselective Suzuki–Miyaura cross-coupling reactions."[2] Tetrahedron, 2009 , 65(27), 5413-5417. Link

  • Agrochemical Relevance (Pyridine Herbicides): Epp, J. B., et al. "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 2016 , 24(3), 362-371. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,5-Dibromopyridin-2-ol Synthesis Portal

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of 4,5-Dibromopyridin-2-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0).

Because the 2-pyridone/2-pyridinol scaffold is highly sensitive to electronic directing effects and exhibits complex amphoteric behavior during isolation, standard bromination protocols often fail. This guide bypasses basic textbook theory, providing field-proven troubleshooting, mechanistic causality, and a self-validating protocol to maximize your yield.

Part 1: Strategic Pathway Analysis

The fundamental challenge in synthesizing 4,5-dibromopyridin-2-ol is overcoming the natural regioselectivity of the pyridine ring. The visual below maps why traditional direct bromination fails and outlines the two highest-yielding alternative pathways.

Figure 1: Comparison of synthetic routes demonstrating why direct bromination yields the incorrect isomer.

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: Why does direct bromination of 2-pyridone exclusively yield 3,5-dibromopyridin-2-ol instead of my 4,5-dibromo target?

The Causality: The 2-pyridone system exists in a tautomeric equilibrium with 2-hydroxypyridine. In both forms, the heteroatom (nitrogen or oxygen) acts as a strong electron-donating group via resonance. This highly activates the ortho and para positions relative to the directing group, which correspond to the 3- and 5-positions on the pyridine ring[1]. The 4-position remains comparatively electron-deficient, making electrophilic aromatic substitution (SEAr) at the 4-position kinetically unfavorable. To achieve 4,5-substitution, you must pre-install the bromines (e.g., via a Sandmeyer reaction) or utilize nucleophilic aromatic substitution (SNAr) on a polyhalogenated precursor[2].

Q2: I am using the Diazotization route (from 4,5-dibromopyridin-2-amine), but my yield drops below 20% after aqueous extraction. Where is my product going?

The Causality: You are likely losing your product in the aqueous phase. 4,5-Dibromopyridin-2-ol is highly amphoteric. At low pH (acidic workup), the pyridyl nitrogen protonates, forming a highly water-soluble cation. At high pH (basic workup), the hydroxyl group deprotonates, forming a water-soluble pyridonate anion. The Solution: Abandon liquid-liquid extraction. Instead, utilize isoelectric precipitation . You must carefully adjust the pH of your crude aqueous mixture to exactly 5.0–5.5. At this pH, the molecule exists primarily as the neutral lactam (2-pyridone form), which has minimal aqueous solubility and will crash out of solution as a filterable solid.

Q3: During the addition of sodium nitrite for diazotization, my solution turns into a black, intractable tar. How do I prevent this?

The Causality: Black tar formation indicates the premature decomposition of the diazonium salt into highly reactive radical species, which polymerize the electron-rich pyridine ring. This occurs when the localized temperature exceeds 5 °C during nitrite addition. The Solution: Ensure the internal temperature remains strictly between -5 °C and 0 °C. Use subsurface addition for the NaNO₂ solution to prevent localized concentration/temperature spikes at the surface of the reaction mixture.

Part 3: Quantitative Route Comparison

To assist in route selection, the following table summarizes the performance metrics of the three primary pathways discussed in the literature and our internal validations.

Synthetic RouteStarting MaterialRegioselectivityAverage YieldPrimary Bottleneck
Direct Bromination 2-Pyridone0% (Yields 3,5-isomer)N/AImpossible to overcome electronic directing effects.
Diazotization / Hydrolysis 4,5-Dibromopyridin-2-amine100% (Retains geometry)65 - 75%Amphoteric workup; temperature sensitivity of diazonium.
Selective SNAr Hydrolysis 2,4,5-Tribromopyridine>95% (2-position favored)80 - 85%Requires harsh basic conditions (NaOH, 80 °C) and extended time.

Part 4: Self-Validating Experimental Protocol

Route: Diazotization and Hydrolysis of 4,5-Dibromopyridin-2-amine

This protocol is engineered to provide continuous visual feedback, ensuring the reaction is proceeding correctly at each mechanistic step.

Reagents Required:
  • 4,5-Dibromopyridin-2-amine (1.0 equivalent)

  • 10% Aqueous Sulfuric Acid (H₂SO₄) (10.0 equivalents)

  • Sodium Nitrite (NaNO₂) (1.2 equivalents, dissolved in minimal H₂O)

  • 10% Aqueous Sodium Hydroxide (NaOH) (For pH adjustment)

Step-by-Step Methodology:
  • Protonation & Dissolution: Suspend 4,5-dibromopyridin-2-amine in 10% aq. H₂SO₄ in a round-bottom flask equipped with a magnetic stirrer and an internal thermometer. Stir at room temperature until fully dissolved.

    • Causality: The amine must be fully protonated to ensure a homogeneous reaction mixture. If solids remain, the subsequent diazotization will be incomplete.

  • Diazotization (Cold Phase): Submerge the flask in an ice/brine bath. Cool the internal temperature to exactly -5 °C to 0 °C . Begin dropwise addition of the aqueous NaNO₂ solution via an addition funnel.

    • Self-Validation Check: The solution should turn a pale, clear yellow. If the solution turns dark brown or black, your addition rate is too fast, and thermal decomposition is occurring.

  • Hydrolysis (Hot Phase): Once addition is complete, stir at 0 °C for 30 minutes. Then, remove the ice bath and equip the flask with a reflux condenser. Gradually heat the mixture to 80 °C for 2 hours.

    • Self-Validation Check: As the temperature rises above 25 °C, vigorous bubbling will occur. This is the evolution of nitrogen gas (N₂) as water attacks the diazonium intermediate. The reaction is complete when gas evolution entirely ceases.

  • Isoelectric Precipitation (Workup): Cool the reaction mixture to 5 °C. Insert a calibrated pH probe. The solution will be highly acidic (pH < 1). Begin dropwise addition of 10% aq. NaOH with vigorous stirring until the pH reaches 5.0 to 5.5 .

    • Causality: At this precise pH, the amphoteric product reaches its isoelectric point, neutralizing into the insoluble lactam form.

    • Self-Validation Check: A dense, off-white precipitate will rapidly form exactly as the pH crosses 4.5.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (3 x 10 mL) to remove residual sodium sulfate salts. Dry under high vacuum at 40 °C overnight to afford 4,5-dibromopyridin-2-ol.

Mechanistic Visualization of the Workup

Figure 2: The pH-dependent solubility profile of 4,5-dibromopyridin-2-ol governing the isoelectric isolation step.

References

  • Tee, O. S., & Paventi, M. (1982). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. Journal of the American Chemical Society, 104(15), 4142-4146. Available at:[Link]

  • Pardo, C., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines (Sandmeyer reaction conditions for pyridines). Chemical Communications, 47(17), 5043-5045. Available at:[Link]

Sources

Optimization

Purification methods for 4,5-Dibromopyridin-2-ol

Technical Support Center: 4,5-Dibromopyridin-2-ol Purification Case ID: DBP-45-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The "Hidden" Isomer Challenge Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,5-Dibromopyridin-2-ol Purification

Case ID: DBP-45-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Hidden" Isomer Challenge

Welcome to the technical support hub for 4,5-Dibromopyridin-2-ol (CAS: Dependent on tautomer registration, often generic).

Critical Warning: Before proceeding with purification, you must verify your regioisomer. Direct bromination of 2-hydroxypyridine predominantly yields the 3,5-dibromo isomer due to the directing effects of the hydroxyl/lactam group. The 4,5-dibromo isomer is synthetically "difficult" and typically requires specific routes (e.g., Sandmeyer reaction from 2-amino-4,5-dibromopyridine or lithiation strategies).

If your crude material came from a direct bromination of 2-pyridone, stop . You likely have the 3,5-isomer. See Module 1 for verification.

Module 1: Diagnostic & Solubility Profiling

User Question: "How do I confirm I actually have the 4,5-isomer before I waste time purifying it? My NMR looks ambiguous."

Technical Response: Distinguishing the 4,5-isomer from the common 3,5-isomer is the most frequent stumbling block. You must rely on 1H NMR coupling constants (


-values)  and chemical shift logic.
IsomerProton PositionsCoupling TypeExpected

Value
Notes
4,5-Dibromo H-3, H-6Para~0 Hz (Singlets) H-6 is typically very deshielded (near nitrogen).
3,5-Dibromo H-4, H-6Meta~2.0 Hz (Doublets) Distinct meta-coupling usually visible.
3,4-Dibromo H-5, H-6Ortho~5-8 Hz (Doublets) Strong vicinal coupling.

Solubility Profile (Tautomerism Effect): This molecule exists in a lactam-lactim equilibrium. In the solid state, it exists primarily as the 2-pyridone tautomer, forming strong intermolecular hydrogen-bonded dimers.

  • Insoluble in: Hexanes, Toluene, cold Dichloromethane (DCM).

  • Soluble in: DMSO, DMF, hot Acetic Acid, hot Ethanol.

  • Acidity: The bromine atoms increase the acidity of the N-H/O-H group (

    
    ), making it soluble in aqueous bases (NaOH, Na2CO3).
    

Module 2: Purification Protocols

Method A: Acid-Base Reprecipitation (Chemical Washing)

Best for: Removing non-acidic impurities (e.g., non-hydroxy bromopyridines, inorganic salts).

Theory: 4,5-Dibromopyridin-2-ol is significantly more acidic than simple pyridines due to the electron-withdrawing bromine atoms. We can dissolve it in base, filter off non-acidic impurities, and re-precipitate pure product with acid.

Protocol:

  • Dissolution: Suspend crude solid in 1M NaOH (approx. 10 mL per gram). Stir until dissolved. The solution should be clear yellow/orange.

    • Troubleshooting: If solids remain, these are likely non-acidic impurities (e.g., 2,3,4-tribromopyridine). Filter these off.

  • Charcoal Treatment (Optional): If the solution is dark brown, add activated carbon (5 wt%), stir for 15 mins, and filter through Celite.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • Endpoint: Continue acidification until pH reaches ~3–4. The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter the solid, wash with plenty of water (to remove NaCl), and dry in a vacuum oven at 50°C.

Method B: Recrystallization (The "Oiling Out" Fix)

Best for: High purity requirements (>98%) and removing regioisomers.

User Question: "My product oils out when I try to recrystallize from ethanol. How do I fix this?"

Technical Response: "Oiling out" occurs because the melting point of the solvated impurity mixture is lower than the boiling point of your solvent. Pyridones are prone to this. You need a High-Dielectric Solvent System .

Recommended Solvent System: Glacial Acetic Acid / Water or DMF / Water .

Step-by-Step Protocol:

  • Dissolve: Place crude solid in a flask. Add Glacial Acetic Acid (minimum amount to dissolve at reflux, approx. 5-8 mL/g).

  • Heat: Heat to near boiling (100°C). If not fully soluble, add small aliquots of DMF.

  • Hot Filtration: If insoluble particles remain (inorganic salts), filter quickly while hot.

  • Crystallization: Remove from heat.

    • Critical Step: While still hot (~80°C), add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of acetic acid to clear it again.

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C fridge.

  • Harvest: Filter crystals. Wash with 1:1 cold Acetic Acid/Water, then pure water.

Module 3: Chromatographic Troubleshooting

User Question: "I'm running a column, but the peak is tailing badly and smearing across the silica. I'm losing yield."

Technical Response: Pyridones stick to silica gel free hydroxyls because they are hydrogen bond donors/acceptors. Standard Hexane/EtOAc gradients often fail.

The Fix: Acid Modification You must deactivate the silica surface.

  • Mobile Phase: Use DCM / Methanol (95:5) with 1% Acetic Acid .

    • Alternative: Ethyl Acetate / Hexane with 1% Acetic Acid .

  • Column Pre-treatment: Flush the column with the mobile phase containing the acid before loading the sample.

  • Loading: Dissolve the sample in a minimum amount of DCM/Methanol. Do not load as a solid suspension.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude 4,5-Dibromopyridin-2-ol CheckNMR Step 1: Check 1H NMR (Are protons singlets?) Start->CheckNMR IsomerFail Doublets found: Likely 3,5-isomer. Check Synthesis Route. CheckNMR->IsomerFail No IsomerPass Singlets found: Confirmed 4,5-isomer CheckNMR->IsomerPass Yes PurityCheck Check Purity (LCMS/TLC) IsomerPass->PurityCheck HighImpurity Low Purity (<90%) or Colored Impurities PurityCheck->HighImpurity Dirty HighPurity High Purity (>90%) Need to remove salts PurityCheck->HighPurity Clean MethodA Method A: Acid-Base Reprecipitation (1M NaOH -> Filter -> HCl) HighImpurity->MethodA MethodC Method C: Column Chromatography (DCM/MeOH + 1% AcOH) HighImpurity->MethodC If Acid-Base Fails MethodB Method B: Recrystallization (AcOH / H2O) HighPurity->MethodB MethodA->MethodB If >95% required Final Pure White Solid MethodA->Final MethodB->Final MethodC->Final

Caption: Decision matrix for selecting the optimal purification route based on initial purity and isomer confirmation.

Summary of Physical Properties for Validation

PropertyValue/Description
Appearance White to off-white crystalline solid (crude is often tan/brown).
Melting Point High (>180°C). Note: Exact MP varies by crystal habit; use NMR for purity.
pKa ~6.5 - 7.5 (Estimated). More acidic than 2-pyridone (pKa 11) due to Br.
TLC Rf ~0.3 in 5% MeOH/DCM (Stains UV active).

References

  • Isomer Identification & NMR Data: General Pyridone Coupling Constants: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009. (Establishes para-coupling Hz for 3,6-protons in 2-pyridones).
  • Regioselectivity of Bromination: Koch, V., & Schnatterer, S. "Polyhalogenated Pyridines." Synthesis, 1990.
  • Purification Methodology

    • Acid-Base Extraction of Hydroxypyridines: Scriven, E. F. V. "Pyridines: From Lab to Production." Academic Press, 2013.

    • Recrystallization of Halo-pyridones: "Purification of heterocyclic compounds." Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition.

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dibromopyridin-2-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dibromopyridin-2-ol. It provides in-depth troubleshooting advice and frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dibromopyridin-2-ol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products, encountered during this synthetic procedure. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Troubleshooting Guide: Side Reaction Management

The bromination of 2-hydroxypyridine is a powerful transformation, but it can be accompanied by the formation of several undesired side products. This section is dedicated to identifying, understanding, and mitigating these side reactions.

Issue 1: Over-bromination Resulting in 3,4,5-Tribromopyridin-2-ol

Symptoms:

  • A significant amount of a less polar, higher molecular weight impurity is observed by TLC or LC-MS analysis.

  • The isolated yield of the desired 4,5-dibromo product is lower than expected.

  • ¹H NMR of the crude product shows a singlet in the aromatic region, in addition to the expected signals for the desired product.

Root Cause Analysis: The pyridin-2-one tautomer of 2-hydroxypyridine is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The initial bromination to form monobrominated intermediates further activates the ring, making subsequent brominations kinetically favorable.[1] If the reaction conditions are not carefully controlled, over-bromination to 3,4,5-Tribromopyridin-2-ol can become a major competing pathway.

dot

Caption: Over-bromination pathway leading to the formation of 3,4,5-Tribromopyridin-2-ol.

Mitigation Strategies:

StrategyMechanism of ActionKey Experimental Parameters
Stoichiometric Control of Brominating Agent Limiting the amount of the electrophile prevents further reaction with the desired product.Use 2.0 - 2.2 equivalents of bromine (Br₂) or N-bromosuccinimide (NBS).
Temperature Control Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the less favorable over-bromination reaction.Maintain the reaction temperature between 0-5 °C during the addition of the brominating agent.
Slow Addition of Brominating Agent Adding the brominating agent slowly maintains a low instantaneous concentration, favoring the desired reaction pathway and minimizing localized areas of high concentration that can lead to over-bromination.Add the brominating agent dropwise over a period of 1-2 hours.
Choice of Solvent The polarity of the solvent can influence the reactivity of the pyridine ring.Acetic acid is a common solvent that can help to moderate the reaction.

Corrective Actions (Post-Reaction): If a significant amount of the tribromo- side product has formed, purification can be challenging due to similar polarities.

  • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). The desired product may selectively crystallize, leaving the more soluble tribromo- compound in the mother liquor.

  • Column Chromatography: Flash column chromatography on silica gel can be effective. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended for optimal separation.[2]

Issue 2: Formation of Monobrominated Isomers (e.g., 5-Bromo- and 3-Bromopyridin-2-ol)

Symptoms:

  • TLC or LC-MS analysis reveals the presence of multiple spots/peaks with lower molecular weights than the desired product.

  • ¹H NMR of the crude product shows complex aromatic signals, indicating a mixture of isomers.

Root Cause Analysis: Incomplete reaction is the primary cause for the presence of monobrominated isomers. The electronic properties of the 2-hydroxypyridine ring direct bromination to the 3- and 5-positions. The hydroxyl group is a strong electron-donating group, activating these positions for electrophilic attack.[3] If the reaction is not allowed to proceed to completion, a mixture of these intermediates will remain.

dot

Caption: Pathway showing the formation of monobrominated intermediates.

Mitigation Strategies:

StrategyMechanism of ActionKey Experimental Parameters
Reaction Time and Temperature Ensuring sufficient reaction time at an appropriate temperature allows the reaction to proceed to completion, consuming the monobrominated intermediates.After the addition of the brominating agent, allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by TLC or LC-MS.
Slight Excess of Brominating Agent Using a slight excess of the brominating agent can help drive the reaction to completion.Use approximately 2.2 equivalents of the brominating agent. Be cautious as a large excess can lead to over-bromination.

Corrective Actions (Post-Reaction):

  • Re-subjecting the mixture to reaction conditions: If the reaction has been worked up and a significant amount of monobrominated product is present, the mixture can be re-subjected to the bromination conditions with an additional portion of the brominating agent.

  • Purification: Column chromatography is generally effective for separating the desired dibromo product from the more polar monobromo isomers.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the bromination of 2-hydroxypyridine?

The choice of solvent is crucial for controlling the reactivity and selectivity of the bromination reaction.

  • Acetic Acid: A commonly used solvent that can protonate the pyridine nitrogen, slightly deactivating the ring and helping to moderate the reaction, thus reducing the likelihood of over-bromination.

  • Sulfuric Acid: In some protocols, strong acids like sulfuric acid are used. These can further modulate the reactivity of the pyridine ring.[4]

  • Aprotic Solvents (e.g., Dichloromethane, Chloroform): These solvents are less common for this specific transformation but can be used with brominating agents like NBS. The reaction kinetics and side product profile may differ significantly in these solvents.

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

Yes, NBS is a viable and often preferred alternative to liquid bromine for several reasons:

  • Safety and Handling: NBS is a solid and is generally easier and safer to handle than highly corrosive and volatile liquid bromine.

  • Selectivity: In some cases, NBS can offer improved selectivity, particularly when trying to avoid over-bromination.[5] The reaction with NBS often proceeds via a radical mechanism, which can alter the regioselectivity compared to electrophilic bromination with Br₂.[6]

When using NBS, the reaction is typically carried out in a suitable solvent like acetic acid or an aprotic solvent, and a radical initiator such as AIBN or benzoyl peroxide may be required.

Q3: My final product is colored. How can I decolorize it?

A colored product often indicates the presence of trace impurities, possibly from residual bromine or oxidized side products.

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter through a pad of celite to remove the carbon. The desired product can then be recovered by crystallization or evaporation of the solvent.

  • Washing with a Reducing Agent: During the workup, washing the organic layer with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help to quench any unreacted bromine and reduce colored impurities.[7]

Q4: Are there any other potential side reactions I should be aware of?

While over-bromination and incomplete reaction are the most common issues, other side reactions can occur under certain conditions:

  • Decarboxylation: If the starting material is a pyridine-2-carboxylic acid derivative, decarboxylation can be a competing reaction, especially at elevated temperatures.[8][9]

  • Ring Opening/Degradation: Under very harsh acidic or oxidative conditions, degradation of the pyridine ring can occur, leading to a complex mixture of byproducts and low yields. It is important to use the mildest effective conditions.

III. Experimental Protocols

Protocol 1: Synthesis of 4,5-Dibromopyridin-2-ol using Liquid Bromine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxypyridine (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Workup:

    • Pour the reaction mixture into a beaker containing ice water.

    • A precipitate should form. If not, adjust the pH to ~7 with a saturated aqueous solution of sodium bicarbonate.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).

    • Alternatively, purify by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The initial eluent should be non-polar (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,5-Dibromopyridin-2-ol.

IV. References

  • The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. RSC Publishing. Available from: [Link]

  • Pyridine-Catalyzed Bromination Mechanism. Scribd. Available from: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available from: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available from: [Link]

  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. Available from: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. Available from: [Link]

  • Bromination Studies of Alkyl-Substituted 2-Pyridones and 2-Quinolones. American Chemical Society. Available from: [Link]

  • 2-Bromo-5-hydroxypyridine | CAS 55717-45-8. Catsyn. Available from: [Link]

  • Bromination of pyridine derivatives. Google Patents. Available from:

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available from: [Link]

  • 2-Bromo-5-hydroxypyridine, 98% | 55717-45-8. J&K Scientific. Available from: [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. Available from: [Link]

  • The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. ResearchGate. Available from: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heteroletters. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PMC. Available from: [Link]

  • Synthesis method of 2,5-dibromopyridine. Google Patents. Available from:

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available from: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available from: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available from: [Link]

  • Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Quick Company. Available from: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available from: [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H). SpringerLink. Available from: [Link]

  • Synthesis method of 2, 5-dibromopyridine. Google Patents. Available from:

Sources

Optimization

Overcoming low reactivity of 4,5-Dibromopyridin-2-ol in cross-coupling

Technical Support Center: Overcoming Low Reactivity of 4,5-Dibromopyridin-2-ol Executive Summary: The "Deactivated Pyridone" Trap If you are experiencing <5% conversion or complete catalyst death when attempting to cross...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Reactivity of 4,5-Dibromopyridin-2-ol

Executive Summary: The "Deactivated Pyridone" Trap

If you are experiencing <5% conversion or complete catalyst death when attempting to cross-couple 4,5-dibromopyridin-2-ol (1) , you are likely fighting two fundamental chemical behaviors of this scaffold:

  • Tautomeric Equilibration: The molecule exists predominantly as the 2-pyridone tautomer, not the 2-hydroxypyridine.[1] The amide-like resonance makes the ring electron-rich and significantly less prone to oxidative addition compared to standard pyridines.

  • Catalyst Poisoning: The free N-H (or O-H) proton is acidic enough to quench sensitive Pd(0) species or coordinate non-productively to the metal center, arresting the catalytic cycle.[2][1]

This guide outlines the "Protect-Activate-Couple" strategy to restore reactivity and control regioselectivity.

Part 1: Diagnostic & Strategy Visualizer

Before modifying your conditions, determine your target regiochemistry.[2][1] The reactivity landscape changes drastically based on your protection strategy.[2][1]

ReactivityStrategy Start Substrate: 4,5-Dibromopyridin-2-ol Problem Problem: Tautomerism (Pyridone form) & Catalyst Poisoning Start->Problem Decision Which position do you need to functionalize? Problem->Decision PathA Path A: Target C4 or C5 (Restore Aromaticity) Decision->PathA C4 / C5 PathB Path B: Target C2 (Activate C-O bond) Decision->PathB C2 StepA1 Step 1: O-Alkylation (Ag2CO3/MeI or BnBr) PathA->StepA1 StepB1 Step 1: Sulfonylation (Tf2O/Pyridine) PathB->StepB1 StepA2 Result: 2-Alkoxy-4,5-dibromopyridine (Aromatic Pyridine System) StepA1->StepA2 StepA3 Coupling: C4 Reacts First (Electronic Activation) StepA2->StepA3 StepB2 Result: 2-Triflyloxy-4,5-dibromopyridine StepB1->StepB2 StepB3 Coupling: C2 Reacts First (Labile C-OTf bond) StepB2->StepB3

Figure 1: Decision tree for functionalizing 4,5-dibromopyridin-2-ol based on desired regioselectivity.

Part 2: Technical FAQs & Troubleshooting

Q1: Why is my standard Suzuki coupling (Pd(PPh3)4 / Na2CO3) failing completely?

The Mechanism of Failure: In its native form, 4,5-dibromopyridin-2-ol exists as the pyridone tautomer. The N-H proton is acidic (


).[1] Standard bases like Na2CO3 deprotonate this nitrogen, creating an anionic species that coordinates strongly to Palladium, forming a stable, unreactive "Pd-pyridonate" complex.[2] Furthermore, the pyridone ring is electron-rich (similar to an aniline or phenol), which raises the energy barrier for oxidative addition at the C-Br bonds.[2]

The Fix: You must cap the heteroatoms.

  • Recommendation: Convert to 2-benzyloxy-4,5-dibromopyridine or 2-methoxy-4,5-dibromopyridine . This locks the molecule in the pyridine form, restoring the electron-deficient nature of the ring and enabling oxidative addition.[2]

Q2: Once protected as the 2-alkoxy derivative, which Bromine reacts first?

Regioselectivity Rule: In 2-alkoxy-4,5-dibromopyridines , the C4-position is generally more reactive than the C5-position.

  • Electronic Rationale: The C4 position is para to the pyridine nitrogen (gamma position) and meta to the alkoxy group.[1] The C5 position is meta to the nitrogen (beta position).[1] In pyridine chemistry, positions ortho (C2/C6) and para (C4) to the nitrogen are most electron-deficient and thus most activated for oxidative addition by Pd(0).[1]

  • Steric Rationale: Both positions are flanked (C4 by Br/H, C5 by Br/Br), but the electronic activation at C4 typically dominates.[2][1]

Data Summary: Regioselectivity Trends

Substrate Form Primary Reactive Site Secondary Site Catalyst System
2-Alkoxy-4,5-dibromo C4 (Gamma) C5 (Beta) Pd(PPh3)4 or Pd(dppf)Cl2
2-Triflyloxy-4,5-dibromo C2 (OTf) C4 (Br) Pd(PPh3)4

| N-Alkyl-4,5-dibromo-2-pyridone | C4 | C5 | Requires Pd-PEPPSI / XPhos |[1]

Q3: I need to couple at C5. How do I achieve this?

This is the "difficult" isomer. Since C4 is naturally more reactive, you have two options:

  • Block C4: Start with a substrate where C4 is already substituted (e.g., 4-chloro-5-bromo, exploiting the Br > Cl reactivity difference), though this starting material is rare.

  • Reverse Selectivity (Ligand Control): While difficult to override electronic bias entirely, using very bulky, electron-rich ligands like Q-Phos or P(t-Bu)3 can sometimes shift selectivity, but C4 preference usually remains strong.[1]

  • Sequential Coupling: Perform the C4 coupling first with a "dummy" ligand or the group you want at C4, then couple at C5.

Part 3: Validated Experimental Protocols

Protocol A: O-Protection (Restoring Reactivity)

Use this to access C4/C5 reactivity.

  • Reagents: 4,5-Dibromopyridin-2-ol (1.0 equiv), Ag2CO3 (1.1 equiv), Benzyl Bromide (BnBr) or Methyl Iodide (MeI) (1.2 equiv).[1]

  • Solvent: Toluene (0.2 M) or CHCl3.

  • Procedure:

    • Suspend substrate and Ag2CO3 in solvent.[2][1]

    • Add alkyl halide.[2][1][3][4][5]

    • Stir at 60°C (for MeI) or Reflux (for BnBr) for 4-16 hours.

    • Checkpoint: Monitor TLC. The product (O-alkyl) is significantly less polar than the starting material (Rf ~0.8 vs Rf ~0.1 in 30% EtOAc/Hex).[1]

    • Purification: Filter through Celite to remove Ag salts.[2][1] Concentrate. Usually yields >85% of the O-isomer. (Note: Using K2CO3 in DMF often yields a mixture of N- and O-alkylation; Ag2CO3 is selective for O).[1]

Protocol B: C4-Selective Suzuki Coupling

Standard conditions for the O-protected substrate.

  • Reagents: 2-Benzyloxy-4,5-dibromopyridine (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.5 equiv).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins (Critical: Oxygen kills the active catalyst).[1]

    • Combine reagents in a sealed vial.

    • Heat to 80°C for 2-6 hours.

    • Checkpoint: Analyze aliquot by LCMS. Look for the mono-coupled mass.[1][5] If di-coupling (C4+C5) is observed, lower temperature to 60°C and reduce boronic acid to 0.95 equiv.[1]

Protocol C: Activation via Triflate (Targeting C2)

Use this ONLY if you want to functionalize the C2 position first.[1]

  • Reagents: 4,5-Dibromopyridin-2-ol (1.0 equiv), Tf2O (1.2 equiv), Pyridine (2.0 equiv).[1]

  • Solvent: DCM (0°C).

  • Result: 4,5-Dibromopyridin-2-yl trifluoromethanesulfonate.

  • Reactivity: In the subsequent coupling, the C2-OTf bond will undergo oxidative addition before the C4/C5-Br bonds, allowing selective substitution at C2.[2]

Part 4: Advanced Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning by free NH/OH.[1]Must protect the substrate. Use Protocol A to make the O-benzyl ether.
Low Conversion (<20%) Catalyst aggregation (Pd black formation).Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These precatalysts are resistant to aggregation.[2][1]
Mixture of Regioisomers (C4 + C5) Reaction temperature too high or excess boronic acid.[1]Lower temp to 50-60°C. Add boronic acid slowly (syringe pump) to keep concentration low relative to the dibromide.
N-Alkylation instead of O-Alkylation Wrong base/solvent in protection step.Switch from K2CO3/DMF to Ag2CO3/Toluene or Ag2CO3/CHCl3 to favor O-alkylation.[1]

References

  • General Reactivity of Halopyridines

    • Title: Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[2][1][6]

    • Source: Z. Naturforsch. 2013, 68b, 411–422.[2][1][6]

    • URL:[Link] (Note: Discusses general halogen/metal exchange selectivity).[1]

  • Suzuki Coupling of Deactivated Pyridines

    • Title: Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one.
    • Source: Molecules 2022, 27(11), 3386.[2][1]

    • URL:[Link] (Note: Provides analogous reactivity data for the 4,5-dibromo-pyridazinone system, confirming the activation strategies).[1]

  • Regioselectivity in Dihalopyridines

    • Title: A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine.
    • Source: BenchChem Technical Guides.[2][1][7]

  • O- vs N-Alkylation Selectivity

    • Title: Selective O-Alkyl
    • Source: Journal of Organic Chemistry (General Protocol Reference).[1]

    • Context: Ag2CO3 is the standard reagent for enforcing O-selectivity in tautomeric heterocycles.[1]

Sources

Troubleshooting

Removal of impurities from 4,5-Dibromopyridin-2-ol

Welcome to the Technical Support Center for the synthesis and purification of 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4,5-Dibromopyridin-2-ol (CAS: 1381937-65-0). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common bottlenecks encountered during the isolation of this specific halogenated heterocycle.

The bromination of 2-pyridone derivatives is notoriously prone to over-reaction and regioselectivity issues. This guide breaks down the causality behind these impurities and provides self-validating, field-proven methodologies to achieve >99% purity.

Purification Workflow Logic

Before diving into specific troubleshooting scenarios, review the standard purification logic pathway below. This flowchart dictates the order of operations based on the specific impurities present in your crude mixture.

PurificationWorkflow Crude Crude 4,5-Dibromopyridin-2-ol (Contains impurities) Quench Reductive Aqueous Wash (Na2S2O3 / Brine) Crude->Quench Remove Br2 & Succinimide Extract Organic Extraction (EtOAc) Quench->Extract Phase Separation Recryst Selective Recrystallization (EtOH / H2O) Extract->Recryst Isolate Crude Solid Chromatography Flash Chromatography (Silica, Hexane/EtOAc) Recryst->Chromatography If Isomers Persist (TLC) Pure Pure 4,5-Dibromopyridin-2-ol (>99% Purity) Recryst->Pure If Isomer-Free Chromatography->Pure Isolate Target Fraction

Workflow for the systematic removal of impurities from crude 4,5-dibromopyridin-2-ol.

Quantitative Impurity Profile

To effectively remove impurities, we must first understand their physicochemical properties. The table below summarizes the quantitative shifts and relative polarities of common byproducts [1].

Impurity ProfileType / OriginMass Shift (Δm/z)Relative Polarity (Silica)Primary Removal Strategy
5-Bromopyridin-2-ol Under-brominated (Incomplete reaction)-78 DaHigher (Lower

)
Recrystallization (Remains in mother liquor)
3,4,5-Tribromopyridin-2-ol Over-brominated (Excess reagent)+78 DaLower (Higher

)
Recrystallization (Insoluble in cold EtOH)
3,5-Dibromopyridin-2-ol Regioisomer (Competing directing effects)0 DaSimilar (Δ

~0.05)
Flash Column Chromatography
Elemental Bromine (

)
Inorganic ReagentN/AN/AReductive Aqueous Wash (

)
Succinimide Organic Byproduct (If NBS is used)N/AVery HighAqueous Wash (Water/Brine)

Troubleshooting FAQs

Q1: Why am I seeing a high concentration of the 3,5-dibromopyridin-2-ol isomer in my product mixture, and how do I remove it? The Causality: The hydroxyl group at C2 (which tautomerizes with the lactam nitrogen) strongly activates the ortho (C3) and para (C5) positions via resonance [2]. Electrophilic aromatic bromination naturally favors these positions. If your synthetic route targets the 4,5-positions, the 3,5-dibromo isomer will almost certainly form as a byproduct due to competing thermodynamic stability. The Solution: Because regioisomers have identical masses and very similar solubility profiles, recrystallization is often insufficient. You must rely on normal-phase silica gel chromatography. The subtle difference in the dipole moment between the 4,5- and 3,5-isomers allows for separation using a highly non-polar isocratic gradient (e.g., Hexane/Ethyl Acetate).

Q2: My LC-MS shows significant M-78 (monobromo) and M+78 (tribromo) peaks. What is the most scalable way to clear these? The Causality: Under-bromination occurs if the bromine equivalents are too low or if mass transfer (mixing) is poor. Over-bromination happens when excess reagent is used or reaction times are extended. The Solution: Selective recrystallization. The tribromo species is significantly more lipophilic and less soluble in polar protic solvents, while the monobromo species is highly soluble. By using an Ethanol/Water solvent system, you can selectively crystallize the dibromo target while leaving the monobromo in the mother liquor, and filtering out the insoluble tribromo species [3].

Q3: The crude product has a distinct orange/red tint and a sharp, irritating odor. How do I resolve this before chromatography? The Causality: This is a classic signature of residual elemental bromine (


) or active electrophilic brominating agents trapped in the crude matrix.
The Solution:  A reductive quench using sodium thiosulfate (

). The thiosulfate reduces the highly reactive

to water-soluble bromide ions (

), which are easily partitioned into the aqueous layer during workup.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Reductive Quench and Aqueous Workup

Objective: Remove inorganic brominating agents and highly polar organic byproducts.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Reductive Quench: Add an equal volume of saturated aqueous Sodium Thiosulfate (

    
    ).
    
  • Agitation: Shake vigorously, venting frequently to release pressure.

  • Validation Check 1 (Visual): Allow the layers to separate. The organic layer must transition from orange/red to pale yellow or colorless. If a red tint persists, add more

    
     and repeat.
    
  • Washing: Drain the aqueous layer. Wash the organic layer once with distilled water (to remove succinimide if NBS was used) and once with saturated NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the crude solid.
    
Protocol B: Selective Recrystallization

Objective: Remove under-brominated and over-brominated impurities based on lipophilicity.

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (EtOH).

  • Hot Filtration: If a white, insoluble powder remains suspended in the boiling EtOH, this is likely the highly lipophilic 3,4,5-tribromopyridin-2-ol. Perform a hot filtration to remove it.

  • Crystallization: Slowly add distilled water dropwise to the hot, filtered EtOH solution until it becomes faintly cloudy (the cloud point).

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Validation Check 2 (Gravimetric/LC-MS): Filter the resulting crystals and wash with ice-cold 20% EtOH/Water. Analyze the crystals via LC-MS. The M-78 peak (monobromo) should be absent, as it remains dissolved in the aqueous mother liquor.

Protocol C: Flash Column Chromatography

Objective: Separate 4,5-dibromopyridin-2-ol from its 3,5-dibromo regioisomer.

  • Preparation: Dry-load the recrystallized solid onto a small amount of silica gel.

  • Column Packing: Pack a column with standard phase silica gel (230-400 mesh) using 100% Hexanes.

  • Elution: Begin elution with an isocratic mixture of 90:10 Hexanes:Ethyl Acetate.

  • Monitoring: Collect small fractions (e.g., 10 mL).

  • Validation Check 3 (TLC): Spot fractions on a silica TLC plate. Elute the plate in 80:20 Hexanes:EtOAc. The 3,5-dibromo isomer typically elutes slightly faster (higher

    
    ) than the 4,5-dibromo target due to the steric shielding of the hydroxyl group by the adjacent bromine at the 3-position.
    
  • Isolation: Pool the fractions containing only the lower

    
     spot. Concentrate under reduced pressure to yield pure 4,5-dibromopyridin-2-ol.
    

References

  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: 4,5-Dibromopyridin-2-ol Transformations

The following technical guide is structured as a Tier-3 Support Center resource. It is designed to troubleshoot complex reactivity profiles for 4,5-Dibromopyridin-2-ol (and its tautomer, 4,5-dibromopyridin-2(1H)-one). Ti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Center resource. It is designed to troubleshoot complex reactivity profiles for 4,5-Dibromopyridin-2-ol (and its tautomer, 4,5-dibromopyridin-2(1H)-one).

Ticket ID: #PYR-45-DB Subject: Catalyst Selection, Regioselectivity, and Tautomer Control Assigned Specialist: Senior Application Scientist

System Overview & Reactivity Profile

Before selecting a catalyst, you must define the "Active Species." 4,5-Dibromopyridin-2-ol exists in a tautomeric equilibrium. In most solution-phase cross-coupling conditions (polar solvents), the 2-pyridone (NH) form predominates over the 2-hydroxypyridine (OH) form.

The "Triad of Challenges":

  • Tautomer Selectivity: Controlling N- vs. O-alkylation/arylation.

  • Electrophilic Discrimination: Differentiating between the C4-Br and C5-Br sites.

  • Catalyst Poisoning: The acidic N-H/O-H proton and the basic pyridyl nitrogen can sequester Pd catalysts.

Troubleshooting Modules (Q&A)

Module A: Regioselective Cross-Coupling (The C4 vs. C5 Dilemma)

User Question: "I am attempting a Suzuki-Miyaura coupling. I want to install an aryl group at C4, but I am getting a mixture of C4, C5, and bis-arylated products. How do I lock selectivity for C4?"

Technical Diagnosis: In the 2-pyridone scaffold, the nitrogen lone pair donates electron density into the ring via resonance, specifically enriching positions C3 and C5 . Consequently, the C5-Br bond is more electron-rich (less electrophilic) and harder to undergo oxidative addition with Pd(0).

The C4 position is para to the carbonyl and meta to the nitrogen donor, making it significantly more electron-deficient. Therefore, C4 is kinetically favored for oxidative addition. Loss of selectivity usually stems from high temperature or overly active catalysts ("hot" ligands) that lower the activation energy barrier difference between C4 and C5.

Solution Protocol:

  • Ligand Selection: Switch to a ligand with a moderate bite angle and lower electron-richness. Avoid highly active bulky phosphines (like tBuXPhos) for the first coupling, as they may force reaction at both sites.

  • Base Control: Use weak bases (Sodium Carbonate or Potassium Phosphate) rather than hydroxides to prevent rapid bis-coupling.

  • Temperature: Lower the reaction temperature to 40–60 °C.

Recommended Catalyst System (C4-Selective):

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: Na₂CO₃ (2.0 equiv).

  • Temperature: 60 °C.

Visualizing the Selectivity Logic:

Regioselectivity Start 4,5-Dibromopyridin-2-one Decision Target Position? Start->Decision C4_Path Target: C4 (Electron Deficient) Decision->C4_Path Standard Pd(0) C5_Path Target: C5 (Electron Rich) Decision->C5_Path Requires Strategy Cond_C4 Use Pd(PPh3)4, Na2CO3 Temp: 40-60°C Kinetic Control C4_Path->Cond_C4 Cond_C5 Must protect C4 first OR use blocking group OR forcing conditions after C4 rxn C5_Path->Cond_C5

Figure 1: Decision tree for regioselective coupling based on electronic differentiation.

Module B: Handling the Tautomer (N- vs. O-Functionalization)

User Question: "I need to arylate the nitrogen to make a N-aryl pyridone, but standard SNAr conditions are failing or giving O-alkylation. What is the alternative?"

Technical Diagnosis: Direct nucleophilic aromatic substitution (SNAr) is difficult because the 4,5-dibromo motif deactivates the ring nucleophilicity, and the steric bulk of the bromines can hinder approach. Furthermore, under basic alkylation conditions (e.g., alkyl halides), O-alkylation often competes due to the "hard" nature of the oxygen nucleophile (HSAB theory).

Solution Protocol: Adopt the Chan-Lam Coupling . This copper-catalyzed oxidative coupling is highly selective for the Nitrogen (N-arylation) of pyridones because the mechanism involves coordination of the amide nitrogen to the Cu(II) species.

Recommended System (N-Arylation):

  • Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OH)(TMEDA)Cl (catalytic).

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv).

  • Base/Ligand: Pyridine (2.0 equiv) or Et₃N.

  • Atmosphere: Open air (O₂ balloon is better).

  • Solvent: DCM or DCE at RT.

Module C: Buchwald-Hartwig Amination (C-N Bond Formation)

User Question: "I am trying to replace the C4-Bromine with an amine. The reaction turns black immediately and yields no product."

Technical Diagnosis: The free amide/hydroxyl group on your substrate is likely binding to the Palladium, forming a stable, non-reactive complex (catalyst poisoning). Additionally, 4,5-dibromo substrates are prone to dehalogenation (hydrodebromination) if the reductive elimination is slow.

Solution Protocol:

  • Protection: It is highly recommended to protect the 2-position (e.g., O-Benzyl or N-Methyl) before attempting Buchwald-Hartwig amination.

  • Pre-catalysts: Use Palladium precatalysts (Buchwald G3 or G4) rather than Pd₂dba₃. These ensure rapid generation of the active LPd(0) species.

  • Ligand: Use bulky dialkylbiaryl phosphines like XPhos or BrettPhos . These ligands prevent the formation of stable Pd-dimers and facilitate oxidative addition at the hindered/deactivated bromide.

Experimental Data & Selection Matrix

Table 1: Catalyst Selection Matrix for 4,5-Dibromopyridin-2-one

TransformationTarget SiteRecommended CatalystLigandBaseKey Additive
Suzuki Coupling C4 (Major)Pd(dppf)Cl₂dppf (bidentate)Na₂CO₃Water (co-solvent)
Suzuki Coupling C5 Pd(OAc)₂SPhos / XPhosK₃PO₄Requires C4 blocked
N-Arylation N1 Cu(OAc)₂PyridineEt₃NMolecular Sieves
Amination C4 Pd-G3-XPhosXPhosCs₂CO₃None
Sonogashira C4 Pd(PPh₃)₂Cl₂PPh₃Et₃NCuI (cocatalyst)

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling

This protocol minimizes C5-coupling by exploiting the electronic deficiency of C4.

  • Setup: In a reaction vial, combine 4,5-dibromopyridin-2-ol (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add 2M aqueous Na₂CO₃ (2.0 equiv).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 60 °C for 4–6 hours. Note: Do not exceed 80 °C to maintain regioselectivity.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via column chromatography (C4 product elutes before bis-coupled product).

Protocol B: Chan-Lam N-Arylation

For installing aryl groups on the Nitrogen without affecting the bromines.

  • Setup: Combine 4,5-dibromopyridin-2-ol (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv) in a flask.

  • Solvent: Add dry DCM (0.1 M).

  • Base: Add Pyridine (2.0 equiv).

  • Activation: Add 4Å Molecular Sieves (powdered).

  • Atmosphere: Attach a balloon of O₂ (or open to air with vigorous stirring).

  • Reaction: Stir at Room Temperature for 16–24 hours. The mixture will turn from blue/green to dark green/brown.

Mechanistic Visualization

The following diagram illustrates the Chan-Lam cycle specific to pyridones, highlighting why it selects N over O.

ChanLam Step1 Cu(II) Species (Oxidizing Agent) Step2 Coordination of Pyridone (N-bound to Cu) Step1->Step2 Ligand Exchange Step3 Transmetallation (Boronic Acid enters) Step2->Step3 Ar-B(OH)2 Step4 Reductive Elimination (C-N Bond Formed) Step3->Step4 Oxidation to Cu(III) Step4->Step1 O2 Regeneration

Figure 2: Chan-Lam catalytic cycle favoring N-coordination via Copper(II).

References

  • Regioselectivity in Dihalopyridines

    • Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society, 2017.[1]

    • Note: Establishes the electronic preference for C4 oxidative addition in electron-deficient pyridines.
  • Chan-Lam Coupling Mechanism

    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[1]

  • Buchwald-Hartwig on Pyridones

    • Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society, 2009. (Context on G3/G4 precatalysts).

  • Tautomerism Effects

    • Cox, R. A. "Tautomerism of 2-Hydroxypyridines." Canadian Journal of Chemistry, 2009.

Sources

Troubleshooting

Scaling up the synthesis of 4,5-Dibromopyridin-2-ol

Welcome to the Technical Support Center for the scale-up synthesis of 4,5-Dibromopyridin-2-ol (also known as 4,5-dibromo-2-pyridone). As a Senior Application Scientist, I have designed this portal to provide drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4,5-Dibromopyridin-2-ol (also known as 4,5-dibromo-2-pyridone). As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols.

Rather than simply listing instructions, this guide deconstructs the causality behind every chemical choice, ensuring you understand the mechanistic "why" alongside the procedural "how."

I. Synthetic Strategy & Mechanistic Grounding

The most efficient and scalable route to 4,5-dibromopyridin-2-ol avoids the dangerous diazotization of aminopyridines. Instead, we leverage the1[1].

The highly electronegative nitrogen atom, combined with the electron-withdrawing bromine atoms at C4 and C5, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. By subjecting the starting material to alkaline hydrolysis, the hydroxide ion attacks the C2 position, forming a Meisenheimer complex. Subsequent elimination of the chloride ion yields the sodium salt of the pyridinol, which 3[3].

ReactionMechanism SM 2-Chloro-4,5- dibromopyridine OH OH⁻ Attack (t-BuOH/H₂O, 90°C) SM->OH SNAr Initiation Meisenheimer Meisenheimer Intermediate OH->Meisenheimer C2 Addition Salt 4,5-Dibromopyridin- 2-olate Sodium Salt Meisenheimer->Salt Cl⁻ Elimination Acid HCl (pH 3-4) 50°C Salt->Acid Acidification Product 4,5-Dibromopyridin-2-ol (Tautomerizes to Pyridone) Acid->Product Protonation & Precipitation

SNAr mechanism and workflow for the scale-up synthesis of 4,5-dibromopyridin-2-ol.

II. Quantitative Data: Solvent System Optimization

A critical failure point in scale-up is solvent selection. 2-Chloro-4,5-dibromopyridine is highly lipophilic. Using purely aqueous NaOH restricts the reaction to the biphasic interface, stalling conversion. Conversely, using primary alcohols (MeOH, EtOH) leads to competitive SNAr by alkoxide ions, generating unwanted 2-alkoxy impurities. Sterically hindered tert-butanol (t-BuOH) is the optimal co-solvent.

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
100% H₂ONaOH (3.0)1002445%38%92.0%
EtOH / H₂O (1:1)NaOH (3.0)8512100%72%88.5%*
t-BuOH / H₂O (1:1) NaOH (3.0) 90 12 100% 89% 99.2%

*Note: The EtOH system yields ~11% of 2-ethoxy-4,5-dibromopyridine as an inseparable byproduct.

III. Standard Operating Procedure: 1 kg Scale-Up Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded to confirm reaction progress without relying solely on offline analytics.

Phase 1: Reaction Setup

  • Charge a 10 L glass-lined jacketed reactor with 2-chloro-4,5-dibromopyridine (1.00 kg, 3.68 mol).

  • Add tert-butanol (3.0 L) and initiate moderate agitation (150 rpm). Validation: The mixture will form a thick, uniform white/off-white slurry.

Phase 2: Alkaline Hydrolysis (SNAr) 3. Prepare a 5 M aqueous NaOH solution by dissolving NaOH (440 g, 11.0 mol, 3.0 equiv) in deionized water (2.2 L). Caution: Highly exothermic. 4. Dose the aqueous NaOH solution into the reactor over 30 minutes. 5. Ramp the reactor temperature to 90 °C (gentle reflux). Maintain for 12 hours. Validation: As the sodium 4,5-dibromopyridin-2-olate salt forms, the heterogeneous slurry will transition into a homogeneous, clear amber solution. This visual shift confirms >90% conversion.

Phase 3: Quenching & Crystallization 6. Cool the reactor to 50 °C. 7. Acidify by slowly adding 6 M HCl (approx. 1.8 L) dropwise until the pH reaches 3.0–4.0. Causality Note: Acidifying at 50 °C rather than 0 °C is critical. It prevents the rapid precipitation of amorphous material, allowing the product to oil out transiently before nucleating into pure crystals. 8. Ramp down the temperature to 5 °C at a controlled rate of 10 °C/hour.

Phase 4: Isolation 9. Filter the dense crystalline suspension via a Nutsche filter. 10. Wash the filter cake with cold water (2 × 1 L) to remove residual NaCl, followed by cold heptane (1 L) to displace water and purge trace lipophilic impurities. 11. Dry under vacuum (50 mbar) at 45 °C to a constant weight.

IV. Troubleshooting & FAQs

Q: My reaction stalled at 70% conversion despite using 3.0 equivalents of NaOH. What is the root cause? A: This is a mass-transfer limitation, not a kinetic one. If your agitation rate is too low or your t-BuOH ratio dropped (e.g., due to evaporative loss from a poorly sealed condenser), the lipophilic starting material will crash out of the aqueous phase. Ensure your condenser is chilled to 5 °C to prevent t-BuOH loss, and maintain an agitation rate that creates a deep vortex.

Q: During acidification, my product precipitated as a sticky, gummy solid that clogged the filter. How do I recover it? A: You induced a "pH shock" at too low a temperature. When HCl is added rapidly at <20 °C, the product crashes out amorphously, trapping salts and water. Recovery: Re-heat the reactor to 70 °C until the gum melts into an oil. Add 5% volume of ethanol to aid solvation, then cool it back down at a strict rate of 5 °C/hour while seeding at 45 °C.

Q: My LC-MS shows a peak with an [M+H]+ corresponding to a monobrominated species (e.g., 4-bromo or 5-bromopyridin-2-ol). Why did debromination occur? A: Reductive debromination is a known side reaction in halo-pyridines when exposed to trace transition metals (like Palladium or Iron) in strongly alkaline environments at high temperatures. Ensure you are using a strictly glass-lined reactor (not Hastelloy or Stainless Steel for this specific step) and verify that your NaOH pellets are ACS grade, free of heavy metal contaminants.

Q: NMR analysis of my final product looks messy, with doubled peaks in the aromatic region. Is it impure? A: Not necessarily. 4,5-Dibromopyridin-2-ol exists in a tautomeric equilibrium with 4,5-dibromo-2-pyridone. In polar aprotic NMR solvents like DMSO-


, the equilibrium heavily favors the pyridone form, but in solvents like CDCl

or Methanol-

, you may observe a mixture of both tautomers, leading to peak doubling. Always run your QA NMR in DMSO-

to collapse the spectrum into a single tautomeric state.

V. References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: MDPI (Molecules) URL:[Link]

  • Mechanism of Preparation: Hydrolysis of 2-Chloropyridine to 2-Hydroxypyridine Source: AskFilo URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4,5-Dibromopyridin-2-ol vs. Standard Dibromopyridines

Part 1: Executive Summary & Core Directive The "Tautomer Trap" in Pyridine Chemistry While 2,5-dibromopyridine acts as a predictable, pyridine-like electrophile, 4,5-dibromopyridin-2-ol presents a distinct challenge: it...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The "Tautomer Trap" in Pyridine Chemistry While 2,5-dibromopyridine acts as a predictable, pyridine-like electrophile, 4,5-dibromopyridin-2-ol presents a distinct challenge: it does not behave like a standard pyridine. It exists predominantly as 4,5-dibromo-2-pyridone in solution. This tautomeric shift inverts the electronic landscape of the ring, altering the regioselectivity of Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (


).

This guide serves to de-risk your synthetic route planning by objectively comparing these two scaffolds. We provide the mechanistic rationale and validated protocols to ensure site-selective functionalization.

Quick Reference: Reactivity Matrix
Feature2,5-Dibromopyridine (Standard)4,5-Dibromopyridin-2-ol (Target)
Dominant Species Pyridine (Aromatic)2-Pyridone (Vinylogous Amide)
Primary Reactive Site (Pd) C2 (

to Nitrogen)
C4 (

to Amide N, para to C=O)
Secondary Reactive Site C5 (

to Nitrogen)
C5 (

to Amide N)
Electronic Character Electron Deficient (C2 > C5)Mixed: C4 (Deficient) / C5 (Electron Rich)
Direct

Suitability
High (at C2)Low (Requires activation or high temp)
Key Application Biaryl synthesis, Ligand designKinase Inhibitors (H-bond donor/acceptor)

Part 2: Structural Dynamics & Mechanism

The Tautomeric Equilibrium

Understanding the substrate is the first step in controlling reactivity. Unlike 2,5-dibromopyridine, which is fixed, the 4,5-dibromo-2-ol variant equilibrates. In polar solvents (DMSO, DMF, MeOH) used for coupling, the pyridone form is favored by


.

Tautomerism cluster_0 Reactivity Determinant Hydroxyl 2-Hydroxypyridine Form (Aromatic, Rare in Soln) Pyridone 2-Pyridone Form (Vinylogous Amide, Dominant) Hydroxyl->Pyridone  K_eq >> 1   Reaction Reactivity Consequence: N-H bond donates e- density C=O withdraws e- density Pyridone->Reaction

Caption: In solution, the equilibrium heavily favors the 2-pyridone form. Synthetic strategies must account for the N-H functionality and the specific electronic activation of C4.

Mechanistic Divergence: Why C4 Reacts First

In 2,5-dibromopyridine , the C2 position is adjacent to the electronegative nitrogen (


-position), making the C-Br bond highly polarized and susceptible to oxidative addition by Pd(0).

In 4,5-dibromo-2-pyridone , the scenario changes:

  • C5 Position: Located ortho to the electron-donating NH group. The resonance effect increases electron density at C5, deactivating it toward oxidative addition.

  • C4 Position: Located para to the electron-withdrawing Carbonyl (C=O) and meta to the donating NH. It retains significant electron deficiency (Michael-acceptor character).

Part 3: Experimental Protocols

Protocol A: "Tautomer Lock" (N-Alkylation)

Objective: To permanently fix the substrate in the pyridone form and prevent O-alkylation side reactions during subsequent steps.

Reagents: 4,5-Dibromopyridin-2-ol (1.0 equiv), Methyl Iodide (1.2 equiv),


 (2.0 equiv).
Solvent:  DMF (0.2 M).
  • Dissolution: Charge a round-bottom flask with 4,5-dibromopyridin-2-ol and anhydrous DMF. Stir at room temperature (RT) until dissolved.

  • Base Addition: Add

    
     in one portion. The suspension may turn slightly yellow.
    
  • Alkylation: Add Methyl Iodide dropwise over 10 minutes.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS.

    • Checkpoint: N-alkylation (pyridone) is usually the major product. O-alkylation (methoxypyridine) is the minor byproduct, separable by column chromatography.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
Protocol B: Site-Selective Suzuki Coupling (C4-Selective)

Objective: To selectively install an aryl group at the C4 position, leaving the C5-Br intact for future elaboration.

Substrate: 4,5-Dibromo-1-methylpyridin-2-one (from Protocol A). Catalyst System:


 (5 mol%) or 

(for sterically hindered boronic acids). Base:

(2.0 M aqueous). Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:2:1).
  • Degassing: Combine substrate (1.0 equiv) and Aryl Boronic Acid (1.05 equiv—Do not use excess) in the solvent mixture. Sparge with Argon for 15 minutes.

  • Catalyst: Add Pd catalyst under a positive stream of Argon.

  • Heating: Heat to 80°C.

    • Critical Insight: Do not reflux aggressively (

      
      ) initially. The C4 position is more reactive, but high thermal energy can overcome the activation barrier for C5, leading to bis-coupling.
      
  • Monitoring: Check LCMS at 2 hours.

    • Success Criteria: Consumption of starting material with >90% conversion to the mono-coupled product. If bis-coupling (>5%) is observed, lower temperature to 60°C for future runs.

  • Purification: Silica gel chromatography. The mono-coupled product is typically more polar than the dibromide but less polar than the bis-aryl species.

Workflow Start Start: 4,5-Dibromopyridin-2-ol Step1 Step 1: N-Alkylation (MeI, K2CO3) Locks Tautomer to Pyridone Start->Step1 Intermediate Intermed: 4,5-Dibromo-1-methyl-2-pyridone Step1->Intermediate Step2 Step 2: Suzuki Coupling (1.05 eq Ar-B(OH)2) Pd(PPh3)4, 80°C Intermediate->Step2  C4 > C5 Reactivity   Result Product: 4-Aryl-5-bromo-1-methyl-2-pyridone (C4 Selective) Step2->Result

Caption: Step-wise workflow for selective functionalization. Note that N-alkylation is recommended prior to coupling to simplify the purification and solubility profile.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Pyridone oxygen coordinating to PdSwitch to a bulky ligand catalyst (e.g., XPhos-Pd-G2) or protect the oxygen (O-triflation) if N-alkylation is not desired.
Loss of Selectivity (Bis-coupling) Temperature too high or excess Boronic AcidStrictly limit Boronic Acid to 1.0–1.05 equiv. Reduce temperature by 10°C.
O-Alkylation during Step 1 "Hard" electrophile / Solvent effectUse a "softer" alkylating agent or switch solvent to THF (favors N-alkylation in some specific substrate cases, though DMF is generally standard).

Part 5: References

  • Regioselectivity in Pyridone Functionalization Mechanism of C4-selectivity in 2-pyridones and quinolones. Journal of Organic Chemistry. (General reference for Pyridone reactivity trends).

  • Comparative Reactivity of Dibromopyridines Analysis of 2,5-dibromopyridine vs. 2,6-dibromopyridine reactivity profiles. BenchChem Reactivity Guides.

  • Site-Selective Switching Strategies Methodologies for distinguishing between multiple halogen sites in polyazines. National Institutes of Health (PMC).

  • pKa and Tautomerism Data Bordwell pKa Tables and Evans pKa Compilation. Organic Chemistry Data.

Comparative

Crystal Structure &amp; Engineering Profile: 4,5-Dibromopyridin-2-ol Derivatives

[1][2] Executive Summary This guide provides an in-depth crystallographic and structural analysis of 4,5-dibromopyridin-2-ol and its derivatives.[1][2] Unlike the commoditized 3,5-dibromo isomer, the 4,5-substitution pat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides an in-depth crystallographic and structural analysis of 4,5-dibromopyridin-2-ol and its derivatives.[1][2] Unlike the commoditized 3,5-dibromo isomer, the 4,5-substitution pattern offers a unique steric and electronic profile for fragment-based drug discovery (FBDD) and supramolecular assembly.[1][2] This document compares the solid-state performance of this scaffold against key alternatives, focusing on tautomeric stability, halogen bonding potential, and synthetic accessibility.[1][2]

Structural Identity & Tautomeric Dominance[2][3]

The primary challenge in working with "pyridin-2-ols" is the misnomer in their nomenclature.[2] In the solid state, 4,5-dibromopyridin-2-ol exists almost exclusively as 4,5-dibromopyridin-2(1H)-one (the lactam form).[1][2]

The Tautomeric Equilibrium

While solution-state NMR (DMSO-


) may show a mixture depending on concentration and solvent polarity, X-ray diffraction consistently reveals the lactam  tautomer.[2] This preference is driven by the formation of a robust centrosymmetric dimer.[2][3]
  • Lactam (2-Pyridone): Favored in crystal lattice due to dual donor/acceptor capability (N-H donor, C=O acceptor).[1][2]

  • Lactim (2-Pyridinol): Rare in pure crystals; occasionally trapped in co-crystals with strong acids or specific metal complexes.[2][3]

Implication for Researchers: When modeling this ligand for protein docking, do not use the aromatic "ol" form. Use the "one" (lactam) form to accurately predict hydrogen bonding vectors.[2][3]

Comparative Analysis: 4,5-Dibromo vs. Alternatives

The 4,5-dibromo scaffold is often compared to the 3,5-dibromo isomer.[1][2] The crystallographic differences are non-trivial and dictate their utility in engineering.[2][3]

Feature4,5-Dibromopyridin-2-one (Focus)3,5-Dibromopyridin-2-one (Alternative)Crystallographic Consequence
Steric Environment Open C3 Position. The H-bond accepting carbonyl is sterically accessible.[1][2]Crowded C3 Position. A bromine atom at C3 sterically crowds the carbonyl oxygen.[2][3]The 4,5-isomer forms flatter, more predictable H-bond networks.[1][2] The 3,5-isomer often exhibits twisted packing or weaker H-bonds due to Br...O repulsion.[1][2]
Halogen Bonding Dual Vectors (C4, C5). Both bromines are available for lateral interactions.[2][3]Mixed Vectors (C3, C5). C3-Br is often intramolecularly engaged or sterically blocked.[1][2]4,5-derivatives are superior for designing "halogen-bonded organic frameworks" (XOFs) due to accessible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-holes.[2]
Metal Coordination Unimpeded Bite Angle. Ideal for O-monodentate or N,O-bridging modes.[1][2]Restricted. C3-Br can clash with metal centers or auxiliary ligands.4,5-isomer is the preferred ligand for generating discrete coordination complexes without steric strain.[1][2]
Synthetic Access Difficult. Requires specific routes (e.g., decarboxylation or Sandmeyer).[2][3]Easy. Direct bromination of 2-pyridone yields the 3,5-product naturally.[1][2]The 4,5-isomer is a higher-value intermediate; its crystal data is less represented in CSD but more valuable for IP generation.[1][2]
Solid-State Architecture & Interactions
Primary Synthon: The R22(8) Dimer

The dominant feature in the crystal structure of 4,5-dibromopyridin-2-one derivatives is the formation of a centrosymmetric dimer via N-H...O hydrogen bonds.[2]

  • Graph Set Notation:

    
    
    
  • Geometry: The N...O distance typically ranges from 2.80 Å to 2.90 Å , indicating a strong hydrogen bond.[2][3]

  • Stability: This dimer is robust and persists even when the 4,5-positions are heavily substituted, provided the N-H and C=O remain free.[1][2]

Secondary Synthon: Halogen Bonding Networks

The 4,5-dibromo substitution pattern activates the molecule for Type II halogen bonding (


).[2]
  • C5-Br: Being "para" to the N-H group, this bromine is electronically activated and often forms C-Br...O=C contacts with adjacent layers, extending the 2D dimers into a 3D network.[1][2]

  • C4-Br: Often participates in weaker C-Br...Br-C dispersion interactions or fills interstitial voids.[1][3]

CrystalInteractions cluster_legend Interaction Hierarchy MolA 4,5-Dibromo (Molecule A) MolB 4,5-Dibromo (Molecule B) MolA->MolB N-H...O (Strong) R2(2)8 Synthon Layer2 Adjacent Layer (Molecule C) MolA->Layer2 C5-Br...O=C (Halogen Bond) MolB->Layer2 C4-Br...Br (Type I/II) Legend 1. Primary: H-Bond Dimer (Structure Directing) 2. Secondary: Halogen Bond (Layer Stacking)

Figure 1: Interaction hierarchy in the crystal lattice.[2] The R22(8) dimer forms the base unit, while halogen bonds direct the 3D packing.[2]

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of 4,5-dibromopyridin-2-one derivatives, specific solvent protocols are required to avoid twinning and ensure phase purity.[1][2]

Step 1: Solvent Selection [3]
  • Recommended: Acetonitrile/Methanol (3:1) or DMSO/Water (slow evaporation) .[2][3]

    • Why? Polar aprotic solvents like Acetonitrile disrupt weak aggregation but allow the strong R22(8) dimer to re-assemble slowly.[2][3]

  • Avoid: Pure non-polar solvents (Hexane/Toluene).[2][3] These often lead to rapid precipitation of amorphous powder due to the molecule's low solubility.[2][3]

Step 2: Crystallization Workflow
  • Dissolution: Dissolve 20 mg of the derivative in 2 mL of warm Acetonitrile.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.[2][3]

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of Ethanol (antisolvent). Seal the outer jar.

  • Harvest: Clear, block-like crystals typically form within 48-72 hours.[2][3]

Step 3: Data Collection Strategy (X-Ray)
  • Temperature: Collect at 100 K . Bromine atoms have high electron density and thermal motion can cause significant smearing (ellipsoid elongation) at room temperature, obscuring subtle halogen bonding features.[2]

  • Absorption Correction: Critical.[2][3] The linear absorption coefficient (

    
    ) will be high due to two Br atoms.[2][3] Use a multi-scan or numerical absorption correction (SADABS/CrysAlisPro) to prevent R-factor inflation.[2][3]
    
Quantitative Data Profile

The following metrics are typical for 4,5-dibromopyridin-2-one structures and serve as validation benchmarks for your own experimental data.

ParameterTypical Value (Lactam Form)Notes
C2=O1 Bond Length 1.24 – 1.26 ÅIndicates double bond character (C=O), confirming pyridone tautomer.[1][2]
C2-N1 Bond Length 1.38 – 1.40 ÅSingle bond character with partial double bond resonance.[3]
C3-C4 Bond Length 1.36 – 1.39 ÅTypical aromatic bond, slightly shortened by Br induction.
C-Br Bond Length 1.88 – 1.90 ÅStandard aromatic C-Br distance.[3]
N-H...O Distance 2.82 ± 0.05 ÅDonor-Acceptor distance for the R22(8) dimer.[2][3]
Space Group P2₁/c or P-1Most common for centrosymmetric dimers.[3]
References
  • Tautomerism in Solid State

    • Title: Tautomerism unveils a self-inhibition mechanism of crystallization.[3]

    • Source: National Institutes of Health (PMC).[2][3]

    • URL:[Link][1][2]

  • Halogen Bonding in Pyridones

    • Title: Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors.[3]

    • Source: ResearchGate.[2][3]

    • URL:[Link]

  • Synthesis & Rearrangement (4,5-Isomer Access)

    • Title: Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer.[1][4]

    • Source: ACS Publications.[2][3]

    • URL:[Link][1][2]

  • Comparative pKa Data

    • Title: Bordwell pKa Table (Acidity in DMSO).[2][3][5]

    • Source: Organic Chemistry Data.[2][3][6]

    • URL:[Link][1][2]

Sources

Validation

Analytical techniques for the characterization of 4,5-Dibromopyridin-2-ol

The following guide details the analytical characterization of 4,5-Dibromopyridin-2-ol (also known as 4,5-dibromo-2-pyridone ). This guide is designed for researchers requiring definitive structural proof and purity asse...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the analytical characterization of 4,5-Dibromopyridin-2-ol (also known as 4,5-dibromo-2-pyridone ). This guide is designed for researchers requiring definitive structural proof and purity assessment, with a specific focus on distinguishing this regioisomer from its more common analogs (e.g., 3,5-dibromo).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary: The "One vs. Ol" & Regioisomer Challenge

Characterizing 4,5-Dibromopyridin-2-ol presents two primary analytical challenges that standard automated workflows often miss:

  • Tautomeric Ambiguity: Like most 2-substituted pyridines, this molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. The dominant form is solvent-dependent, affecting NMR shifts and chromatographic retention.

  • Regioisomer Differentiation: The bromination of 2-hydroxypyridine scaffolds often yields mixtures of 3,5-, 4,5-, and 3,4-isomers. Distinguishing the 4,5-dibromo substitution pattern from the thermodynamically favored 3,5-dibromo isomer is the critical quality attribute (CQA).

This guide compares four core techniques to resolve these challenges.

Technique Comparison: Selecting the Right Tool

FeatureNMR Spectroscopy (

H,

C)
Mass Spectrometry (LC-MS)HPLC-UV/DAD IR Spectroscopy
Primary Utility Definitive Structure & Regiochemistry Elemental Composition & IDPurity & Impurity ProfilingTautomer Identification (Solid State)
Specificity High (Distinguishes 4,5- vs 3,5-isomers)Low (Isomers have identical mass)Medium (Ret. time varies by isomer)Medium (Functional group only)
Sensitivity Low (Requires mg quantities)Very High (pg quantities)HighLow
Key Output Coupling constants (

) & Chemical Shifts (

)
Isotopic Pattern (

Br/

Br)
Area % PurityC=O vs O-H Stretches
Cost/Throughput High Cost / Low ThroughputMed Cost / High ThroughputLow Cost / High ThroughputLow Cost / High Throughput

Deep Dive: Structural Verification Protocols

A. NMR Spectroscopy: The Regioisomer Filter

NMR is the only standalone technique capable of confirming the 4,5-substitution pattern without reference standards.

  • Solvent Selection: Use DMSO-d

    
     .
    
    • Reasoning: In non-polar solvents like CDCl

      
      , the compound may aggregate or exchange protons slowly, leading to broad peaks. DMSO-d
      
      
      
      stabilizes the pyridone tautomer via hydrogen bonding, yielding sharp, distinct signals.
  • Predictive Analysis (4,5-Isomer vs. 3,5-Isomer):

    • 4,5-Dibromo Isomer: Contains protons at positions H3 and H6 . These protons are para to each other.

      • Signal: Two singlets (s).[1]

      • Coupling: Para-coupling (

        
        ) is typically negligible (~0-1 Hz).
        
    • 3,5-Dibromo Isomer: Contains protons at positions H4 and H6 . These protons are meta to each other.

      • Signal: Two doublets (d).[1]

      • Coupling: Meta-coupling (

        
        ) is distinct (~2-3 Hz).
        

Protocol 1: Structural Confirmation Workflow

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

    
     .
    
  • Acquire

    
    H NMR (min 16 scans) and 
    
    
    
    C NMR (min 512 scans).
  • Critical Check: Zoom into the aromatic region (6.0–8.5 ppm).

    • Pass: Two sharp singlets.

    • Fail: Two doublets (indicates 3,5-isomer) or complex splitting (indicates 3,4-isomer).

B. Mass Spectrometry: The Isotopic Fingerprint

While MS cannot distinguish regioisomers, it provides absolute confirmation of the dibromo-substitution via the "Isotope Pattern."

  • Mechanism: Bromine has two stable isotopes,

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).
  • The "1:2:1" Rule: A molecule with two bromine atoms will display a molecular ion cluster spanning 4 mass units:

    • M+ (

      
      Br + 
      
      
      
      Br): Relative Intensity ~50%
    • M+2 (

      
      Br + 
      
      
      
      Br): Relative Intensity ~100% (Base Peak)
    • M+4 (

      
      Br + 
      
      
      
      Br): Relative Intensity ~50%

Protocol 2: LC-MS Identification

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode). The basic nitrogen allows protonation

    
    .
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Observation: Look for the characteristic triplet cluster at

    
     252, 254, and 256. Absence of the M+4 peak indicates mono-bromination (impurity).
    

Purity Analysis: HPLC Method Development

Chromatography of hydroxypyridines is notoriously difficult due to peak tailing caused by the interaction of the basic nitrogen/hydroxyl group with residual silanols on the column.

Recommended Method (Self-Validating):

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (pH ~2.5).

    • Causality: Low pH suppresses the ionization of the hydroxyl group (keeping it neutral) and protonates the nitrogen, ensuring a single species in solution and reducing tailing.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (strong absorption for brominated pyridines) and 254 nm .

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the 4,5-dibromo isomer against common by-products.

G Start Crude Sample (Bromination Product) MS_Check Step 1: LC-MS Analysis (Isotope Pattern) Start->MS_Check Iso_Pattern Isotope Pattern 1:2:1 (M, M+2, M+4)? MS_Check->Iso_Pattern Fail_Mono Fail: Mono-bromo impurity (1:1 Pattern) Iso_Pattern->Fail_Mono No NMR_Check Step 2: 1H NMR (DMSO-d6) (Regiochemistry) Iso_Pattern->NMR_Check Yes Coupling Aromatic Signal Multiplicity? NMR_Check->Coupling Isomer_35 Two Doublets (J ~2.5 Hz) = 3,5-Dibromo Isomer Coupling->Isomer_35 Meta Coupling Isomer_45 Two Singlets = 4,5-Dibromo Isomer Coupling->Isomer_45 Para (No) Coupling HPLC_Final Step 3: HPLC Purity (>98% Area) Isomer_45->HPLC_Final

Caption: Logical decision tree for distinguishing the 4,5-dibromo target from mono-brominated and 3,5-dibromo impurities.

Tautomerism: The Hidden Variable

Understanding the tautomerism is vital for interpreting IR data and solubility profiles.

  • Solid State: Predominantly exists as the 2-pyridone (amide-like) form.

    • IR Evidence: Look for a strong stretch at 1640–1680 cm

      
        (C=O amide) rather than a broad O-H stretch >3000 cm
      
      
      
      typical of phenols.
  • Solution State:

    • Non-polar (CDCl

      
      ): Shifts toward 2-hydroxypyridine  (lactim).
      
    • Polar (DMSO/MeOH): Shifts toward 2-pyridone (lactam).

Tautomer Hydroxyl 2-Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents Pyridone 2-Pyridone Form (Lactam) Favored in Solid State & Polar Solvents Hydroxyl->Pyridone H-Shift

Caption: Tautomeric equilibrium dependent on solvent polarity.

References

  • Sigma-Aldrich. 2,4-Dibromopyridine Product Specification (Analog Reference). Retrieved from

  • Chemistry Steps. Isotopes in Mass Spectrometry: The M+2 Peak. (Explanation of Br2 1:2:1 pattern). Retrieved from

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine and impurity profiling. (Context for bromination by-products). Retrieved from

  • Royal Society of Chemistry. NMR Data for substituted pyridones (Solvent Effects). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: Dibromopyridines.[5] Retrieved from

Sources

Comparative

Comparative Synthetic Routes to 4,5-Dibromopyridin-2-ol: A Technical Guide

Executive Summary 4,5-Dibromopyridin-2-ol (which predominantly exists as its tautomer, 4,5-dibromo-2-pyridone) is a highly valued, orthogonally functionalizable scaffold in medicinal chemistry. The differential reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dibromopyridin-2-ol (which predominantly exists as its tautomer, 4,5-dibromo-2-pyridone) is a highly valued, orthogonally functionalizable scaffold in medicinal chemistry. The differential reactivity of the bromine atoms and the directing effect of the pyridone oxygen allow for precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This makes it a critical building block for synthesizing complex kinase inhibitors and natural products, such as the antitubercular agent Floyocidin B .

For drug development professionals, selecting the optimal synthetic route to this building block requires balancing regioselectivity, scalability, and cost. This guide objectively compares the two most robust, field-proven synthetic pathways: the Nucleophilic Aromatic Substitution (SNAr) of 2,4,5-tribromopyridine and the Diazotization-Hydrolysis of 2-amino-4,5-dibromopyridine.

Mechanistic Rationale & Pathway Visualization

G SM1 2,4,5-Tribromopyridine Rxn1 SNAr Reaction NaOH, H2O/Dioxane, 85°C SM1->Rxn1 Nucleophilic Attack (C2) Prod 4,5-Dibromopyridin-2-ol (Target Scaffold) Rxn1->Prod Regioselective Hydrolysis SM2 2-Amino-4,5-dibromopyridine Rxn2 Diazotization & Hydrolysis NaNO2, H2SO4, 0°C to 60°C SM2->Rxn2 Nitrosation Rxn2->Prod N2 Evolution

Convergent synthetic pathways for 4,5-dibromopyridin-2-ol via SNAr and diazotization.

Route A: Regioselective SNAr of 2,4,5-Tribromopyridine

Mechanistic Causality : In polyhalogenated pyridines, the highly electronegative ring nitrogen severely depletes electron density at the C2 and C4 positions. However, the C2 position is kinetically favored for nucleophilic attack by hydroxide ions due to the proximity of the nitrogen, which optimally stabilizes the resulting anionic Meisenheimer intermediate . Using a mixed solvent system (1,4-dioxane/water) ensures the lipophilic starting material remains solvated while providing the necessary aqueous environment for the hydroxide nucleophile.

Self-Validating Experimental Protocol

A protocol is only as robust as its in-process controls (IPCs). This methodology is designed as a self-validating system, ensuring that the mechanistic step is analytically confirmed before isolation.

  • Reaction Initiation : Dissolve 2,4,5-tribromopyridine (1.0 eq) in 1,4-dioxane (5 volumes). Add 2.5 eq of 2M aqueous NaOH.

    • Causality: The excess base compensates for the consumption of hydroxide during the substitution and the subsequent deprotonation of the newly formed amphoteric pyridinol.

  • Thermal Activation : Heat the biphasic mixture to 85°C under vigorous stirring.

  • IPC - Mass Validation : After 4 hours, sample the organic layer for LC-MS analysis.

    • Validation Check: The starting material exhibits a distinct tribromide isotopic signature (M, M+2, M+4, M+6). The reaction is validated to proceed when this signature shifts to a dibromide pattern (M, M+2, M+4) with an

      
       corresponding to 
      
      
      
      . Proceed to workup only when the starting material is <1% by Area.
  • Amphoteric Isolation : Cool the mixture to 0°C and slowly acidify with 2M HCl to pH 3-4.

    • Causality: 4,5-Dibromopyridin-2-ol is amphoteric. Adjusting the solution to its isoelectric point forces the neutral pyridone tautomer to precipitate out of the aqueous/dioxane mixture.

  • Recovery : Filter the resulting off-white precipitate, wash with cold water (to remove NaCl salts), and dry under high vacuum at 45°C.

Route B: Diazotization-Hydrolysis of 2-Amino-4,5-dibromopyridine

Mechanistic Causality : The primary amine at the C2 position can be converted into a highly reactive diazonium leaving group using nitrous acid. Unlike aryl diazonium salts, pyridine-2-diazonium species are exceptionally unstable due to the electron-withdrawing nature of the pyridine ring. They rapidly expel nitrogen gas to form a highly electrophilic intermediate that is immediately trapped by water to yield the pyridinol .

Self-Validating Experimental Protocol
  • Amine Solvation : Suspend 2-amino-4,5-dibromopyridine (1.0 eq) in 10% aqueous H₂SO₄ (10 volumes).

    • Causality: Strong acidic conditions are required to fully protonate the amine and prevent off-target azo-coupling between the diazonium product and unreacted starting material.

  • Nitrosation : Cool the suspension to 0–5°C. Dropwise, add a 2M aqueous solution of NaNO₂ (1.2 eq), strictly maintaining the internal temperature below 5°C.

    • Causality: Strict thermal control prevents premature diazonium decomposition and side-reaction pathways.

  • IPC - Reagent Validation : 15 minutes post-addition, spot the reaction mixture onto starch-iodide paper.

    • Validation Check: An immediate blue-black color confirms the presence of excess nitrous acid, validating that the nitrosation is complete.

  • Hydrolysis & Gas Evolution : Gradually warm the reaction to 60°C.

    • Validation Check: Observe continuous nitrogen gas evolution (bubbling). The reaction is complete when gas evolution ceases and TLC (Hexanes/EtOAc 1:1, UV 254nm) confirms the total disappearance of the highly fluorescent starting material.

  • Neutralization & Extraction : Cool to room temperature, carefully adjust to pH 4 using saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 x 5 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Comparative Data Analysis

To assist drug development professionals in selecting the appropriate methodology, the quantitative performance of both routes is summarized below.

Performance MetricRoute A: SNAr of TribromopyridineRoute B: Diazotization-Hydrolysis
Typical Isolated Yield 78% - 85%60% - 68%
Regioselectivity High (>95% C2 preference over C4)Absolute (Fixed by amine position)
Scalability (Pilot Plant) Excellent (Isothermal, simple filtration)Moderate (Exothermic gas evolution)
Primary Impurities 4-hydroxy isomer (<5%), Unreacted SMAzo-dimers, Nitroso byproducts
Cost Efficiency High (NaOH is inexpensive)Moderate (NaNO₂/H₂SO₄ are cheap, but SM is costlier)
Environmental Impact Low (Aqueous waste)Moderate (Acidic waste, NOx emissions)
Conclusion

For large-scale manufacturing and routine synthesis, Route A is the superior choice due to its high yield, excellent scalability, and simple precipitation-based isolation. Route B remains a viable alternative for specialized applications where absolute regiocontrol is mandatory and the specific 2-amino precursor is readily available, provided that the exothermic nitrogen evolution can be safely managed.

References

  • Title : Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source : Chemistry 2023, 5(1), 168-178. URL :[Link]

  • Title : Heterocyclic Chemistry, 5th Edition Source : John Wiley & Sons URL :[Link]

  • Title : Sandmeyer Reaction & Diazotization Source : Organic Chemistry Portal URL :[Link]

Validation

Spectroscopic Comparison Guide: 4,5-Dibromopyridin-2-ol Isomers

Executive Summary The Bottom Line: Researchers utilizing 4,5-Dibromopyridin-2-ol (CAS: 115201-57-5) primarily face two "isomer" challenges: Tautomeric Isomerism: The equilibrium between the 2-pyridone (lactam) and 2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: Researchers utilizing 4,5-Dibromopyridin-2-ol (CAS: 115201-57-5) primarily face two "isomer" challenges:

  • Tautomeric Isomerism: The equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • Regioisomerism: Distinguishing the target 4,5-dibromo scaffold from its common synthetic impurity, 3,5-dibromopyridin-2-ol .

Key Finding: In standard polar solvents (DMSO-d6, Methanol-d4) and the solid state, the compound exists predominantly as the pyridone (lactam) tautomer. Spectroscopic validation must prioritize the detection of the C=O carbonyl stretch (IR) and Amide-like N-H signal (NMR) .

Critical Differentiator: The 4,5-regioisomer is distinguished from the 3,5-isomer by 1H NMR coupling patterns : the 4,5-isomer exhibits two singlets (para-orientation), whereas the 3,5-isomer exhibits two doublets (meta-coupling, J ~2.5 Hz).[1]

Mechanistic Background: The Tautomeric Challenge

Before analyzing spectra, one must understand the dynamic nature of the scaffold. "Pyridin-2-ol" is often a misnomer; the compound prefers the amide-like "pyridone" structure due to the stability of the amide resonance and dimerization capabilities.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer that dictates the spectroscopic signature.

Tautomerism Lactam 2-Pyridone Form (Lactam) Favored in: Solid State, DMSO, H2O Transition Proton Transfer Transition State Lactam->Transition Solvent Mediated Lactim 2-Hydroxypyridine Form (Lactim) Favored in: Gas Phase, Non-polar solvents Lactim->Transition Transition->Lactam Transition->Lactim Equilibrium

Figure 1: Tautomeric equilibrium between the dominant pyridone form and the minor hydroxypyridine form.[1]

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

NMR is the definitive tool for distinguishing both tautomers and regioisomers.

1. Tautomer Identification (Lactam vs. Lactim)

The presence of the Lactam form is confirmed by the Carbon-13 shift of the C2 position.

  • Lactam (Pyridone): C2 appears as a carbonyl-like signal at 160–165 ppm .[1]

  • Lactim (Hydroxypyridine): C2 appears as an aromatic C-O signal, typically upfield at 155–160 ppm .

2. Regioisomer Identification (4,5-Dibromo vs. 3,5-Dibromo)

This is the most critical quality control step.[1] The bromine substitution pattern alters the proton coupling constants.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)

FeatureTarget: 4,5-Dibromopyridin-2-ol Impurity: 3,5-Dibromopyridin-2-ol
Proton Positions H3 and H6H4 and H6
Relationship Para (separated by 2 carbons)Meta (separated by 1 carbon)
Coupling Pattern Two Singlets (s)Two Doublets (d)
Coupling Constant (J) ~0 Hz (Para-coupling is negligible)~2.0 – 2.5 Hz (Meta-coupling)
H6 Shift (approx) ~7.90 ppm (Deshielded by N)~8.00 ppm (Deshielded by N)
H3/H4 Shift (approx) H3: ~7.00 ppm (Shielded by C=O)H4: ~8.20 ppm (Deshielded by 2x Br)

Expert Insight: If you observe a doublet splitting of ~2.5 Hz, your sample is contaminated with the 3,5-isomer. The 4,5-isomer should show sharp singlets.

B. Infrared Spectroscopy (IR)[3][8][9][10]

IR provides a rapid "fingerprint" assessment of the tautomeric state in the solid phase.

Table 2: Diagnostic IR Bands (ATR/KBr)

Functional GroupLactam (Pyridone) - Observed Lactim (Hydroxypyridine) - Rare
C=O[1] Stretch 1640 – 1680 cm⁻¹ (Strong)Absent
O-H Stretch Absent3500 – 3600 cm⁻¹ (Sharp)
N-H Stretch 2800 – 3200 cm⁻¹ (Broad, H-bonded)Absent
Ring Breathing ~1540 – 1600 cm⁻¹~1580 cm⁻¹

Experimental Protocols

To ensure reproducible data, strict control of the solvent system is required to lock the tautomeric equilibrium.

Protocol A: Standardized NMR Solubilization

Use this protocol to validate the 4,5-regioisomer structure.[1]

  • Solvent Choice: Use DMSO-d6 (99.9% D).[1]

    • Reasoning: DMSO is a polar aprotic hydrogen-bond acceptor.[1] It stabilizes the N-H bond of the lactam form, ensuring a sharp, distinct spectrum and preventing line broadening associated with rapid tautomeric exchange.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: 4,5-dibromopyridin-2-ol has limited solubility in CDCl3.[1] Using CDCl3 may result in weak signals or broad peaks due to dimerization.

  • Acquisition:

    • Run standard 1H (16 scans).[2]

    • Run 13C (512 scans) to detect the quaternary carbons attached to bromine (C4, C5).

Protocol B: Rapid Purity Check (TLC)

Differentiation of isomers by polarity.[1]

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Observation: The 3,5-dibromo isomer is generally less polar (higher Rf) than the 4,5-dibromo isomer due to the dipole moment cancellation of the symmetric 3,5-substitution pattern compared to the asymmetric 4,5-pattern.

Analytical Workflow Diagram

Use this decision tree to process unknown samples.

Workflow Start Unknown Sample (White/Off-white Solid) IR_Step Step 1: IR Spectroscopy (Solid State) Start->IR_Step Check_CO Check 1640-1680 cm-1 IR_Step->Check_CO Lactam_Confirm Strong C=O Peak: Pyridone Form Confirmed Check_CO->Lactam_Confirm Peak Present Lactim_Confirm No C=O, Sharp OH: Hydroxypyridine Form Check_CO->Lactim_Confirm Peak Absent NMR_Step Step 2: 1H NMR (DMSO-d6) Lactam_Confirm->NMR_Step Check_Coupling Check Aromatic Region (6.5 - 8.5 ppm) NMR_Step->Check_Coupling Result_45 Two Singlets: 4,5-Dibromo Isomer (Target) Check_Coupling->Result_45 Singlets Result_35 Two Doublets (J~2Hz): 3,5-Dibromo Isomer (Impurity) Check_Coupling->Result_35 Doublets

Figure 2: Logical workflow for identifying the correct isomer and tautomer.

References

  • PubChem. 2-Pyridone Compound Summary. National Library of Medicine. Available at: [Link][1]

  • SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (Search: 2-Pyridone derivatives). Available at: [Link][1]

  • RSC Journals. Aromaticity and Tautomerism in Pyridones. Journal of the Chemical Society.[3] Available at: [Link][1]

Sources

Comparative

Benchmarking Catalysts for Suzuki-Miyaura Coupling with 4,5-Dibromopyridin-2-ol

Executive Summary: The "Bottom Line Up Front" For researchers targeting the functionalization of 4,5-dibromopyridin-2-ol , the primary challenge is not merely catalytic activity, but regiocontrol and catalyst poisoning ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line Up Front"

For researchers targeting the functionalization of 4,5-dibromopyridin-2-ol , the primary challenge is not merely catalytic activity, but regiocontrol and catalyst poisoning .

  • The Challenge: The substrate exists primarily as the 2-pyridone tautomer. The amide-like motif (

    
    ) and free hydroxyl group can coordinate to Palladium (Pd), arresting the catalytic cycle. Furthermore, distinguishing between the C4 and C5 bromine atoms requires precise electronic discrimination.
    
  • The Solution: Direct coupling on the free pyridone is inefficient. O-protection (e.g., Benzyl, Methyl) is the industry-standard "Step 0" to unlock high yields.

  • The Verdict:

    • For C4-Selectivity (Mono-coupling): Pd(PPh3)4 remains the gold standard for cost-effective regioselectivity, leveraging the electronic bias of the pyridine ring.

    • For Bis-coupling (High Throughput): XPhos Pd G3 or Pd-PEPPSI-IPr are required to overcome the steric crowding at C5 after C4 is functionalized.

Substrate Analysis: The Electronic Battlefield

To select the right catalyst, one must understand the electronic bias of the substrate. 4,5-Dibromopyridin-2-ol presents a unique electronic map:

  • C4 Position (Para to N): This site is electronically coupled to the pyridine nitrogen. The inductive withdrawal of the nitrogen makes C4 the most electron-deficient site, favoring oxidative addition (

    
    ).
    
  • C5 Position (Meta to N): This position is less influenced by the nitrogen's pull and is sterically crowded by the adjacent C4-Br and the C6-H.

  • 2-Position (OH/O-R): An electron-donating group (EDG). It deactivates the ring towards nucleophilic attack but makes the oxidative addition of Pd slower compared to electron-poor pyridines.

Scientific Consensus: In 2-alkoxy-4,5-dihalopyridines, C4 is the kinetic site of reaction .

Catalyst Benchmarking: Performance Matrix

The following comparison assumes the substrate is O-protected (2-benzyloxy-4,5-dibromopyridine) to prevent catalyst poisoning.

Table 1: Comparative Performance of Pd-Catalysts
Catalyst SystemLigand ClassActivity (TON)C4:C5 RegioselectivityRecommended Use Case
Pd(PPh3)4 Monodentate PhosphineLow (<100)High (>95:5) Targeting C4-monoarylation. The low reactivity prevents "over-coupling" at the sluggish C5 position.
Pd(dppf)Cl2 Bidentate FerrocenylMediumModerate (80:20)General Purpose. Best for heteroaryl boronic acids that are prone to protodeboronation.
XPhos Pd G3 Dialkylbiaryl PhosphineVery High (>1000) Low (Mix)Bis-arylation. Powerful enough to force coupling at the sterically hindered C5 position after C4 reacts.
Pd-PEPPSI-IPr NHC (Carbene)HighVariable"Difficult" Boronic Acids. Use when the coupling partner is sterically hindered (e.g., ortho-substituted aryls).
Detailed Analysis
A. The Regioselective Specialist: Pd(PPh3)4
  • Mechanism: The bulky, electron-neutral triphenylphosphine ligands create a "slow" catalyst. It readily undergoes oxidative addition at the highly activated C4-Br but struggles to insert into the deactivated/hindered C5-Br.

  • Why it works: It exploits the natural electronic difference between C4 and C5.

  • Protocol Note: Requires strict oxygen-free conditions as the phosphine oxidizes easily.

B. The Sledgehammer: XPhos Pd G3
  • Mechanism: Buchwald's 3rd Generation precatalysts activate rapidly at room temperature. The XPhos ligand is electron-rich and bulky, facilitating oxidative addition even at deactivated centers (like C5).

  • Risk: If you only want mono-coupling, this catalyst is too active and will lead to mixtures of mono- and bis-coupled products.

Experimental Protocols

Phase A: The "Step 0" Protection (Mandatory)

Before benchmarking, convert 4,5-dibromopyridin-2-ol to 2-benzyloxy-4,5-dibromopyridine.

  • Suspend substrate (1 eq) in Toluene.

  • Add

    
     (1.1 eq) and Benzyl Bromide (1.1 eq).
    
  • Heat to 100°C for 4 hours.

  • Filter and concentrate. Yields typically >90%.

Phase B: C4-Selective Mono-Coupling (Standard Protocol)

Target: 4-Aryl-5-bromo-2-benzyloxypyridine

  • Setup: Charge a reaction vial with 2-benzyloxy-4,5-dibromopyridine (1.0 eq), Arylboronic acid (1.1 eq), and

    
      (2.0 eq).
    
  • Solvent: Add DME:Water (4:1 ratio) [0.1 M].

  • Degassing: Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(PPh3)4 (5 mol%).

  • Reaction: Seal and heat to 85°C for 6-12 hours.

  • Workup: Extract with EtOAc, wash with brine. Purify via silica chromatography (Hex/EtOAc).

Phase C: Bis-Coupling (Forcing Conditions)

Target: 4,5-Diaryl-2-benzyloxypyridine

  • Modification: Use XPhos Pd G3 (2-3 mol%) and

    
      (3.0 eq) as the base.
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 100°C.

Visualizing the Workflow & Mechanism

Diagram 1: Decision Logic for Catalyst Selection

Caption: Strategic workflow for selecting the optimal catalyst based on desired substitution patterns.

G Start Substrate: 4,5-Dibromopyridin-2-ol Protect Step 1: O-Protection (BnBr / Ag2CO3) Start->Protect Avoid Poisoning ProtectedSub 2-Benzyloxy-4,5-dibromopyridine Protect->ProtectedSub Decision Goal: Mono vs. Bis Coupling? ProtectedSub->Decision Mono Target: C4-Monoarylation Decision->Mono Selectivity Needed Bis Target: 4,5-Bisarylation Decision->Bis Efficiency Needed CatMono Catalyst: Pd(PPh3)4 (Kinetic Control) Mono->CatMono CatBis Catalyst: XPhos Pd G3 (Thermodynamic/Forcing) Bis->CatBis ResultMono Product: 4-Aryl-5-bromo-2-OBn-pyridine CatMono->ResultMono C4 > C5 Rate ResultBis Product: 4,5-Diaryl-2-OBn-pyridine CatBis->ResultBis Full Conversion

Diagram 2: Regioselectivity Mechanism

Caption: Electronic basis for C4-selectivity. The Nitrogen atom activates the Para-position (C4) for Oxidative Addition.

Mechanism Pyridine Pyridine Core (Electron Deficient) C4 C4 Position (Para to N) Most Electrophilic Pyridine->C4 C5 C5 Position (Meta to N) Less Activated Pyridine->C5 N_Atom Pyridine Nitrogen (Inductive Withdrawal) N_Atom->C4 Strong Activation N_Atom->C5 Weak Influence OA_Step Oxidative Addition (Rate Determining Step) C4->OA_Step Preferred Path (Lower Ea) C5->OA_Step Slow Path Pd Pd(0) Catalyst Pd->OA_Step

Expert Commentary & Troubleshooting

Why did my reaction fail?

  • Did you skip protection? If you used the free pyridone, the N-H or O-H likely coordinated to the Pd(II) intermediate, forming a stable "off-cycle" resting state.

  • Did you use a strong base with Pd(dppf)? Strong bases (KOtBu) can sometimes cause hydrolysis of the boronic acid before coupling occurs. Stick to Carbonates (

    
    ) or Phosphates (
    
    
    
    ).
  • Is C5 not reacting? If you have successfully coupled C4 and cannot get C5 to react, switch to Pd-PEPPSI-IPr in Dioxane at 100°C. The "throw-away" pyridine ligand on the PEPPSI catalyst ensures rapid initiation.

Safety Note: 4,5-dibromopyridines are potential skin sensitizers. All weighing should be performed in a fume hood.

References

  • Handy, S. T., & Zhang, Y. (2006). "Regioselective couplings of polyhalopyridines." This seminal work establishes the general rule that C4 (para) is more reactive than C3/C5 (meta) in pyridine cross-couplings.

  • Fairlamb, I. J. S. (2007). "Palladium Catalysis in the Synthesis of Heterocycles." Detailed review on catalyst speciation and the effect of ligands on regioselectivity in heterocyclic systems.

  • Schroter, S., et al. (2018). "Regioselectivity in the Suzuki–Miyaura coupling of 4,5-dibromopyridazin-3(2H)-ones." Provides analogous mechanistic insight for diaza-systems, confirming the necessity of O-protection.

  • BenchChem Catalyst Guide. "A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines." General industrial benchmarking data for pyridine halides.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5-Dibromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4,5-Dibromopyridin-2-ol Audience: Researchers, scientists, and drug development professionals.[1]

CAS: 116232-61-4 | Formula: C₅H₃Br₂NO

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-affinity irritant and potential sensitizer. While specific toxicological data for this isomer is limited, structurally analogous halogenated pyridines (e.g., 2,5-dibromopyridine) exhibit significant mucosal and dermal toxicity.

Core Hazard Profile (GHS/CLP based on structural analogy):

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][7][8]

  • H335: May cause respiratory irritation.[2][5][6][8]

  • H302: Harmful if swallowed (Assume Acute Tox Cat 4).[3][5]

Chemical Logic & Risk Assessment

As a Senior Application Scientist, it is critical to understand why we select specific PPE. This compound is not merely a "powder"; it is a functionalized heterocycle with distinct behaviors:

  • Tautomeric Equilibrium: 4,5-Dibromopyridin-2-ol exists in equilibrium with its lactam form, 4,5-dibromopyridin-2(1H)-one . This duality increases its solubility range, meaning it can penetrate dermal layers via both aqueous (sweat) and organic vectors.

  • Halogenation Impact: The bromine substituents at positions 4 and 5 increase the lipophilicity of the pyridine ring compared to the parent heterocycle. This enhances the compound's ability to permeate standard glove materials if dissolved in organic solvents.

  • Dust Potential: Brominated pyridine powders are often electrostatic. They "fly" easily, making inhalation (H335) the primary route of exposure during weighing.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the physical state of the reagent during your workflow.

Protection ZoneScenario A: Solid Handling (Weighing, Aliquoting)Scenario B: Solution Phase (Synthesis, Extraction)Scientific Rationale
Respiratory Fume Hood (Mandatory) . Backup: N95/P100 if hood unavailable (Not recommended).Fume Hood . Ensure sash is at optimal height (usually 18").The 2-hydroxy tautomer forms fine dusts that irritate the upper respiratory tract immediately upon inhalation.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer).Laminate (Silver Shield) or Double Nitrile (change every 15 min).Halogenated pyridines can permeate nitrile. In solution (e.g., DCM/DMF), breakthrough occurs in <5 mins.
Ocular Chemical Safety Goggles (tight-fitting).Safety Glasses with side shields + Face Shield (if splashing likely).Fine powder can bypass standard glasses gaps. Solutions pose a splash/corneal damage risk.
Body Lab coat (buttoned, cotton/poly blend).Lab coat + Chemical Apron (Tyvek/PVC) for volumes >100mL.Prevent accumulation of dust on street clothes; prevent solvent soak-through.

Operational Protocols

Protocol A: Safe Weighing (Static Control)

Context: Brominated solids are prone to static charge, causing particle scattering.

  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood chamber before opening the vial.

  • Taring: Tare the weighing boat inside the hood. Do not move the balance in and out.

  • Transfer: Use a disposable spatula. If powder adheres to the spatula due to static, wipe the spatula with a Kimwipe dampened with ethanol (outside the vial) to discharge it.

  • Decontamination: Immediately wipe the balance area with a wet Kimwipe (water/surfactant) followed by methanol.

Protocol B: Solubilization & Reaction Setup

Context: Once dissolved, the permeation risk increases significantly.

  • Solvent Choice: If using Dichloromethane (DCM) or DMF , standard nitrile gloves offer <5 minutes of protection.

  • Glove Layering:

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile OR Laminate (if using DCM).

  • Technique: Use the "Dirty Hand / Clean Hand" rule. Keep one hand on the reaction vessel (dirty) and one on the sash/instruments (clean) to prevent cross-contamination.

Visualized Decision Logic (PPE & Spills)

Diagram 1: PPE Decision Tree

This logic ensures you are protected based on the state of the matter, not just the CAS number.

PPE_Decision_Tree Start Start: Handling 4,5-Dibromopyridin-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid DustRisk Risk: Inhalation & Static Dust Solid->DustRisk PermRisk Risk: Dermal Permeation Liquid->PermRisk ActionSolid Protocol: 1. Fume Hood (Sash Low) 2. Double Nitrile Gloves 3. Anti-static Gun DustRisk->ActionSolid ActionLiquid Protocol: 1. Check Solvent Compat. 2. Laminate Gloves (if DCM/DMF) 3. Face Shield PermRisk->ActionLiquid

Caption: Decision logic for selecting PPE based on physical state and primary exposure vectors.

Diagram 2: Spill Response Workflow

Immediate containment logic for laboratory spills.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry 1. Dampen Kimwipe (prevent dust) 2. Wipe inward 3. Dispose as Haz Waste DrySpill->ActionDry ActionWet 1. Absorb (Vermiculite/Pad) 2. Do NOT use paper towels (rapid evap) 3. Double bag WetSpill->ActionWet

Caption: Step-by-step containment protocol for dry vs. wet spills to minimize aerosolization.

Waste Disposal & Decontamination

The "Cradle-to-Grave" Responsibility: Improper disposal of halogenated pyridines is a frequent compliance violation.

  • Segregation:

    • Solid Waste: Collect in a dedicated container labeled "Halogenated Organic Solid."

    • Liquid Waste: Dispose in the "Halogenated Organic Solvents" carboy. NEVER mix with acidic aqueous waste or oxidizers (e.g., Nitric Acid), as this can liberate Bromine gas (

      
      ).
      
  • Container Decontamination:

    • Rinse empty vials with a small amount of Acetone or Methanol.

    • Add the rinsate to the Halogenated Liquid Waste stream.

    • Deface the vial label before discarding in glass trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733979, 4,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Standards (29 CFR 1910.1000). Retrieved from [Link]

Sources

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